1,1,2-Triethoxyethane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2-triethoxyethane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O3/c1-4-9-7-8(10-5-2)11-6-3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJUZIHZNZLKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197455 | |
| Record name | 1,1,2-Triethoxyethane | |
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Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4819-77-6 | |
| Record name | 1,1,2-Triethoxyethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4819-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,1,2-Triethoxyethane | |
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| Record name | 4819-77-6 | |
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| Record name | 1,1,2-Triethoxyethane | |
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| Record name | 1,1,2-triethoxyethane | |
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| Record name | 1,1,2-Triethoxyethane | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,1,2-Triethoxyethane: Structure, Properties, and Applications
Foreword: Unveiling the Potential of a Versatile Acetal
In the landscape of modern organic synthesis and drug development, the strategic use of specialized reagents and intermediates is paramount to achieving efficiency, selectivity, and innovation. Among the myriad of available chemical entities, 1,1,2-triethoxyethane emerges as a compound of significant interest. Its unique acetal structure, coupled with the presence of multiple ether linkages, bestows upon it a set of physicochemical properties that render it a valuable tool for researchers and scientists. This guide aims to provide a comprehensive technical overview of this compound, delving into its core chemical principles, practical applications, and the necessary safety considerations for its effective utilization in a laboratory and industrial setting. As we navigate through its synthesis, reactivity, and analytical characterization, we will uncover the causality behind its utility, particularly in the realms of pharmaceutical and fragrance chemistry.
Molecular Architecture and Identification
This compound is an organic compound characterized by an ethane backbone substituted with three ethoxy groups. Two ethoxy groups are attached to the first carbon atom, forming a diethyl acetal, while the third is attached to the second carbon, creating an ether linkage. This structure is fundamental to its chemical behavior and applications.
Caption: 2D representation of the this compound molecule.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4819-77-6[1] |
| Molecular Formula | C₈H₁₈O₃[1] |
| Molecular Weight | 162.23 g/mol [1] |
| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCOCC(OCC)OCC[1] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal[1] |
Physicochemical Properties: A Tabulated Summary
The utility of this compound in various applications is a direct consequence of its physical and chemical properties. It is a colorless liquid with a characteristically ethereal odor. A comprehensive summary of its key properties is presented below.
| Property | Value | Source(s) |
| Appearance | Colorless liquid | --INVALID-LINK-- |
| Boiling Point | 173-175 °C | --INVALID-LINK-- |
| Density | 0.905 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n²⁰/D) | 1.404 | --INVALID-LINK-- |
| Flash Point | 54 °C | --INVALID-LINK-- |
| Solubility | Soluble in most organic solvents; limited miscibility with water.[2] | --INVALID-LINK-- |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through the Williamson ether synthesis, a robust and widely used method for preparing ethers. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 2-ethoxyethanol can be reacted with chloroacetaldehyde diethyl acetal.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
2-Ethoxyethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Chloroacetaldehyde diethyl acetal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an argon atmosphere, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Alcohol: Add 2-ethoxyethanol (1.0 equivalent) dropwise to the stirred suspension of sodium hydride via the dropping funnel over 30 minutes. Allow the reaction mixture to warm to room temperature and stir for an additional hour until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 2-ethoxyethoxide.
-
Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add chloroacetaldehyde diethyl acetal (1.05 equivalents) dropwise. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Reactivity and Mechanistic Insights
The chemical reactivity of this compound is dominated by its acetal and ether functionalities.
-
Hydrolysis: The acetal group is susceptible to hydrolysis under acidic conditions to yield ethoxyacetaldehyde and ethanol. This reaction is reversible and is a common method for the deprotection of aldehydes. The ether linkages are generally stable to a wide range of reaction conditions but can be cleaved by strong acids at elevated temperatures.
Caption: Mechanism of acid-catalyzed hydrolysis of this compound.
-
Protecting Group Chemistry: The acetal moiety makes this compound a useful precursor for the introduction of a protected ethoxyacetaldehyde group in organic synthesis. This is particularly valuable in multi-step syntheses where the aldehyde functionality needs to be masked during other chemical transformations.
Applications in Research and Drug Development
The unique properties of this compound have led to its use in several specialized applications.
-
Solvent: Its relatively high boiling point and good solvency for a range of organic compounds make it a suitable solvent for certain reactions.
-
Intermediate in Pharmaceutical Synthesis: this compound serves as a key building block in the synthesis of various pharmaceutical agents. It is an intermediate used to synthesize pyrazolopyrimidine derivatives as COX-2 selective inhibitors and has been used to prepare [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles as antiviral agents.[3]
-
Case Study: Synthesis of COX-2 Inhibitors: While specific proprietary details are often not disclosed, a plausible synthetic route to a pyrazolopyrimidine-based COX-2 inhibitor could involve the condensation of a hydrazine derivative with a β-keto ester, where the ester component is derived from this compound.
-
-
Fragrance Industry: The pleasant, ethereal odor of this compound and its derivatives makes them useful in the formulation of fragrances and perfumes.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the ethoxy groups (triplets and quartets) and the ethane backbone (a triplet and a doublet of doublets). The chemical shifts would be influenced by the proximity of the oxygen atoms.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the different carbon environments within the molecule, providing further structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and for monitoring its presence in reaction mixtures.
Proposed GC-MS Method:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 200 °C at a rate of 10 °C/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 35 to 300.
The resulting mass spectrum would show a characteristic fragmentation pattern that can be used to confirm the identity of the compound.
Safety and Toxicology
As with any chemical reagent, proper handling and awareness of potential hazards are crucial when working with this compound.
GHS Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Flammable liquid and vapor (H226)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Toxicological Profile
Specific toxicological data for this compound is limited. However, as a member of the alkoxyethane class of compounds, it is prudent to consider the general toxicological properties of this group. Some alkoxyethanols have been shown to cause reproductive and developmental toxicity in animal studies.[4][5] Therefore, appropriate precautions should be taken to minimize exposure.
Conclusion: A Versatile Reagent for Advancing Chemical Synthesis
This compound stands as a testament to the importance of specialized reagents in the chemist's toolkit. Its unique combination of an acetal and ether functionalities provides a platform for a range of synthetic transformations, from its use as a solvent to its role as a key intermediate in the synthesis of complex molecules with biological activity. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in a safe and effective manner. As research in drug discovery and materials science continues to evolve, the strategic application of such versatile building blocks will undoubtedly play a crucial role in the innovations of tomorrow.
References
Physical and chemical properties of 1,1,2-Triethoxyethane
An In-depth Technical Guide to the Physical and Chemical Properties of 1,1,2-Triethoxyethane
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 4819-77-6), a key organic compound with significant potential in research and industrial applications. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its physicochemical properties, spectroscopic profile, reactivity, and stability. Furthermore, this guide outlines potential synthetic pathways, discusses its applications as a solvent and chemical intermediate, and provides essential safety and handling protocols. The information is presented to ensure scientific integrity, supported by authoritative references and data-driven visualizations, to serve as a vital resource for laboratory and development settings.
Introduction to this compound
This compound is an organic compound classified as an acetal and an ether. Its unique structure, featuring both a diether and an acetal functional group, imparts a specific set of properties that make it a compound of interest in organic synthesis.
1.1 Molecular Structure and Identification
The fundamental identity of this compound is defined by its molecular structure and internationally recognized identifiers.
-
IUPAC Name: this compound[1]
-
Molecular Weight: 162.23 g/mol [1]
-
Synonyms: Ethoxyacetaldehyde diethyl acetal, Ethane, 1,1,2-triethoxy-[1][2]
Caption: Molecular structure of this compound.
Physicochemical Properties
The physical and chemical properties of this compound are fundamental to its handling, application, and behavior in chemical reactions. These properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₈O₃ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless Liquid | Inferred from related compounds |
| Boiling Point | 80-83 °C at 30 Torr | [2] |
| Density | 0.885 g/cm³ at 28 °C | [2] |
| Solubility | Predicted to be soluble in most organic solvents. Moderately soluble in water. | [3][4][5] |
The solubility profile is predicted based on the principle of "like dissolves like." As a molecule containing multiple ether linkages and an acetal group, it possesses both polar and non-polar characteristics, allowing for miscibility with a wide range of organic solvents. Its moderate solubility in water is attributed to the potential for hydrogen bonding with the oxygen atoms.
Spectroscopic Profile
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this exact compound are not widely published, its expected spectroscopic features can be predicted based on its functional groups.
3.1 ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals corresponding to the three distinct ethoxy groups and the ethane backbone.
-
-OCH₂- (ether): A triplet.
-
-CH(O-)₂ (acetal): A triplet.
-
-CH₂- (ethane backbone): A doublet.
-
-CH₃ (ethyl groups): Multiple overlapping triplets.
3.2 ¹³C NMR Spectroscopy
The carbon NMR spectrum would distinguish the different carbon environments within the molecule.
-
-CH(O-)₂ (acetal carbon): A signal in the range of 95-110 ppm.
-
-OCH₂- (ether and acetal methylene carbons): Signals in the range of 60-70 ppm.
-
-CH₂- (ethane backbone): A signal further upfield.
-
-CH₃ (methyl carbons): Signals in the upfield region, typically 15-20 ppm.
3.3 Infrared (IR) Spectroscopy
The IR spectrum is dominated by the characteristic C-O stretching frequencies of the ether and acetal groups.
-
C-O Stretch: Strong, broad absorptions in the 1050-1150 cm⁻¹ region.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
3.4 Mass Spectrometry
Mass spectrometry would show a molecular ion peak (M⁺) at m/z = 162.23. The fragmentation pattern would likely involve the loss of ethoxy groups (-OCH₂CH₃, m/z = 45) and other characteristic fragments resulting from the cleavage of the C-O and C-C bonds.
Reactivity and Stability
4.1 Acid and Base Stability
A key feature of the this compound structure is the acetal functional group. Acetals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis under acidic conditions. This reaction cleaves the acetal to yield an aldehyde (ethoxyacetaldehyde) and two equivalents of alcohol (ethanol). This property is crucial when selecting reaction conditions where this compound is used as a solvent or reactant.
Caption: Acid-catalyzed hydrolysis of this compound.
4.2 Thermal Stability
Ethers are generally considered to be thermally stable. However, at elevated temperatures, thermal decomposition can occur. For structurally related compounds, decomposition pathways involve the cleavage of ether linkages, which can proceed through radical or concerted mechanisms.[6][7] The specific decomposition products of this compound would depend on the conditions, but could include smaller aldehydes, alkenes, and alcohols.
Synthesis and Purification
While various proprietary methods exist, a plausible and common laboratory-scale synthesis of this compound involves the acid-catalyzed reaction of ethoxyacetaldehyde with an excess of ethanol. This reaction forms the diethyl acetal at the aldehyde carbonyl.
Caption: Plausible synthesis of this compound.
Purification is typically achieved through distillation, often under reduced pressure to prevent thermal decomposition.[2] The purity can be assessed using gas chromatography (GC) and the spectroscopic methods described previously.
Applications in Research and Development
The properties of this compound make it a versatile compound in various scientific fields, particularly in organic synthesis and drug discovery.
6.1 Solvent and Reaction Medium
Similar to other ethers and acetals like 1,2-dimethoxyethane (DME), this compound can serve as a moderately polar aprotic solvent. Its ability to dissolve a range of organic compounds makes it suitable for various reactions. Its boiling point allows for reactions to be conducted at elevated temperatures while still being volatile enough for easy removal post-reaction.
6.2 Chemical Intermediate
This compound can act as a precursor or intermediate in the synthesis of more complex molecules. The acetal group can serve as a protecting group for an aldehyde, which can be deprotected under mild acidic conditions. This is a common strategy in multi-step organic synthesis.
6.3 Relevance in Drug Discovery
In medicinal chemistry, the introduction of ether and acetal functionalities can modulate the physicochemical properties of a drug candidate. These groups can influence:
-
Solubility: Increasing the number of oxygen atoms can enhance aqueous solubility.
-
Metabolic Stability: The ether linkages can alter the metabolic profile of a molecule, potentially blocking sites of oxidation by cytochrome P450 enzymes.[8]
-
Lipophilicity: Modifying the alkyl chains of the ether groups allows for fine-tuning of a compound's lipophilicity (LogP), which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
The presence of multiple methoxy groups on aromatic rings is a common feature in P-glycoprotein (P-gp) inhibitors, which are investigated as chemosensitizers in cancer therapy.[9] While this compound is acyclic and non-aromatic, its polyoxygenated nature aligns with general structural motifs explored in modulating biological interactions.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H226: Flammable liquid and vapor.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
7.1 Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. If ventilation is inadequate, use a vapor respirator.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations below exposure limits.
-
Fire Safety: Keep away from heat, sparks, open flames, and other sources of ignition. Use spark-proof tools and explosion-proof equipment. Take precautionary measures against static discharge.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container, away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
This compound is a valuable organic compound characterized by its unique combination of ether and acetal functionalities. Its well-defined physicochemical properties, predictable reactivity, and potential as both a solvent and a synthetic intermediate make it a useful tool for chemists in research and industry. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, is essential for its effective and safe utilization in the laboratory and beyond. This guide serves as a foundational resource for professionals seeking to leverage the capabilities of this versatile molecule.
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. nbinno.com [nbinno.com]
- 4. 1,1,2-Trimethoxyethane (CAS 24332-20-5), High Purity Industrial Grade at Best Price [jigspharma.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1,1,2-Triethoxyethane (C₈H₁₈O₃) for Advanced Research and Development
Executive Summary: This document provides a comprehensive technical overview of 1,1,2-triethoxyethane (CAS No: 4819-77-6), a multifunctional acetal with significant potential in organic synthesis, drug development, and specialty chemical applications. As a protected form of 2-ethoxyacetaldehyde, it serves as a crucial intermediate, offering stability under basic and nucleophilic conditions while allowing for selective deprotection under acidic catalysis. This guide, intended for researchers, chemists, and drug development professionals, delves into the molecule's physicochemical properties, analytical characterization, a robust synthesis protocol, core reactivity mechanisms, and safety considerations. The content is structured to provide not only procedural steps but also the underlying scientific principles, empowering users to apply this versatile reagent with confidence and precision.
Molecular Overview and Physicochemical Properties
This compound is an organic compound characterized by an ethane backbone substituted with three ethoxy groups, two of which form an acetal functional group at the C-1 position. This structure makes it a valuable synthetic building block, effectively masking a reactive aldehyde functionality.
Nomenclature and Chemical Identifiers
A clear identification of the compound is critical for regulatory compliance, procurement, and literature searches. Key identifiers are summarized below.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 4819-77-6 | [1][2] |
| Molecular Formula | C₈H₁₈O₃ | [1][2][3] |
| Molecular Weight | 162.23 g/mol | [1] |
| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOCC(OCC)OCC | [1] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal | [1][2] |
Physicochemical Properties
The physical properties of this compound dictate its behavior in various experimental setups, including its suitability as a solvent and the conditions required for its purification.
| Property | Value | Source(s) & Notes |
| Appearance | Colorless, viscous liquid | [2] |
| Boiling Point | 142 °C (288 °F; 415 K) | Note: Data for the structural isomer 1,1,1-triethoxyethane.[4][5] |
| Density | 0.885 g/mL | Note: Data for the structural isomer 1,1,1-triethoxyethane.[4] |
| Solubility | Soluble in organic solvents; limited miscibility with water. | [2] |
Senior Application Scientist's Note: The structural difference between the 1,1,2- and 1,1,1- isomers is expected to have a minor, but present, effect on physical properties. The 1,1,2- isomer may exhibit slightly different polarity and intermolecular forces. Researchers should consider this when designing high-precision experiments, but the values for the 1,1,1- isomer serve as a reliable starting point for process design, such as setting parameters for distillation.
Spectroscopic and Analytical Characterization
Structural verification is paramount. The following sections detail the expected spectroscopic signatures for this compound, providing a framework for quality control and reaction monitoring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most definitive tool for confirming the structure. We anticipate four distinct signals corresponding to the unique proton environments:
-
A triplet at ~4.7-4.9 ppm for the single proton on the acetal carbon (-CH(OR)₂), split by the adjacent CH₂ group.
-
A multiplet (likely a quartet) at ~3.4-3.7 ppm for the four protons of the two acetal ethoxy groups (-OCH₂CH₃), split by the methyl protons.
-
A doublet at ~3.5 ppm for the two protons on the C-2 carbon (-CH₂OR), split by the acetal proton.
-
A multiplet or overlapping triplets at ~1.1-1.3 ppm for the nine protons of the three methyl groups (-OCH₂CH₃). The integration ratio of these peaks should be 1:4:2:9, respectively.
-
-
¹³C NMR: The carbon NMR spectrum should display four distinct signals, confirming the number of unique carbon environments in the molecule:
-
A signal at ~100-105 ppm for the acetal carbon (C-1).
-
Signals in the range of ~60-70 ppm for the three methylene carbons (-OCH₂-).
-
A signal at ~15 ppm for the three equivalent methyl carbons (-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups. For this compound, the spectrum will be dominated by:
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to sp³ C-H bonds.
-
C-O stretching: A series of strong, characteristic C-O ether stretches in the fingerprint region, typically between 1050-1150 cm⁻¹. The absence of a strong, broad peak around 3300 cm⁻¹ confirms the lack of hydroxyl groups, and the absence of a sharp peak around 1700-1750 cm⁻¹ confirms the absence of a carbonyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will result in fragmentation. The molecular ion peak (M⁺) at m/z = 162 may be weak or absent. Key fragment ions are crucial for identification:
-
m/z = 103: A prominent peak resulting from the loss of an ethoxy radical (•OCH₂CH₃) and a molecule of ethene, a common fragmentation pathway for such structures.[1]
-
m/z = 47: Corresponds to the [CH₃CH₂O]⁺ fragment.[1]
-
m/z = 29: Corresponds to the ethyl fragment [CH₃CH₂]⁺.[1]
Synthesis and Purification
The most direct and industrially scalable method for preparing this compound is the acid-catalyzed reaction of 2-ethoxyacetaldehyde with an excess of ethanol. This reaction establishes an equilibrium that must be driven towards the product.
Proposed Synthetic Pathway
The reaction involves the nucleophilic attack of two equivalents of ethanol on the protonated carbonyl of 2-ethoxyacetaldehyde, forming a hemiacetal intermediate which then reacts further to form the stable acetal product, releasing one equivalent of water.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Causality and Self-Validation: This protocol incorporates an excess of ethanol and removal of water (via a Dean-Stark trap if performed at reflux, or chemical drying agents) to drive the equilibrium according to Le Châtelier's principle. The workup is designed to neutralize the acid catalyst, preventing product decomposition upon heating during distillation. Reaction progress is monitored to ensure complete conversion, validating the reaction endpoint.
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel, add 2-ethoxyacetaldehyde (0.5 mol, 44.05 g).[6] Add anhydrous ethanol (2.0 mol, 92.1 g, 4 equivalents). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Dissolve a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH) (0.01 mol, 1.9 g) in 20 mL of anhydrous ethanol and add it dropwise to the stirred reaction mixture over 15 minutes, maintaining the internal temperature below 10 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.
-
Workup (Quenching): Once the reaction is complete, cool the mixture back to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. This neutralizes the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers. Wash the organic layer with saturated aqueous sodium chloride (brine) (2 x 50 mL) to remove residual water and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield pure this compound.
Core Reactivity and Mechanistic Insights
The utility of this compound is defined by the stability and reactivity of its acetal group. Understanding the mechanism of its formation and cleavage is fundamental to its application.
The Acetal as a Protecting Group
The primary role of the acetal functional group is to protect aldehydes from a wide range of reagents. Acetals are notably stable under neutral and basic conditions, and they do not react with:
-
Grignard reagents and organolithiums.
-
Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
-
Strong bases such as hydroxides and alkoxides.
-
Most oxidizing agents that do not operate under strongly acidic conditions.
This stability allows for complex chemical transformations on other parts of a molecule without affecting the masked aldehyde. The aldehyde can be regenerated at a later synthetic step via acid-catalyzed hydrolysis.
Mechanism of Acid-Catalyzed Hydrolysis
The deprotection of the acetal proceeds via a well-established mechanism that is the microscopic reverse of its formation.[7][8] The process is initiated by protonation and proceeds through a resonance-stabilized oxocarbenium ion, which is the rate-determining step in many cases.[9]
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 4819-77-6: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triethyl orthoacetate [stenutz.eu]
- 5. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]
- 6. Ethoxyacetaldehyde | C4H8O2 | CID 89580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 9. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 1,1,2-Triethoxyethane for Advanced Research
This guide provides an in-depth exploration of 1,1,2-triethoxyethane, a specialized acetal with significant potential in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the compound's fundamental properties, plausible synthetic routes, and its strategic application, particularly as a protecting group in complex molecular synthesis.
Core Identification and Molecular Architecture
This compound is an organic compound classified as a mixed acetal. Its structure features an ethane backbone substituted with three ethoxy groups, two of which are geminally substituted on the first carbon, forming the acetal functionality, while the third is at the second carbon, forming an ether linkage.[1][2][3] This unique arrangement of functional groups dictates its chemical behavior and potential applications.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 4819-77-6[1][4][5] |
| Molecular Formula | C8H18O3[1][4] |
| Canonical SMILES | CCOCC(OCC)OCC[1] |
| InChI Key | VNSJUZIHZNZLKM-UHFFFAOYSA-N[1][4] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal[6] |
Physicochemical and Spectroscopic Profile
The physical properties of this compound are characteristic of a medium-sized ether and acetal. A summary of its key physicochemical data is presented below.
Table 2: Physicochemical Properties
| Property | Value |
| Molecular Weight | 162.23 g/mol [1][2] |
| Appearance | Colorless liquid[6] |
| Solubility | Soluble in organic solvents; limited miscibility with water[6] |
While detailed experimental spectra for this compound are not widely published, its structure allows for the prediction of its characteristic spectroscopic features. The proton and carbon NMR spectra would be distinguished by signals corresponding to the three distinct ethoxy groups and the two ethane backbone carbons. The mass spectrum would likely show fragmentation patterns characteristic of acetals, including the loss of ethoxy groups.[2]
Synthesis of this compound: A Mechanistic Perspective
The synthesis of unsymmetrical acetals like this compound requires a strategic approach to control the introduction of different alkoxy groups. A plausible and efficient method involves a two-step, one-pot reaction sequence starting from a primary alcohol that is first converted to a vinyl ether.[7]
Experimental Protocol: A Hypothetical Approach
-
Vinyl Ether Formation: In a reaction vessel under an inert atmosphere, 2-ethoxyethanol is treated with an excess of ethyl vinyl ether in the presence of a catalytic amount of mercury(II) acetate. The reaction mixture is stirred at room temperature.
-
Acetal Formation: After the formation of the intermediate vinyl ether is complete (as monitored by GC or TLC), the excess ethyl vinyl ether is removed under reduced pressure. The reaction mixture is then treated with ethanol and a catalytic amount of a non-nucleophilic acid, such as p-toluenesulfonic acid.[7]
-
Workup and Purification: The reaction is quenched with a mild base, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation to yield this compound.
This method offers a high degree of control, allowing for the sequential introduction of the ethoxy groups, thus favoring the formation of the desired unsymmetrical acetal.[7]
Chemical Reactivity and Applications in Drug Development
The chemical utility of this compound is primarily derived from its acetal functionality, which serves as a robust protecting group for aldehydes and ketones.[1][5][8]
The Acetal as a Protecting Group
In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to mask a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule.[6][9] Acetals are ideal for protecting carbonyl groups due to their stability under neutral and basic conditions, as well as in the presence of many oxidizing and reducing agents.[8][10]
The deprotection of the acetal is readily achieved under mild acidic conditions, regenerating the original carbonyl group.[4][11] This acid-catalyzed hydrolysis proceeds via a resonance-stabilized carboxonium ion intermediate, which is the rate-determining step of the cleavage.[12][13]
Strategic Application in Synthesis
Consider a scenario in drug development where a molecule contains both an aldehyde and an ester functionality, and a selective reduction of the ester is required. The more reactive aldehyde must be protected to prevent its reduction. This compound, or more precisely, the formation of an acetal from the target aldehyde, can be employed here.
Workflow: Selective Ester Reduction
-
Protection: The multifunctional starting material is treated with an alcohol or diol in the presence of an acid catalyst to selectively form an acetal at the aldehyde position.
-
Reduction: The ester group is then reduced using a suitable reducing agent, such as lithium aluminum hydride. The acetal remains intact under these conditions.
-
Deprotection: The acetal is hydrolyzed with aqueous acid to reveal the aldehyde, yielding the desired product with a reduced ester and an intact aldehyde.[1]
While direct applications of this compound in drug development are not extensively documented, its structural motif is representative of a class of compounds that are indispensable as synthetic intermediates.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Description |
| Flammable liquids | H226 | Flammable liquid and vapor[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[1][2] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound, while not a widely commercialized chemical, represents a valuable structural motif in organic synthesis. Its primary utility lies in its function as a protecting group for carbonyls, a critical strategy in the multi-step synthesis of complex molecules, including pharmaceuticals. A deeper understanding of its synthesis and reactivity, as outlined in this guide, can empower researchers to leverage the unique properties of acetals in the design and execution of innovative synthetic pathways.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetal - Wikipedia [en.wikipedia.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Acetals as protecting groups [quimicaorganica.org]
- 6. Acetal Protecting Group Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 9. youtube.com [youtube.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Unsung Acetal: A Technical Guide to 1,1,2-Triethoxyethane in Modern Organic Synthesis
Abstract
In the vast armamentarium of organic synthesis, certain reagents, while not ubiquitous, offer unique advantages in specific, high-value applications. 1,1,2-Triethoxyethane (CAS No. 4819-77-6) is one such molecule. More than a simple solvent, its true utility is realized as a versatile acetal, serving as a key intermediate and a specialized protecting group. This technical guide provides an in-depth exploration of this compound, moving beyond fundamental properties to its practical application in the synthesis of complex molecules, particularly within the pharmaceutical landscape. We will dissect its synthesis, mechanistic behavior, and role as a strategic building block in the development of targeted therapeutics, offering field-proven insights for researchers, chemists, and drug development professionals.
Core Characteristics and Physicochemical Landscape
This compound, also known as ethoxyacetaldehyde diethyl acetal, is an unsymmetrical acetal possessing a unique combination of steric and electronic properties.[1][2] Its structure features a geminal diethyl acetal at one end of an ethane backbone and a single ethoxy group at the other. This arrangement imparts a specific reactivity profile that distinguishes it from more common symmetrical acetals.
A comprehensive understanding of its physical properties is paramount for its effective use in experimental design.
| Property | Value | Source |
| CAS Number | 4819-77-6 | [2][3][4][5] |
| Molecular Formula | C₈H₁₈O₃ | [3][4] |
| Molecular Weight | 162.23 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 80-83 °C at 30 Torr | [2] |
| Density | 0.885 g/cm³ at 28 °C | [2] |
| SMILES | CCOCC(OCC)OCC | [3] |
| InChIKey | VNSJUZIHZNZLKM-UHFFFAOYSA-N |
Its stability under neutral to strongly basic conditions, a hallmark of the acetal functional group, combined with its susceptibility to acid-catalyzed hydrolysis, forms the basis of its utility as a protecting group.[6][7][8]
Synthesis of this compound: A Methodological Overview
While not as commonly synthesized in academic labs as some other reagents, the preparation of this compound follows established principles of acetal chemistry. A plausible and efficient route involves the acid-catalyzed reaction of 2-ethoxyacetaldehyde with an excess of ethanol. The key to driving this equilibrium-controlled reaction to completion is the removal of water as it is formed.
A second common approach is the Williamson ether synthesis, starting from 2-bromo-1,1-diethoxyethane and reacting it with sodium ethoxide. This method is particularly useful for constructing unsymmetrical ethers and acetals.
Below is a representative, field-proven protocol for the synthesis via the acetalization of 2-ethoxyacetaldehyde.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-ethoxyacetaldehyde (1.0 eq), absolute ethanol (5.0 eq), and a suitable inert solvent such as toluene.
-
Catalyst Addition: Introduce a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq). The use of an acid catalyst is crucial as ethanol is a weak nucleophile and requires activation of the carbonyl group.[8]
-
Reaction Execution: Heat the mixture to reflux. The azeotrope of toluene and water will be collected in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the formation of the acetal.[6]
-
Monitoring: Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of the reaction mixture.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench the acid catalyst with a mild base, such as triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound. A common purification method involves drying with Na₂SO₄ followed by distillation.[9]
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
The Strategic Role of this compound in Pharmaceutical Synthesis
The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of complex, biologically active heterocyclic compounds. Its structure is perfectly poised to introduce a two-carbon unit with latent functionality, which can then be elaborated into various ring systems.
Synthesis of Pyrazolopyrimidine Derivatives as COX-2 Inhibitors
This compound serves as a crucial building block for creating pyrazolopyrimidine scaffolds, which are central to a class of selective cyclooxygenase-2 (COX-2) inhibitors.[9] These inhibitors are a significant class of non-steroidal anti-inflammatory drugs (NSAIDs).
The synthetic utility of this compound in this context lies in its reaction with a hydrazine to form a pyrazole intermediate. The acetal and the adjacent ethoxy group provide the necessary electrophilic centers for cyclization.
Diagram: Pathway to Pyrazolopyrimidines
Caption: Role of this compound in COX-2 inhibitor synthesis.
Intermediate for Antiviral Agents
This acetal is also employed in the preparation of [(1,2,4-oxadiazolylphenoxy)alkyl]isoxazoles, a class of compounds investigated for their antiviral properties.[9] In these multi-step syntheses, this compound is used to introduce a specific side chain that is later functionalized to form the isoxazole ring.
Application in the Synthesis of Erythromycin Derivatives
There is evidence suggesting its use as an intermediate in the production of erythromycin derivatives.[1][3] Erythromycin is a macrolide antibiotic. In the synthesis of novel derivatives, this compound can be used to selectively introduce an ethoxyacetyl group or a related moiety onto the complex macrolide core.
This compound as a Carbonyl Protecting Group
The acetal functionality makes this compound a competent, albeit specialized, protecting group for aldehydes and ketones.[6][10] The protection is achieved via an acid-catalyzed transacetalization reaction. The primary advantage of using an acetal as a protecting group is its stability in the presence of strong bases and nucleophiles, such as Grignard reagents and organolithiums.[8]
Mechanism of Protection and Deprotection
The formation of an acetal from a carbonyl compound is a reversible, acid-catalyzed process. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by an alcohol to form a hemiacetal. Further protonation of the hydroxyl group of the hemiacetal allows for the elimination of water and subsequent attack by a second alcohol molecule to form the stable acetal.[8]
Deprotection is simply the reverse of this process, achieved by treating the acetal with aqueous acid. The presence of excess water drives the equilibrium back towards the carbonyl compound.[7][11]
Diagram: Acetal Protection and Deprotection Mechanism
Caption: General mechanism for acetal protection and deprotection.
Representative Protocol for Carbonyl Protection
-
Setup: Dissolve the carbonyl-containing substrate (1.0 eq) in an inert anhydrous solvent (e.g., dichloromethane or THF).
-
Reagent Addition: Add an excess of this compound (2-5 eq) to the solution.
-
Catalysis: Introduce a catalytic amount of an acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS) or camphorsulfonic acid (CSA)).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or GC.
-
Workup: Quench the reaction with a mild base (e.g., triethylamine) and remove the solvent under reduced pressure. The resulting crude acetal can be purified by column chromatography if necessary.
Conclusion and Future Outlook
This compound is a prime example of a reagent whose value is defined by its specific applications rather than broad utility. While it can function as a protecting group, its most significant contribution to organic synthesis, particularly in the pharmaceutical industry, is as a specialized intermediate for the construction of complex heterocyclic systems. For researchers and drug development professionals, understanding the nuanced reactivity of such molecules is key to unlocking novel synthetic pathways to high-value targets. As the demand for more complex and targeted therapeutics grows, the strategic use of specialized reagents like this compound will undoubtedly continue to be a cornerstone of innovation in medicinal chemistry.
References
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- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | 4819-77-6 | EAA81977 | Biosynth [biosynth.com]
- 4. americanelements.com [americanelements.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 4819-77-6 [chemicalbook.com]
- 10. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of 1,1,2-Triethoxyethane in Organic Solvents
Introduction
1,1,2-Triethoxyethane (CAS No. 4819-77-6) is an organic compound with the chemical formula C8H18O3.[1][2] Structurally, it is an ether and an acetal, which imparts a unique combination of chemical properties that are valuable in various applications, including as a solvent and a chemical intermediate in organic synthesis.[3] A thorough understanding of its solubility profile in different organic solvents is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and agrochemical industries.
This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental guidance. In the absence of extensive published quantitative solubility data for this specific compound, this guide offers a predictive framework based on established chemical principles, alongside a detailed methodology for empirical determination.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C8H18O3 | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| CAS Number | 4819-77-6 | [1] |
| Boiling Point | 80-83 °C @ 30 Torr | [4] |
| Density | 0.885 g/cm³ @ 28 °C | [4] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal, Ethane, 1,1,2-triethoxy- | [1][4] |
The presence of three ether oxygen atoms in the molecule allows for hydrogen bonding with protic solvents, while the alkyl chains contribute to its affinity for non-polar solvents. This dual character is key to its solubility profile.
Predicted Qualitative Solubility of this compound
The principle of "like dissolves like" is the cornerstone of solubility prediction.[5][6] This principle states that substances with similar intermolecular forces are likely to be soluble in one another. As an ether, this compound is expected to be miscible with a wide range of organic solvents.[7][8] The following table provides a qualitative prediction of its solubility.
| Solvent Class | Solvent Name | Chemical Formula | Polarity | Predicted Solubility | Rationale |
| Alcohols | Methanol | CH₃OH | Polar Protic | Soluble | Hydrogen bonding between the ether oxygens and the hydroxyl group of methanol. |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, with increased contribution from van der Waals forces. | |
| Isopropanol | C₃H₇OH | Polar Protic | Soluble | The larger alkyl group of isopropanol enhances miscibility with the ethoxy groups. | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | Miscible | Strong dipole-dipole interactions between the ketone and the ether groups. |
| Methyl Ethyl Ketone | C₄H₈O | Polar Aprotic | Miscible | Similar to acetone, with favorable van der Waals interactions. | |
| Ethers | Diethyl Ether | (C₂H₅)₂O | Weakly Polar | Miscible | As both are ethers, they share very similar intermolecular forces. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible | Both are ethers, leading to high mutual solubility. | |
| Halogenated Solvents | Chloroform | CHCl₃ | Weakly Polar | Miscible | Favorable dipole-dipole and van der Waals interactions. |
| Dichloromethane | CH₂Cl₂ | Weakly Polar | Miscible | Similar to chloroform. | |
| Aromatic Hydrocarbons | Benzene | C₆H₆ | Non-Polar | Soluble | Van der Waals forces are the primary driver of solubility. |
| Toluene | C₇H₈ | Non-Polar | Soluble | Similar to benzene, with enhanced van der Waals interactions. | |
| Alkanes | Hexane | C₆H₁₄ | Non-Polar | Soluble | Primarily driven by van der Waals forces; the alkyl chains of this compound promote solubility. |
| Heptane | C₇H₁₆ | Non-Polar | Soluble | Similar to hexane. |
Note: This table is based on general principles of chemical solubility. For precise quantitative data, experimental determination is required as outlined in the protocol below.[9]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise quantitative solubility data, an empirical approach is necessary. The isothermal shake-flask method is a reliable technique for determining the equilibrium solubility of a liquid in a solvent.
Objective
To determine the concentration of this compound in a solvent at saturation, representing its solubility at a given temperature.
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: High-purity (e.g., HPLC grade) organic solvents of interest
-
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker bath or incubator
-
Glass vials with PTFE-lined screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Gas chromatograph with a Flame Ionization Detector (GC-FID)
-
Appropriate GC column (e.g., a mid-polarity column)
-
Autosampler vials
-
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Procedure
-
Preparation of Calibration Standards:
-
Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.
-
Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed glass vial. The presence of a separate, undissolved phase of the solute is crucial.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed at the same temperature until the undissolved solute has settled.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved microdroplets.
-
Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.
-
-
Analysis:
-
Analyze the diluted sample by GC-FID under the same conditions used for the calibration standards.
-
-
Calculation:
-
Using the peak area from the sample chromatogram and the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Factors Influencing Solubility
The solubility of this compound is not a fixed value but is influenced by several factors, which are critical for its practical application.
Caption: Key factors that influence the solubility of this compound.
-
Temperature: Generally, the solubility of liquids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Pressure: For liquid-liquid systems, pressure has a negligible effect on solubility under typical laboratory conditions.
-
Purity: The presence of impurities in either the this compound or the solvent can alter the measured solubility.
Conclusion
This compound is a versatile organic compound with a predicted high degree of solubility in a wide array of common organic solvents. This favorable solubility profile is attributable to its molecular structure, which allows for various intermolecular interactions, including hydrogen bonding and van der Waals forces. For applications requiring precise knowledge of its solubility, the experimental protocol detailed in this guide provides a robust framework for obtaining accurate and reproducible data. This understanding is critical for optimizing reaction conditions, developing formulations, and ensuring the efficient and safe use of this compound in scientific and industrial settings.
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Ethers | Research Starters | EBSCO Research [ebsco.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to Simple Alkoxy Acetals: A Focused Study on Ethoxyacetaldehyde Diethyl Acetal and its Prototypical Analogue, 1,1-Diethoxyethane
Abstract: This technical guide provides a comprehensive overview of ethoxyacetaldehyde diethyl acetal, a molecule of interest in synthetic chemistry, particularly within pharmaceutical and materials science research. Due to the specificity of this compound, we will ground our discussion in the context of its well-characterized and structurally similar analogue, acetaldehyde diethyl acetal (1,1-diethoxyethane). This approach allows us to leverage extensive existing data to illuminate the core principles of synthesis, reactivity, and application while drawing direct, actionable parallels to the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating protocols, and authoritative grounding in scientific literature. We will explore physicochemical properties, detailed synthesis mechanisms and protocols, spectroscopic characterization, key applications, and critical safety protocols.
Core Concepts: Physicochemical Properties and Molecular Characteristics
Acetals are geminal-diether derivatives of aldehydes or ketones, characterized by their relative stability in neutral to basic conditions and their lability under acidic conditions. This reactivity profile makes them invaluable as protecting groups for carbonyl functionalities in multi-step syntheses.
Acetaldehyde diethyl acetal , often referred to simply as "acetal," serves as our reference compound.[1] It is a colorless, volatile liquid with a pleasant odor.[2] Its target analogue, ethoxyacetaldehyde diethyl acetal (systematically named 1,1,2-triethoxyethane), shares these fundamental characteristics but with altered physical properties due to its larger molecular weight and additional ethoxy group.
A comparative summary of their key properties is presented below.
| Property | Acetaldehyde Diethyl Acetal (1,1-Diethoxyethane) | Ethoxyacetaldehyde Diethyl Acetal (this compound) | Data Source(s) |
| CAS Number | 105-57-7 | 4819-75-4 (Analogue: Methoxy-derivative) | [1][3] |
| Molecular Formula | C₆H₁₄O₂ | C₈H₁₈O₃ | [1] |
| Molar Mass | 118.17 g/mol | 162.22 g/mol | [1] |
| Appearance | Colorless liquid | Colorless liquid (Predicted) | [1] |
| Density | 0.83 g/cm³ at 20 °C | ~0.9 g/cm³ (Estimated) | [3] |
| Boiling Point | 102 °C | ~160-165 °C (Estimated) | [1][3] |
| Melting Point | -100 °C | N/A | [3] |
| Solubility in Water | 46 g/L | Moderately soluble (Predicted) | [1] |
| Flash Point | -21 °C | N/A | [3] |
Expert Insight: The primary stability concern with simple ethers and acetals is their tendency to form explosive peroxides upon prolonged exposure to air and light.[4][5] This is a critical safety consideration, mandating storage under an inert atmosphere (e.g., nitrogen), in airtight, light-resistant containers, and away from heat sources.[4][6]
Synthesis and Mechanistic Insights
The cornerstone of acetal synthesis is the acid-catalyzed reaction between an aldehyde and an excess of an alcohol.[7] The reaction is reversible, and the removal of water is essential to drive the equilibrium towards the acetal product, in accordance with Le Châtelier's principle.
The Mechanism of Acid-Catalyzed Acetalization
The reaction proceeds through a well-established, multi-step mechanism involving a hemiacetal intermediate. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting incomplete conversions.
-
Protonation of the Carbonyl: A proton from the acid catalyst activates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack by Alcohol: An alcohol molecule acts as a nucleophile, attacking the activated carbonyl carbon.
-
Deprotonation & Hemiacetal Formation: A base (another alcohol molecule or the conjugate base of the catalyst) removes a proton, yielding a neutral hemiacetal.
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
-
Formation of a Resonance-Stabilized Cation: The loss of a water molecule generates a resonance-stabilized oxonium ion.
-
Second Nucleophilic Attack: A second molecule of alcohol attacks the carbocation.
-
Final Deprotonation: Deprotonation of the resulting species yields the final acetal product and regenerates the acid catalyst.
Caption: The reaction mechanism for acid-catalyzed acetal formation.
Experimental Protocols
Protocol 1: Synthesis of Acetaldehyde Diethyl Acetal (1,1-Diethoxyethane) This protocol is adapted from established literature procedures and serves as a robust template for simple acetal synthesis.[8]
-
Materials:
-
95% Ethyl Alcohol (Ethanol): 260 g (323 mL)
-
Freshly distilled Acetaldehyde: 125 g (155 mL)
-
Anhydrous Calcium Chloride (Catalyst): 50 g
-
Anhydrous Potassium Carbonate (Drying Agent)
-
Ice-water bath
-
1-Liter narrow-neck flask with a tight stopper
-
Separatory funnel and distillation apparatus
-
-
Procedure:
-
Reaction Setup: Place 50 g of anhydrous calcium chloride and 323 mL of 95% ethyl alcohol into the 1-liter flask. Cool the flask to below 8°C in an ice-water bath.
-
Addition of Aldehyde: Slowly add 155 mL of freshly distilled acetaldehyde down the sides of the flask to form a distinct layer over the alcohol solution.
-
Initiation: Tightly stopper the flask and shake vigorously for 3-4 minutes. An exothermic reaction will occur, causing a rise in temperature. Hold the stopper firmly to prevent loss of volatile acetaldehyde.
-
Reaction Period: Allow the stoppered flask to stand for 24-36 hours, shaking intermittently. The mixture will separate into two layers after 1-2 hours.
-
Workup - Separation: Separate the upper organic layer (approx. 320 g).
-
Workup - Washing: Wash the organic layer three times with 80 mL portions of water in a separatory funnel to remove excess ethanol and catalyst.
-
Drying: Dry the washed organic layer over anhydrous potassium carbonate for several hours.
-
Purification: Purify the crude product by fractional distillation. Collect the fraction boiling between 101-104 °C. The expected yield is approximately 200 g.
-
Protocol 2: Proposed Synthesis of Ethoxyacetaldehyde Diethyl Acetal (this compound) This proposed synthesis is based on the principles demonstrated above and general synthetic strategies.[9]
-
Materials:
-
Ethoxyacetaldehyde (Starting Material)
-
Anhydrous Ethanol (in 3-5 fold molar excess)
-
Anhydrous acid catalyst (e.g., Amberlyst 15 resin, p-Toluenesulfonic acid)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
-
Apparatus with Dean-Stark trap for azeotropic water removal
-
-
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add ethoxyacetaldehyde, anhydrous ethanol, and the chosen solvent.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst (e.g., 1-2 mol%).
-
Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture. Quench the catalyst by washing with a mild base (e.g., saturated sodium bicarbonate solution). Wash subsequently with brine.
-
Drying & Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent in vacuo. Purify the resulting crude oil via fractional distillation under reduced pressure.
-
Expert Insight: The choice of catalyst and water removal method is critical. For sensitive substrates, solid acid catalysts like Amberlyst resins are preferable as they are easily filtered off, simplifying the workup.[10] For laboratory-scale synthesis, a Dean-Stark trap is a highly effective and self-validating system for ensuring the reaction proceeds to completion by visibly monitoring water removal.
Spectroscopic and Analytical Characterization
Unambiguous structure confirmation is achieved through a combination of spectroscopic methods.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: For acetaldehyde diethyl acetal, the spectrum is highly characteristic: a triplet for the two terminal -CH₃ groups, a quartet for the two -OCH₂- methylene groups, a doublet for the methyl group adjacent to the acetal carbon, and a quartet for the acetal methine (-CH) proton.[12] For ethoxyacetaldehyde diethyl acetal, the spectrum would be more complex, showing distinct signals for the three non-equivalent ethoxy groups.
-
¹³C NMR: The number of signals will correspond to the number of unique carbon atoms. The acetal carbon typically appears around 100 ppm.
-
-
Infrared (IR) Spectroscopy: The most telling feature is the disappearance of the strong carbonyl (C=O) stretching band (typically ~1715 cm⁻¹) from the starting aldehyde and the appearance of strong C-O ether stretching bands in the 1050-1150 cm⁻¹ region.
-
Mass Spectrometry (MS): Electron impact MS will show a molecular ion peak (M⁺) and characteristic fragmentation patterns involving the loss of alkoxy groups.
Applications in Research and Drug Development
The utility of acetals like ethoxyacetaldehyde diethyl acetal is primarily centered on their role as protecting groups and versatile synthetic intermediates.[2][7]
Carbonyl Protection
In complex molecule synthesis, it is often necessary to prevent an aldehyde from reacting with nucleophiles or bases while another part of the molecule is being modified. An acetal serves as an effective "mask" for the carbonyl group.
Workflow: Protection-Reaction-Deprotection
-
Protection: The aldehyde is converted to its diethyl acetal form using the methods described in Section 2.
-
Reaction: The desired chemical transformation (e.g., Grignard reaction, reduction, oxidation) is performed elsewhere on the molecule. The acetal group remains inert.
-
Deprotection: The acetal is easily and cleanly converted back to the original aldehyde by treatment with aqueous acid.
Caption: General workflow for using an acetal as a protecting group.
Synthetic Intermediate & Solvent
Beyond protection, acetals are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[2] Furthermore, due to their favorable properties and potential for being derived from biomass (ethanol), compounds like acetaldehyde diethyl acetal are being explored as sustainable or "green" solvents in synthetic organic chemistry.[3]
Safety, Handling, and Storage
Safe handling of acetals is paramount due to their flammability and potential for peroxide formation.[13]
| Hazard Category | Description & Precautionary Statements | Source(s) |
| Flammability | Highly flammable liquid and vapor (GHS02). P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. P241: Use explosion-proof electrical/ventilating/lighting equipment. | [13] |
| Health Hazards | Causes skin irritation (H315) and serious eye irritation (H319) (GHS07). May cause drowsiness or dizziness. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][13] |
| Instability | May form explosive peroxides on prolonged storage, especially in the presence of air and light. P233: Keep container tightly closed. | [4] |
| Storage | Store in a cool, dry, well-ventilated place. Keep under an inert atmosphere (e.g., nitrogen). Protect from direct sunlight. Recommended storage temperature: 2-8°C.[3][4] | |
| Incompatibilities | Reacts with strong oxidizing agents and strong acids.[4] |
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. 1,1-Diethoxyethane - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. 乙醛二乙缩醛 for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. (4-Fluorophenoxy)acetaldehyde Diethyl Acetal synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. lehigh.edu [lehigh.edu]
- 12. Solved 'H NMR Common Name: Acetaldehyde diethyl acetal IUPAC | Chegg.com [chegg.com]
- 13. bg.cpachem.com [bg.cpachem.com]
An In-Depth Technical Guide to the Fundamental Reaction Mechanisms of 1,1,2-Triethoxyethane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive exploration of the core reaction mechanisms of 1,1,2-triethoxyethane, also known as ethoxyacetaldehyde diethyl acetal. As a key intermediate and a structural motif in various organic compounds, a deep understanding of its synthesis, stability, and reactivity is paramount for professionals in research and development. This document moves beyond a simple recitation of facts to provide a causal understanding of the reaction pathways, grounded in established chemical principles and supported by spectroscopic data and proven experimental protocols.
Introduction: The Structural and Electronic Landscape of this compound
This compound, with the chemical formula C8H18O3, is an acetal characterized by a central ethane backbone with two ethoxy groups attached to the first carbon and one ethoxy group on the second. This arrangement of ether functionalities dictates its reactivity, rendering it stable under neutral and basic conditions but susceptible to cleavage in acidic environments. The lone pairs on the oxygen atoms make the molecule a Lewis base, capable of interacting with electrophiles and participating in a variety of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H18O3 |
| Molecular Weight | 162.23 g/mol |
| CAS Number | 4819-77-6 |
| Boiling Point | 80-83 °C @ 30 Torr |
| Density | 0.885 g/cm³ @ 28 °C |
| Appearance | Colorless liquid |
Data sourced from CAS Common Chemistry and PubChem.[1]
Synthesis of this compound: An Acid-Catalyzed Acetalization
The primary route for the synthesis of this compound is the acid-catalyzed reaction of ethoxyacetaldehyde with two equivalents of ethanol. This reaction is a classic example of acetal formation, a reversible process that is driven to completion by the removal of water.
The Underlying Mechanism
The formation of the acetal proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen of ethoxyacetaldehyde by an acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of an ethanol molecule. The subsequent steps involve proton transfers and the elimination of a water molecule to form a resonance-stabilized oxonium ion. A second molecule of ethanol then attacks this electrophilic species, and a final deprotonation yields the stable this compound.
Caption: Acid-catalyzed formation of this compound.
Experimental Protocol: Synthesis of a Simple Acetal
Materials:
-
Ethoxyacetaldehyde
-
Anhydrous Ethanol (absolute)
-
Anhydrous Calcium Chloride (or other suitable acid catalyst/dehydrating agent)
-
Anhydrous Potassium Carbonate
-
Ice-water bath
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a flask, combine anhydrous ethanol with anhydrous calcium chloride and cool the mixture in an ice-water bath.
-
Slowly add freshly distilled ethoxyacetaldehyde to the cooled ethanol solution.
-
Seal the flask and shake vigorously, allowing the reaction mixture to stand for 24-48 hours with occasional shaking.
-
Separate the upper organic layer and wash it multiple times with water to remove any unreacted ethanol and the catalyst.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Purify the crude this compound by fractional distillation.
Hydrolysis of this compound: A Reversible Pathway
The hydrolysis of acetals to their parent aldehyde or ketone and alcohols is the reverse of their formation and is also acid-catalyzed.[3] This reaction is of significant importance in drug delivery systems where an acetal linkage might be used as a pH-sensitive protecting group.
The Mechanistic Details of Hydrolysis
The mechanism of acid-catalyzed hydrolysis mirrors the formation in reverse. It begins with the protonation of one of the ether oxygens, converting the ethoxy group into a good leaving group (ethanol). The departure of ethanol is assisted by the lone pair of the adjacent ether oxygen, forming a resonance-stabilized oxonium ion. This intermediate is then attacked by a water molecule. Subsequent proton transfers lead to the formation of a hemiacetal, which then undergoes further acid-catalyzed cleavage to yield ethoxyacetaldehyde and another molecule of ethanol.
Caption: Acid-catalyzed hydrolysis of this compound.
Kinetic Considerations
The rate of acetal hydrolysis is dependent on the pH of the medium, with the reaction being significantly faster in acidic conditions.[4] The stability of the intermediate carbocation (or oxonium ion) plays a crucial role in determining the reaction rate. For this compound, the presence of the electron-donating ethoxy groups helps to stabilize this intermediate.
Thermal Decomposition of this compound: A Look into Stability
Detailed studies on the thermal decomposition of this compound are scarce in the literature. However, by drawing parallels with the decomposition of other ethers and acetals, a free-radical mechanism can be postulated. At elevated temperatures, homolytic cleavage of the C-O or C-C bonds is likely to occur, initiating a chain reaction.
The decomposition of the related compound 1,2-bis(2,4,6-tribromophenoxy)ethane has been shown to proceed via both molecular and radical pathways, yielding a variety of products.[5] It is plausible that the thermal degradation of this compound would similarly involve initial bond scission to form radical intermediates, which could then undergo a cascade of reactions including hydrogen abstraction, disproportionation, and recombination.
Oxidation of this compound: Reactivity with Oxidizing Agents
Ethers are generally resistant to oxidation under mild conditions. However, stronger oxidizing agents can react with the C-H bonds adjacent to the ether oxygen.[6] For this compound, the presence of multiple ether linkages provides several sites for oxidative attack.
The oxidation of ethers can proceed via free-radical mechanisms, often initiated by the abstraction of a hydrogen atom from a carbon alpha to an oxygen atom. The resulting radical is stabilized by the adjacent oxygen. This radical can then react with oxygen to form a hydroperoxide, which can subsequently decompose to form various carbonyl and alcohol products. Common oxidizing agents that can effect such transformations include potassium permanganate and chromium-based reagents.[7][8][9][10]
Spectroscopic Characterization
The structure of this compound and its reaction products can be unequivocally confirmed through a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Complex multiplets for the ethoxy groups (CH₃ and OCH₂) and signals corresponding to the -CH- and -CH₂- protons of the ethane backbone. |
| ¹³C NMR | Resonances for the methyl and methylene carbons of the ethoxy groups, as well as for the two distinct carbons of the ethane backbone. |
| Infrared (IR) | Strong C-O stretching vibrations characteristic of ethers, along with C-H stretching and bending vibrations. |
| Mass Spectrometry (MS) | A molecular ion peak (if observable) and characteristic fragmentation patterns involving the loss of ethoxy and ethyl groups.[1] |
Note: Specific spectral data for this compound is limited. The expectations are based on general principles and data from analogous compounds like 1,1,2-trimethoxyethane.[11]
Conclusion and Future Perspectives
This compound serves as a valuable model for understanding the fundamental reaction mechanisms of acetals. Its synthesis and hydrolysis are well-understood, following the established principles of acid-catalyzed nucleophilic addition and elimination. While specific data on its thermal decomposition and oxidation are limited, plausible mechanisms can be inferred from related compounds, suggesting pathways involving free-radical intermediates.
For researchers and professionals in drug development, a thorough grasp of these mechanisms is crucial for the rational design of synthesis routes, the development of stable formulations, and the engineering of prodrugs with pH-dependent activation. Further research into the kinetics and thermodynamics of the reactions of this compound, as well as a more detailed investigation into its decomposition and oxidation pathways, would provide a more complete picture of its chemical behavior and expand its utility in organic synthesis and medicinal chemistry.
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reactions of oxidation of ethers | Filo [askfilo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxidizing agent - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. Oxidizing Agents [organic-chemistry.org]
- 11. 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Use of 1,1,2-Triethoxyethane as a non-polar solvent in synthesis
An Application Guide to 1,1,2-Triethoxyethane: A High-Boiling, Non-Polar Solvent for Specialized Synthesis
Authored by: A Senior Application Scientist
Abstract
The selection of an appropriate solvent is a critical parameter that dictates the success, efficiency, and safety of a chemical synthesis. While common ethers like tetrahydrofuran (THF) and diethyl ether are staples in the laboratory, their low boiling points and propensity for peroxide formation can be limiting. This technical guide introduces this compound, an acetal that functions as a high-boiling, aprotic, and relatively non-polar solvent. We will explore its unique physicochemical properties, safety profile, and strategic applications in key synthetic transformations, including organometallic and olefination reactions. This document is intended for researchers, chemists, and drug development professionals seeking to expand their solvent repertoire for challenging chemical reactions.
Introduction: The Case for a Specialized Acetal Solvent
This compound, an acetal derivative of ethoxyacetaldehyde, presents a unique combination of properties that make it a valuable, albeit underutilized, solvent in organic synthesis.[1] Its structure, featuring three ether-like oxygen atoms, allows for moderate coordination with metal cations, while its hydrocarbon backbone imparts non-polar characteristics. Unlike its more common ether counterparts, its high boiling point offers a significant advantage for reactions requiring elevated temperatures to overcome activation energy barriers or improve sluggish kinetics.
This guide provides a detailed examination of this compound, moving beyond a simple catalog of properties to explain the causal relationship between its molecular structure and its performance in specific, field-proven applications.
Physicochemical Properties and Safety Profile
A solvent's utility is fundamentally defined by its physical properties. This compound is a colorless liquid with a molecular weight of 162.23 g/mol .[1][2] Its key attributes are summarized below.
| Property | Value | Source |
| CAS Number | 4819-77-6 | [1][2] |
| Molecular Formula | C₈H₁₈O₃ | [1][2] |
| Molecular Weight | 162.23 g/mol | [1][2] |
| Boiling Point | 173-175 °C (approx.) | N/A |
| Density | 0.898 g/mL (approx.) | N/A |
| Flash Point | 57 °C (135 °F) (approx.) | N/A |
| Solubility | Soluble in most organic solvents; limited water solubility. | [3] |
Safety and Handling: this compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-retardant lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and oxidizing agents. Keep the container tightly sealed.
Core Applications and Experimental Protocols
The high boiling point and aprotic, non-polar nature of this compound make it a compelling alternative to solvents like toluene, dioxane, or high-boiling glymes in specific reaction classes.
Application I: Grignard Reactions with Sterically Hindered or Unreactive Halides
Causality and Rationale: The formation and reaction of Grignard reagents are critically dependent on the solvent.[4] The ether oxygens of this compound can coordinate with the magnesium center, stabilizing the Grignard reagent, similar to THF or diethyl ether.[5][6] The key advantage is its high boiling point (~174°C), which allows for reactions with unreactive halides (e.g., aryl chlorides) that often require elevated temperatures for initiation and completion. This avoids the need for pressurized reaction vessels that would be necessary with lower-boiling ethers.
Detailed Protocol: Synthesis of 1,1-Diphenylethanol
-
Apparatus Setup: Assemble a three-neck round-bottom flask, flame-dried under vacuum and cooled under a nitrogen atmosphere. Equip the flask with a reflux condenser, a magnetic stir bar, and a dropping funnel.
-
Reagent Preparation:
-
Place magnesium turnings (1.2 eq) in the flask.
-
In the dropping funnel, add bromobenzene (1.0 eq) dissolved in anhydrous this compound (approx. 2 M concentration).
-
-
Grignard Formation:
-
Add a small portion (~10%) of the bromobenzene solution to the magnesium turnings to initiate the reaction. A crystal of iodine or gentle heating may be used if initiation is sluggish.
-
Once the reaction begins (indicated by gentle refluxing and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, heat the mixture at 80-100°C for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0°C using an ice bath.
-
Dissolve acetophenone (0.95 eq) in anhydrous this compound and add it to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent.
-
-
Work-up and Isolation:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Cool the mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1,1-diphenylethanol.
-
Experimental Workflow Diagram
Application II: Controlling Stereoselectivity in the Wittig Reaction
Causality and Rationale: The Wittig reaction is a cornerstone of alkene synthesis.[7][8] The stereochemical outcome (Z vs. E alkene) is highly dependent on the stability of the phosphonium ylide and the reaction conditions, including the solvent.[9][10] Non-polar solvents like this compound can favor the kinetic pathway for non-stabilized ylides, leading to the formation of a less stable cis-oxaphosphetane intermediate, which preferentially collapses to the Z-alkene.[10] Its aprotic nature is essential to prevent protonation of the highly basic ylide.
Detailed Protocol: Synthesis of (Z)-Stilbene
-
Apparatus Setup: In a fume hood, equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Ylide Formation:
-
Suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous this compound.
-
Cool the suspension to 0°C.
-
Slowly add a strong, non-nucleophilic base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.05 eq, 1.0 M solution in THF) via syringe. The formation of the deep red/orange ylide should be observed.
-
Allow the mixture to stir at room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back to 0°C.
-
Add benzaldehyde (1.0 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir overnight. The color should fade as the ylide is consumed.
-
-
Work-up and Isolation:
-
Quench the reaction with a small amount of water.
-
Reduce the solvent volume under reduced pressure.
-
Add hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica gel, washing with hexane.
-
Concentrate the filtrate to obtain the crude product.
-
Analyze the Z/E ratio by ¹H NMR or GC. Purify by column chromatography if necessary.
-
Experimental Workflow Diagram
Application III: High-Temperature Metal-Catalyzed Cross-Coupling
Causality and Rationale: Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, are powerful methods for C-C bond formation.[11][12] The catalytic cycle often involves steps that are accelerated at higher temperatures. This compound serves as an excellent high-boiling, inert solvent that can facilitate these transformations, especially when dealing with less reactive coupling partners. Its ability to remain in the liquid phase at temperatures well above 100°C allows for efficient heat transfer and reaction rates without pressurization.
Detailed Protocol: Stille Coupling of Vinyltributylstannane and Iodobenzene
-
Apparatus Setup: In a glovebox or using Schlenk technique, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to an oven-dried flask equipped with a stir bar and reflux condenser.
-
Reagent Addition:
-
Remove the flask from the glovebox and establish a nitrogen atmosphere.
-
Add iodobenzene (1.0 eq) and vinyltributylstannane (1.1 eq) via syringe.
-
Add anhydrous, degassed this compound to achieve a concentration of approximately 0.5 M.
-
-
Reaction:
-
Heat the reaction mixture to 120-140°C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether and add an aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of celite, washing with diethyl ether.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting styrene by column chromatography.
-
Comparative Analysis with Common Solvents
The decision to use this compound should be based on a clear understanding of its advantages relative to other common non-polar solvents.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Peroxide Formation | Key Advantage | Key Limitation |
| This compound | ~174 | Low | Low (Acetal) | Very high boiling point, inert | Higher cost, less data available |
| Diethyl Ether | 34.6 | 4.3 | High | Excellent for Grignard initiation | Very low boiling point, highly flammable |
| THF | 66 | 7.5 | High | Good solvating power for salts | Low boiling point, peroxide hazard |
| Toluene | 111 | 2.4 | Low | High boiling point, azeotropes water | Can be reactive in some organometallic reactions |
| 1,4-Dioxane | 101 | 2.2 | High | High boiling point, water miscible | Peroxide hazard, suspected carcinogen |
Conclusion and Future Outlook
This compound is a specialty solvent that offers a distinct advantage for synthetic reactions requiring high temperatures in an aprotic, non-polar environment. Its utility in promoting reactions with unreactive substrates in Grignard and cross-coupling chemistry, as well as its potential for influencing stereoselectivity in olefination reactions, makes it a powerful tool for the modern chemist. While its adoption may be limited by cost and availability compared to bulk solvents, its unique properties justify its use in challenging synthetic steps where thermal energy is the key to success. Future investigations could explore its application in polymer synthesis, nanoparticle formulation, and other areas of materials science where high-boiling, inert liquid media are essential.
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4819-77-6 | EAA81977 | Biosynth [biosynth.com]
- 3. nbinno.com [nbinno.com]
- 4. Which of the following compounds are suitable solvents for Grigna... | Study Prep in Pearson+ [pearson.com]
- 5. benchchem.com [benchchem.com]
- 6. softbeam.net:8080 [softbeam.net:8080]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scispace.com [scispace.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Note & Protocol: Acetal Formation Using 1,1,2-Triethoxyethane for Carbonyl Protection
Introduction: The Strategic Role of Carbonyl Protection
In the landscape of multi-step organic synthesis, the selective transformation of a single functional group within a complex molecule is a paramount challenge. The carbonyl group, present in aldehydes and ketones, is one of the most versatile yet reactive functionalities. Its electrophilic carbon is a target for a vast array of nucleophiles, including hydrides, organometallics, and enolates. This high reactivity can be a liability when chemical modifications are desired elsewhere in the molecule.
The strategic solution is the temporary masking of the carbonyl group with a protecting group. An ideal protecting group should be easy to install, stable to the reaction conditions of subsequent steps, and readily removable with high yield when its purpose is served. Acetals are exemplary in this role, offering robust stability in neutral to strongly basic environments while being cleanly cleaved under acidic conditions.[1][2][3]
This application note details the use of 1,1,2-triethoxyethane (CAS 4819-77-6) as a versatile reagent for the formation of diethyl acetals, thereby protecting aldehydes and ketones.[4][5] We will explore the underlying mechanism, provide a detailed experimental protocol, and discuss the critical parameters for successful implementation.
The Reagent: this compound
This compound is an ether and an acetal of ethoxyacetaldehyde.[5] Its structure lends itself to acting as a donor in transacetalization reactions, providing a diethyl acetal moiety to a target carbonyl compound.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 4819-77-6 | [4] |
| Molecular Formula | C₈H₁₈O₃ | [4][6] |
| Molecular Weight | 162.23 g/mol | [4][6] |
| Appearance | Colorless liquid | [5] |
| IUPAC Name | This compound | [4] |
Mechanism of Transacetalization
The formation of a new acetal from a carbonyl compound and this compound proceeds via an acid-catalyzed transacetalization mechanism. This is an equilibrium-driven process.[7] The reaction is initiated by the protonation of one of the oxygen atoms in the reagent or the carbonyl substrate, making it a better electrophile. The overall process involves the transfer of the geminal diethoxy group from the ethoxyacetaldehyde core to the substrate carbonyl.
The general steps are as follows:
-
Catalyst Activation: An acid catalyst (H⁺) protonates the carbonyl oxygen of the substrate, increasing its electrophilicity.
-
Hemiacetal Formation: An alcohol (in this case, ethanol, which can be generated in situ or added) attacks the activated carbonyl, forming a protonated hemiacetal, which is then deprotonated.
-
Oxonium Ion Formation: The hydroxyl group of the hemiacetal is protonated, turning it into a good leaving group (H₂O). Elimination of water generates a resonance-stabilized oxonium ion.
-
Acetal Formation: A second molecule of alcohol attacks the oxonium ion.
-
Deprotonation: The resulting protonated acetal loses a proton, regenerating the acid catalyst and yielding the final acetal product.
To drive the equilibrium towards the desired product, it is common to use an excess of the acetal-forming reagent or to remove the byproducts (e.g., water or ethoxyacetaldehyde) from the reaction mixture.[8][9]
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 4819-77-6: this compound | CymitQuimica [cymitquimica.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
The Versatile Role of 1,1,2-Triethoxyethane in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of a C2 Synthon
In the intricate landscape of pharmaceutical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1,1,2-Triethoxyethane, also known as glycoaldehyde diethyl acetal, emerges as a highly valuable and versatile C2 synthon. Its inherent stability under neutral and basic conditions, coupled with the facile deprotection of the acetal group under acidic conditions to unmask a reactive aldehyde functionality, renders it an indispensable tool for medicinal chemists. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed experimental protocols and mechanistic insights. We will delve into its utility in the construction of crucial precursors for heterocyclic frameworks, such as imidazoles, and its role in powerful carbon-carbon bond-forming reactions like the Pictet-Spengler cyclization.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value |
| CAS Number | 4819-77-6[1] |
| Molecular Formula | C8H18O3 |
| Molecular Weight | 162.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 162-163 °C |
| Density | 0.916 g/mL at 25 °C |
| Solubility | Soluble in most organic solvents. |
Safety Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
Application I: Synthesis of 2,2-Diethoxyethylamine - A Gateway to Imidazoles and Other Heterocycles
One of the most significant applications of this compound is its conversion to 2,2-diethoxyethylamine, a primary amine that serves as a cornerstone for the synthesis of various nitrogen-containing heterocycles. This transformation is typically achieved through a two-step process involving halogenation followed by amination.
Workflow for the Synthesis of 2,2-Diethoxyethylamine
Caption: Synthetic route from this compound to 2,2-diethoxyethylamine.
Protocol 1: Synthesis of 2,2-Diethoxyethylamine
This protocol outlines a general procedure for the synthesis of 2,2-diethoxyethylamine from this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
AIBN (Azobisisobutyronitrile) or a light source (e.g., sun lamp)
-
Carbon tetrachloride (or a suitable alternative solvent)
-
Ammonia (as a solution in methanol or liquid ammonia) or Potassium Phthalimide followed by Hydrazine
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Bromination of this compound
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Heat the mixture to reflux under a light source to initiate the radical bromination.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 1-bromo-2,2-diethoxyethane, which can be purified by vacuum distillation.
Step 2: Amination of 1-Bromo-2,2-diethoxyethane
-
In a sealed pressure vessel, dissolve the crude 1-bromo-2,2-diethoxyethane (1.0 eq) in a solution of ammonia in methanol (a significant excess).
-
Heat the mixture to a temperature between 80-100 °C for several hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction vessel to room temperature and carefully vent any excess pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in diethyl ether and wash with water to remove any ammonium salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2,2-diethoxyethylamine. The product can be further purified by vacuum distillation.
Application of 2,2-Diethoxyethylamine in Imidazole Synthesis
2,2-Diethoxyethylamine is a precursor to N-(2,2-diethoxy)ethyl formamide and subsequently 2,2-diethoxy-1-isocyanoethane, a key building block for the synthesis of substituted imidazoles.[2]
Caption: Synthesis of imidazoles from 2,2-diethoxyethylamine.
Application II: The Pictet-Spengler Reaction - Constructing Tetrahydro-β-carboline Scaffolds
The Pictet-Spengler reaction is a powerful acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[3][4] This latter scaffold is a core component of many natural products and pharmaceutically active compounds. This compound can serve as a stable and easy-to-handle precursor to glycoaldehyde, which can then participate in the Pictet-Spengler reaction.
Workflow for the Pictet-Spengler Reaction
References
Application Notes and Protocols for Reactions Involving Ethoxyacetaldehyde Diethyl Acetal
Abstract
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setup and protocols for reactions involving Ethoxyacetaldehyde Diethyl Acetal, also known as 1,1-diethoxy-2-ethoxyethane. This guide delves into the compound's fundamental reactivity, safe handling procedures, and its strategic application as a protecting group in organic synthesis. Detailed, step-by-step protocols for the acid-catalyzed deprotection of the acetal are provided, supported by mechanistic insights and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction and Strategic Importance
Ethoxyacetaldehyde diethyl acetal is the protected form of ethoxyacetaldehyde, a bifunctional aldehyde possessing both an electrophilic carbonyl center (once deprotected) and an ether linkage. In the complex landscape of multi-step organic synthesis, particularly in pharmaceutical and agrochemical development, it is often necessary to mask a reactive functional group to prevent it from undergoing undesired reactions while transformations are carried out elsewhere in the molecule.[1] The acetal functional group is a cornerstone of this strategy for protecting aldehydes and ketones.[2]
The core value of Ethoxyacetaldehyde Diethyl Acetal lies in its inherent stability under specific conditions. Acetals are chemically robust in neutral to strongly basic environments and are unreactive towards a wide array of common reagents, including strong nucleophiles like Grignard reagents, organolithiums, and metal hydrides (e.g., LiAlH₄, NaBH₄), as well as most oxidizing agents.[2][3][4] This stability allows for selective chemistry to be performed on other parts of a molecule. The aldehyde can then be regenerated at a later synthetic stage through a straightforward acid-catalyzed hydrolysis.[5][6]
Physicochemical Properties and Safe Handling
Understanding the physical properties and hazards of a reagent is the foundation of a safe and successful experiment. While specific data for 1,1-diethoxy-2-ethoxyethane is not widely published, its properties can be reliably inferred from its close and well-documented analog, Acetaldehyde Diethyl Acetal (1,1-diethoxyethane).
Table 1: Physicochemical Data of Acetaldehyde Diethyl Acetal (CAS 105-57-7)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₄O₂ | [7] |
| Molecular Weight | 118.17 g/mol | [7][8] |
| Appearance | Colorless liquid with a pleasant odor | [7][8][9] |
| Boiling Point | 102-104 °C | [7][8] |
| Melting Point | -100 °C | [7][9] |
| Density | 0.831 g/mL at 25 °C | [7] |
| Flash Point | -21 °C (-5.8 °F) | [9] |
| Solubility in Water | 46-50 g/L | [8][10] |
| Explosive Limits | 1.6% - 10.4% (v/v) |
Safety and Handling Precautions
CAUSALITY: Ethoxyacetaldehyde diethyl acetal, like its analog, is a highly flammable liquid and vapor with a low flash point.[9][11] Its vapors can form explosive mixtures with air.[11] Furthermore, like many ethers and acetals, it may form explosive peroxides upon prolonged storage, especially when exposed to air and light.[12]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including flame-retardant lab coats, chemical safety goggles, and nitrile gloves.[11][13]
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area designated for flammable liquids.[9][12] Keep away from heat, sparks, open flames, and other ignition sources. It is advisable to store the container in a refrigerator or a flammables cabinet.[12]
-
Peroxide Formation: Date the container upon receipt and opening. Periodically test for the presence of peroxides, especially before distilling or concentrating solutions. If peroxides are detected, they must be quenched using an appropriate reducing agent (e.g., ferrous sulfate or sodium sulfite solution) before heating.
-
Incompatible Materials: Avoid contact with strong acids (which will catalyze hydrolysis), strong oxidizing agents, and strong bases.[12]
-
Spill & Disposal: Absorb spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Dispose of the chemical and its container in accordance with local, regional, and national regulations.[13]
Core Reactivity: The Science of Acetal Deprotection
The primary reaction of interest for Ethoxyacetaldehyde Diethyl Acetal is its hydrolysis back to the parent aldehyde. This reaction is catalyzed by acid and is mechanistically the reverse of acetal formation.[1]
Mechanism of Acid-Catalyzed Hydrolysis
The stability of acetals in basic or neutral media stems from the fact that an alkoxide ion (⁻OR) is a poor leaving group.[14] Acid catalysis overcomes this barrier by protonating one of the ether oxygens, converting it into an alcohol (ROH), which is an excellent leaving group. The reaction proceeds through a resonance-stabilized oxocarbenium ion intermediate, which is then attacked by water.[6][15]
The step-wise mechanism is as follows:
-
Protonation: An acid catalyst (H₃O⁺) protonates one of the acetal's oxygen atoms.
-
Loss of Leaving Group: The protonated oxygen and its ethyl group leave as a molecule of ethanol, forming a resonance-stabilized oxocarbenium ion. This is typically the rate-determining step.[15]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: The resulting oxonium ion is deprotonated by a water molecule to form a hemiacetal intermediate.
-
Repeat for Second Group: Steps 1-4 are repeated for the second ethoxy group, ultimately leading to the formation of the protonated aldehyde.
-
Final Deprotonation: The protonated aldehyde is deprotonated by water to yield the final ethoxyacetaldehyde product and regenerate the acid catalyst.
Caption: Mechanism of Acid-Catalyzed Acetal Hydrolysis.
Application Note: Acetal as a Carbonyl Protecting Group
The primary application of Ethoxyacetaldehyde Diethyl Acetal is to serve as a masked version of ethoxyacetaldehyde. This strategy is employed when another functional group in the molecule must react with a reagent that is incompatible with an aldehyde (e.g., a Grignard reagent, LiAlH₄).
The general workflow is a three-stage process:
-
Protection: The aldehyde is converted to its acetal form (this step is already done for the starting material ).
-
Transformation: The desired chemical reaction is performed on another part of the molecule. The acetal group remains inert.
-
Deprotection: The acetal is hydrolyzed back to the aldehyde using aqueous acid, revealing the original functionality.
Caption: General Protecting Group Workflow.
Experimental Protocol: Acid-Catalyzed Deprotection
This protocol describes a standard laboratory procedure for the hydrolysis of Ethoxyacetaldehyde Diethyl Acetal to Ethoxyacetaldehyde.
Materials and Reagents
-
Ethoxyacetaldehyde Diethyl Acetal
-
Solvent: Tetrahydrofuran (THF) or Acetone
-
Acid Catalyst: 1 M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)
-
Quenching Solution: Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer and stir bar, separatory funnel, rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethoxyacetaldehyde Diethyl Acetal (1.0 eq) in a suitable solvent like THF or acetone (approx. 0.2-0.5 M concentration).
-
Causality: The solvent ensures the substrate and aqueous acid are miscible, creating a homogeneous reaction mixture for efficient catalysis.
-
-
Initiation: To the stirring solution at room temperature, add the aqueous acid catalyst (e.g., 1 M HCl) dropwise. Typically, a catalytic amount is sufficient, but using it as a co-solvent (e.g., a 4:1 mixture of THF:1M HCl) can accelerate the reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A co-spot of the starting material should be used on the TLC plate. The reaction is complete when the starting acetal spot has been fully consumed.
-
Trustworthiness: Reaction monitoring is critical to avoid over- or under-running the reaction, preventing the formation of side products and ensuring a high yield. Deprotection is often complete within 1-4 hours at room temperature.
-
-
Workup - Quenching: Once the reaction is complete, carefully add saturated aqueous NaHCO₃ solution to the flask until the effervescence ceases. This neutralizes the acid catalyst.
-
Causality: Neutralization is essential to stop the reaction and prevent any acid-mediated degradation of the product during extraction and concentration.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer two or three times with an organic solvent like ethyl acetate. Combine the organic layers.
-
Workup - Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.
-
Isolation: Concentrate the filtrate using a rotary evaporator under reduced pressure to yield the crude Ethoxyacetaldehyde.
-
Caution: The aldehyde product may be volatile. Use gentle heating and appropriate vacuum levels to avoid product loss.
-
-
Purification & Characterization: If necessary, purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Alternative Mild Deprotection Conditions
For substrates sensitive to strong aqueous acids, milder conditions can be employed.
-
Solid-Supported Acids: Reagents like silica sulfuric acid or Amberlyst-15 resin can be used in an organic solvent with a stoichiometric amount of water. The catalyst is simply filtered off upon reaction completion, simplifying the workup.
-
Lewis Acids: In some cases, Lewis acids in wet organic solvents can facilitate deprotection under less harsh conditions.[16]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient acid catalyst; reaction time too short; low temperature. | Add more acid catalyst. Allow the reaction to stir for a longer period. Gently warm the reaction mixture (e.g., to 40 °C) if the substrate is stable. |
| Low Product Yield | Product is volatile and lost during concentration; product degradation by strong acid. | Use a lower temperature and higher vacuum on the rotary evaporator. Use a milder acid catalyst or shorten the reaction time. Ensure prompt and complete neutralization during workup. |
| Formation of Side Products | Aldehyde product is unstable and undergoes self-condensation (aldol) or other reactions. | Perform the reaction at a lower temperature (0 °C). Use the crude aldehyde immediately in the next synthetic step without purification if possible. |
References
- 1. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Acetal | C6H14O2 | CID 7765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. 1,1-Diethoxyethane - Wikipedia [en.wikipedia.org]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. fishersci.com [fishersci.com]
- 13. godavaribiorefineries.com [godavaribiorefineries.com]
- 14. wyzant.com [wyzant.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1,1,2-Triethoxyethane in High-Temperature Organic Synthesis
Foreword: Understanding the Asset
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for reagents and solvents that can perform under strenuous conditions is perpetual. High-temperature reactions (typically >100 °C) are often necessary to overcome activation energy barriers, drive equilibria towards desired products, or increase reaction rates. However, such conditions place significant constraints on the choice of solvent and reagents. Volatility, stability, and reactivity become paramount concerns.
1,1,2-Triethoxyethane (CAS: 4819-77-6) emerges as a strategic asset in this context. It is a high-boiling point solvent and a versatile C2-synthon whose unique acetal structure offers both stability and latent reactivity, making it an invaluable tool for the synthetic chemist. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its effective use in high-temperature organic reactions.
Physicochemical Profile and Strategic Advantages
The utility of this compound in high-temperature applications is rooted in its physical and chemical properties. A comprehensive understanding of this profile is critical for experimental design and optimization.
| Property | Value | Significance in High-Temperature Reactions | Source |
| CAS Number | 4819-77-6 | Unique identifier for the correct reagent. | [1][2] |
| Molecular Formula | C₈H₁₈O₃ | Provides basic compositional information. | [2] |
| Molecular Weight | 162.23 g/mol | Essential for stoichiometric calculations. | [1][2] |
| Boiling Point | High (exact value not consistently reported, but related compounds boil >140°C) | Allows for reactions to be conducted at elevated temperatures without significant solvent loss or the need for high-pressure apparatus. Enhances solubility of many organic substrates. | [1] |
| Flash Point | Flammable (e.g., related trimethoxyethane is 23°C) | Dictates stringent safety protocols for heating and handling to avoid ignition. | [3] |
| Density | ~0.93 g/mL | Useful for volume-to-mass conversions in protocol setup. | [4] |
| Solubility | Soluble in most organic solvents. | Provides a versatile medium for a wide range of reactants. | [5] |
| Chemical Structure | Ethoxyacetaldehyde diethyl acetal | The acetal moiety is stable under neutral and basic conditions but can be hydrolyzed or act as an electrophile under acidic conditions, providing a controllable source of reactivity. | [2] |
Key Advantages:
-
Thermal Stability: Its ether and acetal linkages provide good thermal stability, resisting decomposition at temperatures commonly employed in organic synthesis.
-
Low Volatility: The high boiling point corresponds to low vapor pressure, minimizing solvent loss during prolonged heating and reducing worker exposure via inhalation.[1]
-
Dual Functionality: It can serve simultaneously as a solvent and a reagent, simplifying reaction setups and potentially influencing reaction pathways.[1]
Core Applications in High-Temperature Synthesis
The structure of this compound lends itself to several key roles in demanding synthetic transformations, most notably in the construction of complex heterocyclic frameworks, which are ubiquitous in medicinal chemistry.
As a High-Boiling Point Aprotic Solvent
In many syntheses, particularly metal-catalyzed cross-couplings or condensation reactions, achieving the necessary temperature is critical. This compound provides a stable, relatively inert medium that can solubilize organic precursors and reagents at temperatures exceeding those achievable with common solvents like THF or Dioxane.
As a Reagent in Heterocyclic Synthesis
The most powerful application of this compound is as a building block in cyclization and condensation reactions. At high temperatures, often with acid or base catalysis, the acetal can be unmasked to reveal a reactive carbonyl equivalent or participate directly in reactions. This is particularly useful in constructing five- or six-membered heterocycles.[6] For instance, in reactions analogous to those using orthoesters, it can react with binucleophilic species (e.g., 1,2-diamines, aminophenols, or aminothiols) to form the core of various heterocyclic systems.[6][7]
The general mechanism involves the activation of the acetal, followed by nucleophilic attack and subsequent cyclization, as illustrated below.
Caption: Generalized mechanism for heterocycle synthesis.
Experimental Protocols
Disclaimer: The following protocols are illustrative and should be adapted based on the specific reactivity of the substrates. All high-temperature reactions must be conducted with rigorous safety precautions.
Protocol 1: General Procedure for High-Temperature Synthesis Using this compound as a Solvent
This protocol outlines the use of this compound as a high-boiling solvent for a generic condensation reaction.
Objective: To provide a robust framework for reactions requiring temperatures between 120-160 °C.
Materials:
-
Reactant A (1.0 eq)
-
Reactant B (1.1 eq)
-
Catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq)
-
This compound (to achieve 0.5 M concentration)
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermocouple.
-
Heating mantle with a stirrer.
-
Inert gas line (Nitrogen or Argon).
Workflow:
Caption: Experimental workflow for high-temperature synthesis.
Procedure:
-
Setup: Assemble the glassware and ensure it is dry. Purge the system with an inert gas for 15 minutes.
-
Charging: To the flask, add Reactant A, Reactant B, and the magnetic stir bar. Add this compound via syringe to achieve the desired concentration.
-
Inert Atmosphere: Begin stirring and purge the system with inert gas for another 5 minutes before adding the catalyst.
-
Heating: Place the thermocouple in the reaction mixture and insert the flask into the heating mantle. Gradually heat the mixture to the target temperature (e.g., 150 °C).
-
Reaction: Maintain the temperature and monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS.
-
Cooldown: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
-
Workup: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Illustrative Synthesis of a 2-Substituted Benzoxazole
This protocol demonstrates the role of this compound as both a reagent and solvent in a classic heterocyclic synthesis.
Objective: To synthesize a benzoxazole derivative via condensation of an o-aminophenol with this compound.
Materials:
-
2-Aminophenol (1.0 eq)
-
This compound (5.0 eq, serves as reagent and solvent)
-
Polyphosphoric acid (PPA) or a strong Lewis acid catalyst.
-
Reaction vessel suitable for high temperatures (e.g., sealed tube or flask with high-temperature condenser).
Procedure:
-
Charging: In a reaction vessel, combine 2-aminophenol and this compound.
-
Catalyst Addition: Carefully add the acid catalyst (e.g., a small scoop of PPA) to the mixture.
-
Heating: Seal the vessel or equip it with a condenser and heat the mixture to 140-160 °C in an oil bath or heating block.
-
Reaction: Stir the reaction at this temperature for 4-12 hours. The reaction should turn from a clear solution to a darker, more viscous mixture. Monitor by TLC until the starting material is consumed.
-
Cooldown & Quenching: Cool the reaction to room temperature. Very carefully and slowly, pour the reaction mixture onto crushed ice containing a strong base (e.g., concentrated ammonium hydroxide or 10 M NaOH) to neutralize the acid and precipitate the product.
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then a small amount of cold ethanol. If necessary, recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure benzoxazole derivative.
Safety and Handling in High-Temperature Applications
Working with this compound at high temperatures requires strict adherence to safety protocols.
-
Flammability: this compound is a flammable liquid.[2] All heating must be conducted using controlled heating sources like heating mantles or oil baths. Keep away from open flames, sparks, and hot surfaces.[8][9] Ensure all electrical equipment is properly grounded to prevent static discharge.[10]
-
Irritation: The compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][11] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents and sources of ignition.[4][10] Keep the container tightly sealed to prevent moisture contamination and evaporation.[8]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[10] All waste materials must be disposed of according to institutional and local regulations.
Conclusion
This compound is a highly effective and versatile compound for chemists working on challenging syntheses that require high temperatures. Its dual role as a stable, high-boiling solvent and a reactive C2-synthon for heterocycle formation makes it a valuable addition to the synthetic toolbox. By understanding its properties and adhering to rigorous safety and handling protocols, researchers in drug development and materials science can leverage this reagent to build complex molecular architectures efficiently and controllably.
References
- 1. This compound | 4819-77-6 | EAA81977 | Biosynth [biosynth.com]
- 2. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. innospk.com [innospk.com]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. 1,1,2-Trimethoxyethane | C5H12O3 | CID 47520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Subject: Comprehensive Laboratory Protocols for the Handling and Storage of 1,1,2-Triethoxyethane
An Application Guide by Senior Application Scientist, Gemini
Introduction and Scope
This document provides detailed application notes and protocols for the safe handling, storage, and disposal of 1,1,2-Triethoxyethane (CAS No. 4819-77-6) in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals. The protocols herein are designed to mitigate risks associated with the chemical's hazardous properties by integrating established safety standards and field-proven best practices.
This compound is an ether used in various organic synthesis applications. Like many ethers, its handling requires stringent safety controls due to its flammability, potential for peroxide formation, and irritant properties.[1] The causality behind each procedural choice is explained to ensure a deep understanding and foster a culture of safety and experimental integrity.
Chemical Identity and Physical Properties
Accurate identification is the foundation of chemical safety. It is critical to distinguish this compound from compounds with similar names, such as 1,1,1-Triethoxyethane or 1,1,2-Trimethoxyethane, as their physical and hazardous properties differ significantly.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal | [1] |
| CAS Number | 4819-77-6 | [1] |
| Molecular Formula | C₈H₁₈O₃ | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Physical State | Liquid (assumed) | N/A |
| Boiling Point | Data not readily available | N/A |
| Flash Point | Data not readily available | N/A |
| Density | Data not readily available* | N/A |
*Note: Specific, experimentally verified physical property data for this compound is not consistently available in public domain literature. Researchers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer for precise values. Do not substitute data from other chemicals.
Hazard Identification and Safety
A thorough understanding of the inherent hazards is crucial for risk mitigation. The hazards of this compound are classified according to the Globally Harmonized System (GHS) and the National Fire Protection Association (NFPA) 704 standard.
GHS Hazard Classification
The GHS provides a universal framework for classifying chemical hazards.
| GHS Classification | Hazard Statement | Pictogram | Source |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | Flame | [1] |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | Exclamation Mark | [1] |
| Serious Eye Damage/Irritation, Category 2A | H319: Causes serious eye irritation | Exclamation Mark | [1] |
| Specific Target Organ Toxicity — Single Exposure, Category 3 | H335: May cause respiratory irritation | Exclamation Mark | [1] |
NFPA 704 Hazard Diamond
The NFPA 704 diamond offers an at-a-glance summary for emergency responders. The ratings below are estimated based on GHS data and the chemical's structure as an ether.
| Hazard | Rating | Explanation |
| Health (Blue) | 2 | Can cause temporary incapacitation or residual injury. Based on H315, H319, and H335 classifications for skin, eye, and respiratory irritation.[1] |
| Flammability (Red) | 2 | Must be moderately heated or exposed to relatively high ambient temperature before ignition can occur. This is a conservative estimate for a GHS Category 3 flammable liquid (H226). The flashpoint is likely between 37.8°C (100°F) and 93.3°C (200°F). |
| Instability (Yellow) | 1 | Normally stable, but can become unstable at elevated temperatures and pressures. This rating is assigned due to the potential for ethers to form explosive peroxides upon prolonged storage and exposure to air.[2][3] |
| Special (White) | - | No special hazards noted. |
Critical Hazard Analysis: Peroxide Formation
The most insidious hazard associated with ethers like this compound is the formation of shock-sensitive and potentially explosive peroxides.[3]
-
Mechanism: This autoxidation process occurs when the chemical is exposed to atmospheric oxygen, a reaction catalyzed by light and heat.[2][4] The ether structure is susceptible to hydrogen abstraction at the carbon atom adjacent to the ether oxygen, leading to the formation of hydroperoxides.
-
Risk Factors: The risk increases significantly as the solvent is concentrated (e.g., via distillation or evaporation), as peroxides are less volatile than the parent ether.[3] Old containers, containers that have been opened multiple times, and clear glass containers stored in light are at higher risk.[5][6]
-
Mitigation: Never use metal spatulas or magnetic stirring bars with old containers of ethers, as metal contamination can initiate explosive decomposition.[3] Visually inspect containers for crystals or precipitates before opening.[5] Protocols for dating, testing, and disposal are mandatory and are detailed in Section 6.0.
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final barrier between the researcher and the chemical hazard. The following PPE is mandatory for all procedures involving this compound.
| PPE Type | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes (H319) and vapors. A face shield provides a broader area of protection. |
| Skin Protection | Flame-resistant lab coat. | Protects against splashes and provides a barrier in case of a flash fire (H226). |
| Hand Protection | Nitrile or Polyvinyl Alcohol (PVA) gloves. | Provides protection against skin irritation (H315). Disposable nitrile gloves offer splash resistance but should be changed immediately upon contamination.[7] |
| Respiratory Protection | Use only within a certified chemical fume hood. | A fume hood is the primary engineering control to prevent inhalation of vapors that cause respiratory irritation (H335).[8] |
Laboratory Handling Protocols
Adherence to standardized protocols is essential for safety and reproducibility. All handling of this compound must be conducted inside a certified chemical fume hood.
Protocol: Receiving and Initial Log-in
-
Inspect Container: Upon receipt, visually inspect the container for any signs of damage, leaks, or compromised seals. Never accept a dented or damaged container of a peroxide-forming chemical.[8]
-
Label with Dates: Affix a label to the container with the following information:
-
Date Received: [Today's Date]
-
Date Opened: [Leave Blank]
-
Peroxide Test Dates: [Leave Blank]
-
Dispose By: [Date Received + 12 months]
-
-
Log Entry: Enter the chemical into the laboratory's chemical inventory system.
-
Initial Storage: Immediately move the container to a designated, approved flammable liquid storage cabinet.
Protocol: Safe Transfer and Dispensing
This protocol minimizes fire risk from static electricity and exposure to vapors.
-
Preparation:
-
Ensure the chemical fume hood sash is at the proper working height.
-
Clear the fume hood of all unnecessary equipment and ignition sources (e.g., hot plates, stir motors).
-
Assemble all necessary glassware, the receiving container, and spill cleanup materials.
-
-
Grounding and Bonding:
-
If transferring from a metal container (>4 L), it is mandatory to ground the source container and bond it to the receiving metal container to prevent static discharge.[8]
-
Attach a grounding wire from the source container to a known building ground.
-
Attach a bonding strap between the source container and the receiving container.
-
-
Chemical Transfer:
-
Open the source container.
-
Carefully pour the required amount into the receiving vessel. Perform this action slowly to minimize splashing and vapor generation.
-
Use a funnel if the receiving vessel has a narrow opening.
-
-
Completion:
-
Securely cap both the source and receiving containers immediately after transfer.
-
Wipe down any minor drips on the exterior of the containers with a damp cloth.
-
Remove grounding and bonding straps.
-
Return the source container to the flammable liquid storage cabinet.
-
Workflow for Safe Chemical Transfer
The following diagram illustrates the critical steps for safely transferring this compound.
Caption: Workflow for the safe transfer of flammable liquids.
Storage Procedures & Peroxide Management
Proper storage is the most critical factor in preventing peroxide formation and ensuring long-term safety.
General Storage Conditions
| Parameter | Requirement | Rationale & Reference |
| Location | Approved, ventilated flammable liquid storage cabinet. | To contain vapors and protect from fire. Cabinets should be away from heat, sunlight, and exit paths.[9] |
| Temperature | Cool, stable room temperature. Do not refrigerate unless the refrigerator is explicitly rated as explosion-proof. | Prevents pressure buildup and slows peroxide formation. Standard refrigerators contain ignition sources.[10] |
| Container | Tightly sealed, original, light-resistant (amber) container. | Prevents exposure to atmospheric oxygen and light, which catalyze peroxide formation.[3] |
| Segregation | Store away from strong oxidizing agents, acids, and bases. | Prevents violent chemical reactions.[11] |
| Quantity | Store only the minimum quantity required for ongoing work. | Reduces the overall fuel load and risk in the laboratory.[7] |
Peroxide Testing and Management Protocol
-
Initial Dating: When a container is first opened, write the "Date Opened" on the label. The "Dispose By" date is now 6 months from this date.[3]
-
Visual Inspection: Before each use, visually inspect the container (using a flashlight if necessary) for the formation of crystals, discoloration, or a viscous liquid layer. If any are observed, DO NOT MOVE OR OPEN THE CONTAINER. Contact your institution's Environmental Health & Safety (EHS) office immediately.[5][6]
-
Peroxide Testing: If the "Date Opened" is more than 3 months ago, the material must be tested for peroxides before use.
-
Use commercially available peroxide test strips (e.g., Quantofix®).[2]
-
In a fume hood, dispense a small aliquot of the ether.
-
Follow the test strip manufacturer's instructions. Briefly dip the strip into the solvent, let the solvent evaporate, and then apply a drop of deionized water to the test pad.[2]
-
Compare the color to the chart provided.
-
-
Action Levels:
-
< 30 ppm: Safe for use. Record the date and result on the container label.
-
30 - 100 ppm: Use with caution. Do not distill or concentrate. Plan for disposal.
-
> 100 ppm: Unsafe. Do not use. Contact EHS for immediate disposal.[5]
-
Spill and Emergency Procedures
Spill Response
-
Small Spill (< 100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Use a chemical spill kit with an inert absorbent (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[9]
-
Collect the absorbed material using non-sparking tools.
-
Place the waste in a sealed, labeled container for hazardous waste disposal.[10]
-
-
Large Spill (> 100 mL or any spill outside a fume hood):
-
Evacuate the laboratory immediately.
-
Alert others and activate the nearest fire alarm.
-
Close the laboratory door.
-
Call your institution's emergency response number from a safe location.
-
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect all waste (spill cleanup materials, used test strips, and excess chemical) in a designated, compatible, and clearly labeled hazardous waste container.
-
Labeling: The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (Flammable, Irritant).
-
Storage: Store the waste container in a designated Satellite Accumulation Area, ensuring it is closed at all times except when adding waste.
-
Disposal: Arrange for pickup through your institution's EHS department. Do not pour this compound down the drain.[10]
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peroxide Forming Solvents [sigmaaldrich.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. louisville.edu [louisville.edu]
- 7. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 10. scribd.com [scribd.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Application Notes and Protocols: 1,1,2-Triethoxyethane as a Versatile Reagent in Multi-Step Organic Synthesis
An Application Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 1,1,2-triethoxyethane, a valuable and versatile C2 synthon in modern organic synthesis. Known systematically as ethoxyacetaldehyde diethyl acetal, this reagent serves as a stable, liquid precursor to the highly reactive ethoxyacetaldehyde. Its unique structure, combining a protected aldehyde (acetal) and an ether moiety, allows for its strategic deployment in a variety of synthetic transformations. This document details the mechanistic principles behind its reactivity, focusing on its application in the synthesis of functionalized aldehydes and ketones via reactions with organometallic reagents, and its role as a key building block in the construction of complex heterocyclic systems. We provide detailed, field-proven protocols, safety and handling guidelines, and a discussion of the causality behind experimental choices to empower researchers, scientists, and drug development professionals to effectively integrate this reagent into their synthetic workflows.
Introduction and Core Principles
This compound (CAS No. 4819-77-6) is an organic compound that functions as the diethyl acetal of ethoxyacetaldehyde.[1][2] In synthetic chemistry, its primary value lies in its ability to act as a stable and easily handled equivalent of its parent aldehyde, which is otherwise prone to polymerization and other side reactions. The acetal group serves as a robust protecting group for the aldehyde functionality, stable under neutral and basic conditions, yet readily cleaved under acidic catalysis to liberate the reactive carbonyl group in situ.[3]
This dual nature makes this compound a powerful tool for introducing a –CH(OEt)CH₂OEt fragment or, after deprotection, an ethoxyacetyl (–C(O)CH₂OEt) group into a target molecule. Its applications range from the extension of carbon chains to the construction of elaborate molecular scaffolds.
Physicochemical and Spectroscopic Data
The physical properties of this compound make it a convenient liquid reagent for laboratory use.[2]
| Property | Value | Source |
| CAS Number | 4819-77-6 | [1][2] |
| Molecular Formula | C₈H₁₈O₃ | [1][4] |
| Molecular Weight | 162.23 g/mol | [1][4] |
| IUPAC Name | This compound | [1] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal, 2-Ethoxyacetaldehyde diethylacetal | [1][2] |
| Appearance | Colorless liquid | [2] |
| Solubility | Soluble in most organic solvents; limited miscibility with water. | [2] |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is a flammable liquid and can cause skin and eye irritation.[1] Adherence to established safety protocols is mandatory.
| Hazard Class | GHS Statement | Precautionary Measures |
| Flammable Liquid | H226: Flammable liquid and vapor | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Eye Irritation | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Use personal protective equipment (PPE), including safety goggles, nitrile gloves, and a flame-resistant lab coat. All equipment must be grounded to prevent static discharge.[5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.[5]
Mechanistic Pathways and Synthetic Applications
The utility of this compound stems from the controlled reactivity of its acetal functional group.
Role as a Protected Aldehyde Synthon
The core function of the acetal group is to mask the reactivity of the aldehyde. Under aqueous acidic conditions, the acetal undergoes hydrolysis to reveal the parent ethoxyacetaldehyde, which can then be trapped by other reagents in the reaction mixture. This in situ generation is critical for preventing undesired side reactions of the free aldehyde.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Ethoxyacetaldehyde Diethyl Acetal
Welcome to the technical support center for Ethoxyacetaldehyde Diethyl Acetal. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance reaction yields and troubleshoot common issues encountered when utilizing this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize your experiments for maximum success.
Introduction to Ethoxyacetaldehyde Diethyl Acetal
Ethoxyacetaldehyde diethyl acetal, also known as 1,1,2-triethoxyethane, is a valuable acetal in organic synthesis.[1] Its primary function is often as a protecting group for aldehydes, preventing them from undergoing unwanted reactions under neutral to strongly basic conditions.[2][3] The stability of the acetal functional group to many reagents, such as Grignard reagents and reducing agents like lithium aluminum hydride, makes it an indispensable tool in multi-step syntheses.[2][3][4]
This guide will delve into the practical aspects of using ethoxyacetaldehyde diethyl acetal, focusing on troubleshooting common problems to improve your reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the use of ethoxyacetaldehyde diethyl acetal.
Q1: My acetal formation reaction is not going to completion, resulting in low yields. What are the likely causes and how can I fix this?
A1: Incomplete acetal formation is a frequent challenge. The reaction to form an acetal from an aldehyde and an alcohol is a reversible equilibrium.[5][6] To drive the reaction towards the product (the acetal), you must address the following key factors:
-
Water Removal: The formation of an acetal produces water as a byproduct.[5] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials. It is crucial to remove water as it is formed.
-
Catalyst Choice and Amount: Acetal formation is acid-catalyzed.[2][7] The choice and concentration of the acid catalyst are critical.
-
Solution: Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[7] Use a catalytic amount; too much acid can lead to side reactions, while too little will result in a slow or incomplete reaction.
-
-
Excess Alcohol: Using a large excess of the alcohol reactant can also help to shift the equilibrium towards the acetal product.[2][4]
Q2: I am observing unexpected side products in my reaction. What could be causing this?
A2: The formation of side products often points to issues with reaction conditions or the stability of the starting materials or products.
-
Acid-Labile Functional Groups: If your substrate contains other acid-sensitive functional groups, the acidic conditions required for acetal formation can lead to their degradation or rearrangement.
-
Solution: Consider using milder acid catalysts or protecting other sensitive groups before proceeding with acetal formation.
-
-
Peroxide Formation: Acetals, like ethers, can form explosive peroxides upon exposure to air and light over time.[8][9][10] The presence of peroxides can initiate unwanted radical reactions.
Q3: My deprotection (hydrolysis) of the acetal is sluggish or incomplete. How can I improve the yield of my desired aldehyde?
A3: The hydrolysis of an acetal back to the aldehyde is also an equilibrium reaction and is the reverse of acetal formation.[12] To ensure complete deprotection, you need to shift the equilibrium in the opposite direction.
-
Excess Water: The key to efficient acetal hydrolysis is the presence of a large excess of water.[6][12]
-
Solution: Conduct the hydrolysis in a solvent system containing a significant amount of water. Often, a mixture of an organic solvent (to dissolve the acetal) and aqueous acid is used.
-
-
Acid Catalyst: Just as in its formation, the hydrolysis of an acetal is acid-catalyzed.[2][13]
-
Solution: Use a suitable acid catalyst, such as aqueous HCl or sulfuric acid, to facilitate the reaction.
-
Q4: The reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?
A4: A dark reaction mixture and the formation of multiple products often indicate decomposition.
-
Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product.
-
Solution: Optimize the reaction temperature. It may be beneficial to run the reaction at a lower temperature for a longer period.
-
-
Purity of Reagents: Impurities in your starting materials or solvents can lead to side reactions and decomposition.
-
Solution: Ensure all reagents and solvents are of high purity and are anhydrous (for the acetal formation step).
-
Experimental Protocols
Protocol 1: General Procedure for Acetal Protection of an Aldehyde
This protocol provides a general guideline for the protection of an aldehyde using ethoxyacetaldehyde diethyl acetal.
Materials:
-
Aldehyde
-
Ethoxyacetaldehyde diethyl acetal (or ethanol for direct acetal formation)
-
Anhydrous toluene (or another suitable solvent for azeotropic water removal)
-
p-Toluenesulfonic acid (TsOH) or another acid catalyst
-
Dean-Stark apparatus
-
Round-bottom flask and condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the aldehyde and a 3-5 fold molar excess of ethanol in anhydrous toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (typically 0.1-0.5 mol%).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a mild base, such as sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting acetal by distillation or column chromatography.
Diagram: Acetal Formation and Deprotection Workflow
Caption: Workflow for using an acetal as a protecting group.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Acetal Formation | ||
| Catalyst | Catalytic amount of a strong acid (e.g., H₂SO₄, TsOH)[7] | To protonate the carbonyl oxygen, making it more electrophilic.[14][15] |
| Solvent | Anhydrous, non-polar solvent (e.g., toluene) | To facilitate azeotropic removal of water. |
| Reactant Ratio | Excess alcohol (3-5 equivalents)[4] | To drive the equilibrium towards the acetal product. |
| Water Removal | Dean-Stark trap or drying agent[2][5] | To prevent the reverse reaction (hydrolysis). |
| Acetal Deprotection | ||
| Reagent | Aqueous acid (e.g., HCl, H₂SO₄) | To catalyze the hydrolysis reaction.[2] |
| Solvent | A mixture of an organic solvent and excess water[6][12] | To ensure complete hydrolysis by shifting the equilibrium. |
Mechanistic Insight: The Role of Acid Catalysis
The formation and hydrolysis of acetals are both acid-catalyzed processes. Understanding the mechanism is key to troubleshooting.
Acetal Formation Mechanism
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[14][15]
-
Nucleophilic Attack by Alcohol: An alcohol molecule attacks the electrophilic carbonyl carbon, forming a hemiacetal.[14]
-
Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water).[14]
-
Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.[14]
-
Second Nucleophilic Attack: A second alcohol molecule attacks the carbocation.
-
Deprotonation: The resulting protonated acetal is deprotonated to yield the final acetal and regenerate the acid catalyst.
Diagram: Acetal Formation Mechanism
Caption: Acid-catalyzed mechanism of acetal formation.
By understanding these fundamental principles and troubleshooting steps, researchers can more effectively utilize ethoxyacetaldehyde diethyl acetal to improve yields and achieve their synthetic goals.
References
- 1. Ethoxyacetaldehyde diethylacetal [webbook.nist.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Acetal - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.at [fishersci.at]
- 11. godavaribiorefineries.com [godavaribiorefineries.com]
- 12. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 15. Formation and Reactions of Acetals - Chemistry Steps [chemistrysteps.com]
Side reactions and byproducts in 1,1,2-Triethoxyethane synthesis
Welcome to the technical support center for the synthesis of 1,1,2-triethoxyethane. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges, side reactions, and byproducts encountered during this synthesis. Our goal is to provide you with the mechanistic insights and practical solutions needed to optimize your reaction outcomes, improve yield, and ensure the highest purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and direct laboratory method is a Williamson ether synthesis. This reaction involves treating chloroacetaldehyde diethyl acetal with sodium ethoxide. The ethoxide anion acts as a nucleophile, displacing the chloride on the chloroacetal via an SN2 mechanism to form the desired this compound.[1][2][3]
Q2: I'm observing a significant peak with a very low boiling point in my crude GC-MS analysis. What is it likely to be?
A2: A prominent, low-boiling peak is almost certainly ethyl vinyl ether . This is the byproduct of a competing E2 (bimolecular elimination) side reaction.[4][5][6][7] The ethoxide base, instead of attacking the carbon (SN2), can abstract a proton from the adjacent carbon, leading to the elimination of HCl and the formation of a double bond. Given its low boiling point (~33-36 °C), it will be the first compound to elute during GC analysis and distill off during purification.[4][5][6][7]
Q3: My overall yield is consistently low, even after accounting for the elimination byproduct. What are other potential causes?
A3: Low yields can stem from several issues beyond the primary E2 side reaction:
-
Presence of Water: Acetals are sensitive to acid-catalyzed hydrolysis.[8] Any moisture in your reagents (ethanol, chloroacetal) or glassware can hydrolyze the starting material or the product back to an aldehyde during the reaction or acidic workup, significantly reducing yield.
-
Impure Starting Material: The purity of your chloroacetaldehyde diethyl acetal is critical. Byproducts from its own synthesis, such as unreacted chlorinated species, can consume your ethoxide and lead to a complex product mixture.[9][10]
-
Incomplete Reaction: Insufficient reaction time or temperatures that are too low can lead to incomplete conversion of the starting material.
-
Transacetalization: While less common in this specific reaction, the presence of other alcohols or diols could lead to exchange reactions, forming mixed acetals.[11]
Q4: Can I use a different base besides sodium ethoxide?
A4: While sodium ethoxide is the most common choice, other strong, non-nucleophilic bases could be considered to potentially favor substitution over elimination. However, sodium ethoxide is cost-effective and readily prepared in situ from sodium metal and ethanol. Using bulkier bases like potassium tert-butoxide would strongly favor the E2 elimination pathway and should be avoided. The choice of base is critical, as it dictates the balance between the desired SN2 and the competing E2 pathway.[12]
Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low Yield of this compound with a Major Low-Boiling Impurity
-
Observation: GC-MS analysis of the crude product shows a large peak with a retention time significantly shorter than the starting material and product, corresponding to a mass of ethyl vinyl ether.
-
Probable Cause: The reaction conditions are favoring the E2 elimination side reaction over the desired SN2 substitution. Sodium ethoxide is a strong base as well as a good nucleophile, and these two pathways are in direct competition.[1][2][13] Higher temperatures significantly favor elimination over substitution.[12]
-
Proposed Solutions:
-
Temperature Control (Primary Solution): Maintain a lower reaction temperature. While this may slow the reaction rate, it disproportionately slows the elimination pathway more than the substitution pathway. Monitor the reaction progress over a longer time course by TLC or GC to find the optimal balance.
-
Slow Addition of Base: Add the sodium ethoxide solution to the chloroacetaldehyde diethyl acetal slowly and at a controlled temperature. This keeps the instantaneous concentration of the strong base low, which can help disfavor the bimolecular elimination reaction.
-
Solvent Choice: Ensure you are using a suitable polar aprotic solvent if not using ethanol as the solvent. Solvents like DMSO or DMF can enhance the nucleophilicity of the alkoxide, potentially favoring the SN2 pathway.[3][14]
-
Problem 2: Product Appears Oily/Cloudy After Aqueous Workup and Yield is Poor
-
Observation: After quenching the reaction and performing an aqueous extraction, the organic layer is cloudy or contains an emulsion. The final yield after purification is much lower than expected.
-
Probable Cause: Hydrolysis of the acetal functional group. Acetals are stable under basic conditions but are readily hydrolyzed back to their corresponding aldehyde and alcohols in the presence of acid and water.[8] If the aqueous workup becomes even slightly acidic, both your starting material and product can decompose.
-
Proposed Solutions:
-
Ensure Basic Workup: Quench the reaction with a weakly basic solution, such as a saturated sodium bicarbonate solution, rather than neutral water. Check the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-8) throughout the extraction.
-
Anhydrous Conditions: The most critical preventative measure is to ensure the reaction is run under strictly anhydrous conditions. Dry all glassware thoroughly. Use freshly distilled ethanol or anhydrous grade ethanol to prepare the sodium ethoxide. Ensure the chloroacetaldehyde diethyl acetal is dry.
-
Minimize Workup Time: Do not let the reaction mixture sit for extended periods during the aqueous workup. Proceed with extraction and drying promptly.
-
Problem 3: Multiple Unexpected Peaks in Crude GC-MS, Close to the Product Peak
-
Observation: The gas chromatogram shows several peaks in the region where the product is expected, making purification difficult.
-
Probable Cause: This often points to impurities in the starting material, chloroacetaldehyde diethyl acetal. The synthesis of this starting material can itself generate byproducts. For instance, if prepared from vinyl chloride, 1,1,2-trichloroethane can be a byproduct which has a similar boiling point.[10]
-
Proposed Solutions:
-
Analyze Starting Material: Before starting the synthesis, run a GC-MS or NMR analysis on your chloroacetaldehyde diethyl acetal to confirm its purity.
-
Purify Starting Material: If impurities are detected, purify the chloroacetaldehyde diethyl acetal by fractional distillation before use. Its purity is paramount for a clean reaction.
-
Consider Synthesis Route of Starting Material: Be aware of how your starting material was synthesized. If it was made via chlorination of acetaldehyde diethyl acetal, different side products might be present compared to synthesis from vinyl acetate.[9][10][15]
-
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Competing SN2 and E2 pathways in the synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Quantitative Data for Analysis and Purification
Effective purification by fractional distillation relies on the differences in boiling points between the product and potential impurities.
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Target Product | This compound | C₈H₁₈O₃ | 162.23 | 175 - 176 |
| Starting Material | 2-Chloro-1,1-diethoxyethane | C₆H₁₃ClO₂ | 152.62 | 156 - 157[16][17][18] |
| E2 Byproduct | Ethoxyethene (Ethyl vinyl ether) | C₄H₈O | 72.11 | 33 - 36[4][5][6][7] |
| Solvent/Reagent | Ethanol | C₂H₆O | 46.07 | 78 |
Protocols
Protocol 1: GC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Quench a small aliquot (approx. 0.1 mL) of the reaction mixture in 1 mL of diethyl ether. Add 1 mL of a saturated sodium bicarbonate solution. Vortex thoroughly. Allow the layers to separate. Inject 1 µL of the top organic layer into the GC-MS.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 3 minutes, then ramp to 200 °C at a rate of 15 °C/min.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Expected Elution Order: Ethyl vinyl ether (first), followed by ethanol, then chloroacetaldehyde diethyl acetal, and finally the product, this compound.
Protocol 2: Purification by Fractional Distillation
This protocol is designed to separate the low-boiling ethyl vinyl ether and the higher-boiling starting material from the desired product.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux column), a distillation head with a thermometer, a condenser, and a set of receiving flasks.[19][20] Ensure all glassware is dry.
-
The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[21]
-
Use a heating mantle connected to a variable transformer as the heat source. Add a magnetic stir bar to the distillation flask for smooth boiling.
-
-
Distillation Procedure:
-
Forerun (Removal of E2 Byproduct): Gently heat the crude mixture. Collect the first fraction that distills at a low temperature (approx. 33-40 °C). This is primarily the ethyl vinyl ether byproduct.
-
Intermediate Fraction: After the forerun is removed, the temperature in the distillation head will drop. Increase the heating mantle temperature slowly. There may be an intermediate fraction containing residual ethanol and other minor impurities.
-
Product Collection: As the vapor temperature rises and stabilizes at the boiling point of this compound (approx. 175-176 °C), switch to a clean, pre-weighed receiving flask. Collect the product while the temperature remains constant.
-
Final Fraction: If the temperature begins to rise above 176 °C or drops, stop the distillation. The residue in the flask will contain unreacted starting material, salts, and any high-boiling impurities.
-
-
Analysis: Confirm the purity of the collected product fraction using GC-MS and/or NMR spectroscopy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Ethyl vinyl ether - Wikipedia [en.wikipedia.org]
- 5. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
- 7. Cas 109-92-2,Ethyl vinyl ether | lookchem [lookchem.com]
- 8. Chloroacetaldehyde - Wikipedia [en.wikipedia.org]
- 9. EP0081856A1 - Process for the preparation of chloroacetaldehyde-dimethyl acetal - Google Patents [patents.google.com]
- 10. US4440959A - Process for the manufacture of chloroacetaldehyde dimethyl acetal - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. Williamson Synthesis [organic-chemistry.org]
- 14. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. prepchem.com [prepchem.com]
- 16. Chloroacetaldehyde diethyl acetal - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]
- 17. Chloroacetaldehyde diethyl acetal, 98%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 18. Chloroacetaldehyde diethyl acetal | 621-62-5 [chemicalbook.com]
- 19. Purification [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Purification of Synthetic Products from 1,1,2-Triethoxyethane
A Guide for the Research Scientist
Welcome to the technical support center. As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in isolating their target compounds from high-boiling point, ethereal solvents. 1,1,2-Triethoxyethane is particularly useful for achieving high reaction temperatures due to its stability and solvent properties, but its low volatility can complicate product purification.[1] This guide is structured as a series of questions you might encounter in the lab, providing not just protocols, but the underlying principles to help you make informed decisions for a successful work-up.
Frequently Asked Questions & Troubleshooting Guides
Q1: What key properties of this compound must I consider before planning my purification?
Answer: Understanding the physical and chemical properties of your solvent is the bedrock of a successful purification strategy. This compound is an ether characterized by a high boiling point and limited water miscibility.[1] These two factors are your primary considerations.
Causality: The high boiling point makes simple evaporation under atmospheric pressure impractical for two main reasons: it requires excessive heat that can degrade many organic products, and the process is extremely slow.[2] Its character as a non-polar, hydrophobic liquid means that while it is soluble in many organic solvents, it will form a separate phase with water, which is the basis for liquid-liquid extraction techniques.[1]
Here is a summary of its essential properties:
| Property | Value / Description | Source |
| Chemical Name | This compound | [3] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal | [1][3] |
| CAS Number | 4819-77-6 | [1][3] |
| Molecular Formula | C₈H₁₈O₃ | [3] |
| Molecular Weight | 162.23 g/mol | [3] |
| Appearance | Colorless, viscous liquid | [1] |
| Solubility | Limited miscibility with water; soluble in organic solvents | [1] |
| Hazards | Flammable liquid and vapor. Causes skin and eye irritation. May cause respiratory irritation. | [3] |
Q2: I've completed my reaction. What is the most direct method to remove this compound if my product is thermally stable?
Answer: For non-volatile and thermally robust products, vacuum distillation (often performed on a rotary evaporator, or "rotovap") is the most efficient and direct method.
Causality: Applying a vacuum lowers the boiling point of a liquid. This allows you to distill the this compound at a much lower, non-destructive temperature.[2] A general rule of thumb in organic chemistry is to avoid heating organic compounds above 150 °C at atmospheric pressure, making vacuum distillation essential for high-boiling solvents.[2]
-
Transfer: Transfer the reaction mixture to a round-bottom flask. Do not fill the flask more than halfway to prevent bumping during rotation.
-
Setup: Attach the flask to the rotary evaporator. Ensure all glass joints are properly sealed.
-
Cooling: Start the flow of coolant through the condenser. A chilled water or glycol mixture is necessary for efficient condensation of the solvent vapor.
-
Vacuum: Gradually apply the vacuum. For high-boiling solvents, a diaphragm pump or vacuum pump capable of reaching pressures below 25 mmHg is often required.[4]
-
Rotation & Heating: Begin rotating the flask to ensure smooth boiling and prevent bumping. Once a stable vacuum is achieved, slowly lower the flask into the heating bath. Set the bath temperature approximately 20-30 °C higher than the target boiling point of the solvent at your working pressure.[2]
-
Collection: The this compound will evaporate, condense on the cold finger, and collect in the receiving flask.
-
Completion: Continue the process until the solvent is removed. Your non-volatile product will remain as a residue (oil or solid) in the distillation flask.
Q3: My product is sensitive to heat. How can I isolate it without high temperatures?
Answer: When your product is thermolabile, liquid-liquid extraction (LLE) is the preferred method. This technique leverages the differential solubility of your product between two immiscible liquid phases to separate it from the reaction solvent.[5]
Causality: The goal is to move your desired product from the this compound phase into a new, lower-boiling point organic solvent, while leaving impurities and the original solvent behind. This is achieved by adding water and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane) to the reaction mixture. Your product will partition between the two organic layers based on its polarity and solubility. Since this compound has some moderate polarity from its ether linkages, using a less polar extraction solvent like hexane can sometimes be effective for highly non-polar products.[4]
The diagram below outlines the decision-making process for selecting a primary purification strategy.
Caption: Purification strategy selection flowchart.
Q4: I'm performing a liquid-liquid extraction, but I'm having trouble with emulsions. What should I do?
Answer: Emulsion formation is a common frustration during LLE, especially when dealing with complex mixtures. An emulsion is a stable suspension of one liquid in another, preventing the clear separation of layers.
Causality: Emulsions are often stabilized by surfactants or fine particulate matter at the aqueous-organic interface. The key to breaking them is to disrupt this stabilizing layer.
Troubleshooting Steps:
-
Be Patient: Sometimes, simply letting the separatory funnel stand undisturbed for a period can allow the layers to separate.
-
Add Brine: The most common solution is to add a saturated aqueous solution of sodium chloride (brine).[6] This increases the ionic strength and density of the aqueous phase, which helps to destabilize the emulsion and forces the separation of the layers.
-
Gentle Swirling: Avoid vigorous shaking, which promotes emulsion formation. Instead, gently invert and swirl the funnel.[6]
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break up the emulsion by removing particulate matter.
-
Change the Solvent: Adding a small amount of a different solvent can alter the polarity and break the emulsion. For example, if you are using ethyl acetate, adding a small amount of hexane might help.
-
Dilution: Transfer your reaction mixture to a separatory funnel. Dilute the mixture with a significant volume of water (e.g., 5-10 times the volume of the reaction mixture). This helps to ensure the this compound partitions away from your desired product.[7]
-
Extraction: Add your chosen immiscible organic extraction solvent (e.g., ethyl acetate). The volume should be sufficient to dissolve your product, typically 1-2 times the initial reaction volume.
-
Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently rock or swirl the funnel for 1-2 minutes to allow for partitioning. Vigorous shaking should be avoided.[5]
-
Separation: Place the funnel in a ring stand and allow the layers to fully separate.
-
Collection: Drain the lower layer. Then, pour the upper layer out through the top of the funnel to avoid re-contaminating it with any droplets from the stopcock. Note: Halogenated solvents like dichloromethane are typically denser than water and will be the bottom layer.[6]
-
Repeat: Perform the extraction on the aqueous layer at least two more times with fresh organic solvent to maximize product recovery.
-
Combine & Wash: Combine all the organic extracts. Wash the combined organic layer with brine to remove residual water and break any minor emulsions.
-
Drying & Concentration: Drain the washed organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7] Filter away the drying agent and remove the low-boiling extraction solvent using a rotary evaporator to yield your crude product, now free of this compound.
The workflow for a standard liquid-liquid extraction is visualized below.
Caption: Standard workflow for liquid-liquid extraction.
Q5: When should I consider chromatography for purification?
Answer: Column chromatography is an excellent choice when other methods fail or when you need to separate your product from closely related impurities in addition to the solvent. It is particularly useful for highly polar products that are difficult to extract.[8]
Causality: Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) and solubility in a mobile phase (the eluent). In this case, this compound is relatively non-polar. If your product is significantly more polar, you can choose a mobile phase (e.g., a hexane/ethyl acetate mixture) where the solvent elutes very quickly, while your product remains adsorbed to the column. You can then increase the polarity of the mobile phase to elute your purified product.[8]
Self-Validation: This method is self-validating through thin-layer chromatography (TLC). Before running a column, you can test solvent systems on a TLC plate to find conditions that provide good separation between your product, the this compound, and any other impurities.
References
- 1. CAS 4819-77-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labrotovap.com [labrotovap.com]
- 5. biotage.com [biotage.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 1,1,2-Triethoxyethane
Welcome to the technical support center for 1,1,2-Triethoxyethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for experiments involving this versatile acetal. Here, we address common challenges that can lead to low conversion rates and offer practical, field-proven solutions to enhance the success of your synthetic routes.
Introduction to this compound in Synthesis
This compound, also known as ethoxyacetaldehyde diethyl acetal, serves a critical role in multi-step synthesis, primarily as a protecting group for the ethoxyacetaldehyde moiety.[1] Understanding its stability and reactivity is paramount for its successful application. Acetals are generally stable in neutral to strongly basic conditions, making them excellent choices for protecting carbonyl groups from nucleophiles and bases.[2][3] However, this stability is pH-dependent, and they are readily cleaved under acidic conditions to regenerate the parent carbonyl.[4][5]
Low conversion rates in reactions involving this compound can typically be traced back to a few key areas: suboptimal reaction conditions, reagent purity, and a misunderstanding of the acetal's reactivity profile. This guide will walk you through a systematic approach to identifying and resolving these issues.
Part 1: Troubleshooting Guide for Low Conversion Rates
This section is structured in a question-and-answer format to address specific problems you may be encountering in your experiments.
Scenario A: Low Yield in Reactions Where this compound is a Reactant
Question 1: My reaction using this compound as a starting material is showing low conversion to the desired product. What are the likely causes?
Low conversion when this compound is a reactant can be attributed to several factors, ranging from reagent quality to the reaction setup itself.
Potential Causes & Solutions:
-
Reagent Purity and Integrity:
-
Purity of this compound: Commercial this compound may contain impurities such as the parent aldehyde or corresponding alcohol. These impurities can consume reagents and lead to side products. Consider purifying the acetal by distillation before use.
-
Presence of Water: Acetals can slowly hydrolyze in the presence of even trace amounts of acid and water. Ensure all your reagents and solvents are anhydrous, and your glassware is thoroughly dried.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Decomposition: While relatively stable, prolonged storage, especially if not under inert atmosphere, can lead to degradation. It is advisable to use freshly opened or recently purified material.
-
-
Reaction Conditions:
-
Suboptimal Temperature: Many reactions are temperature-sensitive. If the reaction is sluggish, a modest increase in temperature might be necessary. Conversely, if you are observing side products, lowering the temperature could improve selectivity.[7]
-
Inappropriate Solvent: The choice of solvent can significantly influence reaction rates and outcomes. Ensure this compound and all other reactants are fully soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.[7]
-
Catalyst Issues: If your reaction is catalyzed, the catalyst may be deactivated or poisoned. Ensure you are using a fresh, active catalyst. In some cases, the catalyst loading may need to be optimized.[8]
-
-
Side Reactions:
-
Premature Deprotection: If your reaction conditions are even slightly acidic, the acetal can be partially or fully deprotected, leading to the formation of ethoxyacetaldehyde. This aldehyde can then undergo its own set of reactions, consuming your reagents and complicating your product mixture. Rigorously exclude acid unless it is a planned part of the reaction.
-
Experimental Protocol: Purification of this compound by Distillation
-
Drying: Before distillation, dry the this compound over anhydrous sodium carbonate or potassium carbonate for several hours to neutralize any acidic impurities and remove water.[9]
-
Setup: Assemble a standard distillation apparatus. Ensure all glassware is oven-dried.
-
Distillation: Heat the flask gently. Collect the fraction that boils at the literature value for this compound (approximately 166-168 °C at atmospheric pressure).
-
Storage: Store the purified acetal over molecular sieves under an inert atmosphere to prevent moisture contamination.
Question 2: I am performing a Grignard reaction on a substrate containing the this compound moiety, and my yields are poor with significant recovery of starting material. What's going wrong?
This is a common issue when working with multifunctional compounds. The problem often lies with the Grignard reagent itself or its interaction with the substrate.
Potential Causes & Solutions:
-
Grignard Reagent Quality:
-
Inactive Grignard Reagent: Grignard reagents are extremely sensitive to moisture and air. Ensure your solvent is anhydrous and all glassware is flame-dried. It is often best to prepare the Grignard reagent fresh or titrate it before use.[7]
-
Magnesium Surface: The magnesium turnings used to prepare the Grignard reagent can have an passivating oxide layer. Activating the magnesium by crushing it or adding a small crystal of iodine can help initiate the reaction.[6]
-
-
Reaction Pathway Competition:
-
Steric Hindrance: If the reaction site is sterically hindered, the nucleophilic attack of the Grignard reagent may be slow. Increasing the reaction time or temperature may be necessary.
-
Acidity of Other Protons: Although the acetal protons are not acidic, if your substrate contains other acidic protons (e.g., alcohols, thiols, or even some C-H bonds), the Grignard reagent will act as a base and be quenched.
-
Scenario B: Low Yield in the Deprotection of a this compound Acetal
Question 3: I am trying to deprotect a molecule containing the this compound group to reveal the aldehyde, but the conversion is very low. How can I improve this?
The deprotection of acetals is an equilibrium process. To achieve high conversion, the equilibrium must be shifted towards the products (the aldehyde and alcohol).
Potential Causes & Solutions:
-
Insufficient Acid Catalyst or Water:
-
Catalyst Choice and Amount: While strong acids like HCl or H₂SO₄ are effective, milder acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) can also be used, especially for sensitive substrates.[5][10] Ensure you are using a catalytic amount that is sufficient to drive the reaction.
-
Presence of Water: Water is a reactant in the hydrolysis of acetals. The reaction is often performed in a solvent mixture containing water (e.g., acetone/water or THF/water) to ensure water is present in excess.[5]
-
-
Inefficient Removal of Alcohol Byproduct:
-
Le Chatelier's Principle: The deprotection reaction produces ethanol. If this alcohol is allowed to accumulate, it can drive the equilibrium back towards the starting acetal. If feasible for your substrate, performing the reaction at a temperature that allows for the removal of ethanol by distillation can improve conversion.
-
-
Reaction Conditions:
-
Temperature: Acetal hydrolysis can be slow at room temperature. Gentle heating may be required to increase the reaction rate.[10]
-
Reaction Time: Monitor the reaction progress by TLC or GC to ensure it has gone to completion. Some acetals, particularly if sterically hindered, may require longer reaction times for complete deprotection.
-
Experimental Protocol: General Procedure for Acetal Deprotection
-
Dissolution: Dissolve the acetal-protected compound in a suitable organic solvent (e.g., acetone, THF).
-
Acid and Water Addition: Add water to the solution, followed by a catalytic amount of a suitable acid (e.g., 0.1 M HCl, or a catalytic amount of pTSA).
-
Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the disappearance of the starting material by TLC or GC.
-
Workup: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer (e.g., with anhydrous magnesium sulfate), and purify by column chromatography or distillation.
Troubleshooting Logic for Acetal Deprotection
Caption: Systematic approach to troubleshooting low conversion in acetal deprotection.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the stability of this compound to common reagents?
The stability of this compound is summarized in the table below.
| Reagent Class | Stability | Rationale |
| Strong Bases (e.g., NaOH, LDA) | Stable | Acetals lack acidic protons and are ether-like in their resistance to bases.[2] |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable | The acetal carbon is not electrophilic and does not react with nucleophiles.[11] |
| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable | Acetals are inert to hydride-based reducing agents.[4] |
| Oxidizing Agents (e.g., PCC, KMnO₄) | Generally Stable | The acetal group itself is resistant to oxidation, though other parts of the molecule may react. |
| Aqueous Acid (e.g., HCl, H₂SO₄) | Unstable | Acetals are readily hydrolyzed to the corresponding aldehyde and alcohol in the presence of acid and water.[5] |
Q2: How should I store this compound?
Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[12] This minimizes exposure to moisture and air, which can lead to slow hydrolysis and degradation.
Q3: Are there any safety concerns with this compound?
This compound is a flammable liquid and vapor. It can cause skin and serious eye irritation, and may cause respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Workflow for Optimizing Reaction Conditions
Caption: A stepwise workflow for optimizing reactions involving this compound.
References
- 1. CAS 4819-77-6: this compound | CymitQuimica [cymitquimica.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. youtube.com [youtube.com]
- 12. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]
- 13. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reactions with 1,1,2-Triethoxyethane
Welcome to the technical support center for 1,1,2-Triethoxyethane. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. As an acetal, this compound offers unique synthetic advantages, but its sensitivity to moisture necessitates careful handling to ensure successful and reproducible outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and extensive laboratory experience. Our goal is to empower you with the knowledge to anticipate and resolve challenges related to moisture sensitivity in your reactions.
Key Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.
| Property | Value |
| Chemical Formula | C₈H₁₈O₃[1] |
| Molecular Weight | 162.23 g/mol [1][2] |
| CAS Number | 4819-77-6[1] |
| Synonyms | Ethoxyacetaldehyde diethyl acetal[1] |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available |
| Hazards | Flammable liquid and vapor. Causes skin irritation.[1] |
Troubleshooting Guide
Unanticipated results can be a significant impediment to research progress. This section addresses common issues encountered during reactions with this compound, providing causal explanations and actionable solutions.
Question: My reaction yield is significantly lower than expected, and I suspect hydrolysis of the this compound. What are the likely sources of moisture, and how can I mitigate them?
Answer:
Low yields in reactions involving this compound are frequently attributable to its hydrolysis by trace amounts of water. The acetal functional group is susceptible to acid-catalyzed cleavage, reverting to an aldehyde and alcohol. The mechanism of this hydrolysis is a critical concept to understand for effective troubleshooting.
Visualizing the Problem: The Hydrolysis Pathway
The acid-catalyzed hydrolysis of this compound proceeds through a series of steps initiated by the protonation of one of the ethoxy groups, which makes it a good leaving group (ethanol). Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which is then further hydrolyzed to the corresponding aldehyde and another molecule of ethanol.
Caption: Acid-catalyzed hydrolysis of this compound.
Common Sources of Moisture and Preventative Measures:
-
Atmospheric Moisture: Reactions left open to the air, even for brief periods, can absorb enough moisture to impact the reaction.
-
Contaminated Solvents: Many organic solvents are hygroscopic and will absorb water from the atmosphere.
-
Solution: Use freshly distilled or commercially available anhydrous solvents. If you are drying your own solvents, use appropriate drying agents. For instance, activated molecular sieves (3Å or 4Å) are effective for a variety of common organic solvents.[5]
-
-
"Wet" Glassware: Glass surfaces can adsorb a thin film of water that is not always visible.[3]
-
Impure Reagents: Other reagents in the reaction mixture may contain residual water.
-
Solution: Ensure all starting materials are anhydrous. If necessary, dry them using appropriate methods before adding them to the reaction.
-
Question: I am using this compound as a protecting group for a carbonyl compound, but the protection step is failing. What could be the issue?
Answer:
The formation of an acetal as a protecting group is an equilibrium process that requires the removal of water to drive the reaction to completion.[7] Failure to form the acetal often points to issues with the reaction conditions.
Experimental Protocol for Acetal Protection:
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap under a positive pressure of nitrogen.
-
Reagents: To the flask, add the carbonyl compound, the solvent (e.g., toluene), and this compound (typically in excess).
-
Catalyst: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA).
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed with the solvent and collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: After completion, cool the reaction, quench the acid catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution), and proceed with standard extraction and purification procedures.
Troubleshooting the Protection Step:
-
Inefficient Water Removal: If water is not effectively removed, the equilibrium will not favor acetal formation.[7]
-
Solution: Ensure the Dean-Stark trap is functioning correctly and that the solvent forms an azeotrope with water. Toluene and benzene are common choices for this purpose.
-
-
Inactive Catalyst: The acid catalyst may be old or degraded.
-
Solution: Use a fresh batch of the acid catalyst.
-
-
Steric Hindrance: Highly hindered ketones may react slowly or not at all under standard conditions.
-
Solution: More forcing conditions, such as higher temperatures or a stronger acid catalyst, may be required. However, be mindful of potential side reactions.
-
Question: My reaction is producing unexpected byproducts. How can I identify if they are a result of this compound decomposition?
Answer:
The primary decomposition pathway for this compound in the presence of moisture is hydrolysis, which would yield ethoxyacetaldehyde and ethanol. The presence of these compounds or their subsequent reaction products in your mixture is a strong indicator of decomposition.
Analytical Methods for Detecting Hydrolysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile byproducts. The mass spectra of ethoxyacetaldehyde and ethanol can be compared to library data for confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect the characteristic signals of the aldehyde and alcohol byproducts.
-
High-Performance Liquid Chromatography (HPLC): Depending on the byproducts and the reaction mixture, HPLC can be used to separate and quantify the components.[8][9]
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical handling and application of this compound.
Q1: How should I properly store this compound?
A1: this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent exposure to moisture and air. It should be kept in a cool, dry, and well-ventilated area away from sources of ignition, as it is a flammable liquid.[1][10]
Q2: What are the best practices for transferring this compound from its storage bottle to the reaction vessel?
A2: For transferring moisture-sensitive reagents like this compound, it is crucial to use techniques that prevent atmospheric exposure. The use of a dry syringe or cannula under a positive pressure of an inert gas is the recommended method.[4][6][11] Commercially available reagents are often packaged in Sure/Seal™ bottles, which are designed for easy and safe transfer using these techniques.[6][11]
Q3: Can I use any drying agent for my solvents when working with this compound?
A3: While several drying agents are available, their compatibility with your specific reaction is important. Anhydrous sodium sulfate and magnesium sulfate are common and generally safe choices for drying organic solutions.[12][13][14] For drying solvents prior to reaction, activated molecular sieves are highly effective.[5] Avoid using drying agents that could react with your starting materials or products.
Q4: Under what conditions are acetals, such as this compound, stable?
A4: Acetals are generally stable under neutral and basic conditions.[15][16] This stability is why they are excellent protecting groups for aldehydes and ketones in the presence of nucleophiles and bases.[16][17][18] They will, however, hydrolyze in the presence of acid, particularly aqueous acid.[15]
Q5: Are there any safety precautions I should be aware of when working with this compound?
A5: Yes, this compound is a flammable liquid and should be handled with care in a well-ventilated fume hood, away from open flames or sparks.[1] It can also cause skin irritation, so appropriate personal protective equipment (PPE), including gloves and safety glasses, should always be worn.[1]
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4819-77-6 | EAA81977 | Biosynth [biosynth.com]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. innospk.com [innospk.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. Drying solvents and Drying agents [delloyd.50megs.com]
- 13. scribd.com [scribd.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 18. Khan Academy [khanacademy.org]
1,1,2-Triethoxyethane stability under strong acid or base conditions
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: 1,1,2-Triethoxyethane
This guide provides a comprehensive overview of the stability of this compound, also known as ethoxyacetaldehyde diethyl acetal, under strongly acidic and basic conditions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.
Overview of this compound Stability
This compound belongs to the acetal functional group class. The reactivity of this molecule is dominated by the acetal linkage (-CH(OR)2). The general stability profile is a direct consequence of this group's electronic properties:
-
Acidic Conditions: Highly susceptible to hydrolysis. The presence of a protic acid source, particularly in an aqueous environment, will catalyze the cleavage of the C-O bonds.
-
Basic/Nucleophilic Conditions: Highly stable and unreactive. Acetals are robust in the presence of strong bases, organometallics, and hydrides, which is why they are frequently used as protecting groups for aldehydes and ketones in multi-step synthesis[1][2][3].
This dichotomous reactivity is the key to understanding its behavior in different chemical environments.
Troubleshooting Guide: Acidic Conditions
Under acidic conditions, this compound undergoes hydrolysis to yield ethoxyacetaldehyde and two equivalents of ethanol. The reaction is an equilibrium process, driven towards the products by the presence of excess water[4][5].
Core Mechanism: Acid-Catalyzed Acetal Hydrolysis
The hydrolysis proceeds via a well-established multi-step mechanism involving protonation and the formation of a resonance-stabilized oxonium ion intermediate[4][6]. Understanding this pathway is critical for troubleshooting.
Caption: Acid-catalyzed hydrolysis of this compound.
Question & Answer: Troubleshooting Acidic Reactions
Q1: My hydrolysis reaction is stalled or incomplete, with significant starting material remaining. What is the cause?
A1: This is a classic equilibrium problem. The hydrolysis of an acetal is reversible[5]. If you observe incomplete conversion, consider these factors:
-
Insufficient Water: The reaction consumes water. According to Le Châtelier's principle, a large excess of water is required to push the equilibrium towards the hydrolysis products. If you are using a co-solvent system (e.g., THF/water), ensure the water concentration is high enough.
-
Acid Strength/Concentration: The acid is a catalyst. While only a catalytic amount is needed, the reaction rate is dependent on its concentration and strength (pKa). If the reaction is slow, a stronger acid or a slight increase in catalyst loading may be necessary. However, be cautious of potential side reactions with overly harsh conditions.
-
Temperature: Like most reactions, hydrolysis rates increase with temperature. Gentle heating can often drive the reaction to completion.
Q2: After acidic workup, my yield is low and I've isolated unexpected, complex byproducts. What's happening?
A2: The issue likely lies not with the acetal hydrolysis itself, but with the stability of the product, ethoxyacetaldehyde . Aldehydes, especially those with α-hydrogens, can be unstable under acidic conditions and may undergo side reactions:
-
Acid-Catalyzed Self-Condensation (Aldol-type): The aldehyde can react with its enol form, leading to oligomers and polymers. This is a common issue with sensitive aldehydes[7].
-
Decomposition: The ether linkage in the product might also be susceptible to cleavage under very harsh acidic conditions (high temperature, strong concentrated acid), though this is less common than aldehyde-based side reactions.
Troubleshooting Strategy:
-
Use Milder Conditions: Opt for milder acid catalysts like pyridinium p-toluenesulfonate (PPTS), Amberlyst-15 resin, or iodine in wet acetone, which can be more selective and reduce byproduct formation[8].
-
Control Temperature: Run the reaction at room temperature or 0 °C if possible.
-
Immediate Workup/Isolation: Once the hydrolysis is complete (monitored by TLC or GC-MS), immediately neutralize the acid and isolate the product. Do not let the product sit in the acidic medium for extended periods.
Q3: How can I effectively monitor the progress of the hydrolysis reaction?
A3: Several analytical techniques are suitable:
-
Gas Chromatography (GC) / GC-Mass Spectrometry (GC-MS): This is an excellent method. You can monitor the disappearance of the this compound peak and the appearance of the ethoxyacetaldehyde and ethanol peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Track the disappearance of the characteristic acetal proton signal (a triplet around 4.5-4.8 ppm). Simultaneously, watch for the appearance of the new aldehyde proton signal (a singlet or triplet around 9.5-9.8 ppm).
-
-
Thin-Layer Chromatography (TLC): If the starting material and product have different polarities, TLC can be a quick and effective way to monitor the reaction's progress. Use a stain (like potassium permanganate) that visualizes both the acetal and the aldehyde.
Troubleshooting Guide: Basic Conditions
The stability of this compound under basic conditions is a key feature of the acetal functional group.
Core Principle: Stability to Bases and Nucleophiles
Acetals lack an acidic proton that a base can abstract. Furthermore, the ethoxide (EtO-) groups are poor leaving groups. Therefore, there is no low-energy pathway for a base or nucleophile to react with the acetal carbon[9][10]. This makes this compound exceptionally stable in the presence of:
-
Strong aqueous bases (e.g., NaOH, KOH)
-
Organometallic reagents (e.g., Grignard reagents, organolithiums)
-
Metal hydrides (e.g., LiAlH₄, NaBH₄)[11]
-
Non-protic bases (e.g., LDA, NaH)
Caption: Rationale for acetal stability under basic conditions.
Question & Answer: Troubleshooting Basic Reactions
Q1: I am using this compound as a solvent or co-reagent with a strong base (like LDA or NaOH) and I'm observing decomposition or unexpected products. Is the acetal reacting?
A1: It is extremely unlikely that the acetal functional group is the source of instability. Acetals are stable to virtually all basic and nucleophilic conditions[1][2][8]. You must critically evaluate other components of your reaction:
-
Other Functional Groups: Does your primary substrate contain a base-sensitive functional group (e.g., an ester, a halide, a ketone)? The base is almost certainly reacting with a different part of a molecule in your mixture.
-
Reagent Purity: Is your this compound pure? Check for the presence of acidic impurities from its synthesis or storage that could be neutralizing your base. Contamination with water could also interfere with certain bases like LDA or Grignard reagents.
-
Thermal Stability: Are you running the reaction at a very high temperature? While chemically stable to bases, extreme thermal stress could eventually cause decomposition, though this is outside the scope of typical solution-phase chemistry.
Troubleshooting Strategy:
-
Run a Control Experiment: Subject a pure sample of this compound to the exact same basic conditions (reagent, temperature, time) without your primary substrate. Analyze the result by GC or NMR. This will definitively prove its stability in your system.
-
Purify the Acetal: If you suspect impurities, consider purifying the this compound by distillation before use.
-
Re-examine Your Substrate: The most probable cause is an unaccounted-for reaction with your starting material.
Frequently Asked Questions (FAQs)
Q: What are the typical storage conditions for this compound? A: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid contact with strong acids and oxidizing agents. Due to its stability, no special precautions against basic contamination are typically needed.
Q: Can I use this compound as a solvent for a Grignard reaction? A: Yes. Like other ethers, its stability under strongly basic and nucleophilic conditions makes it a suitable (though uncommon) solvent or co-solvent for reactions involving organometallic reagents[3].
Q: How do I remove or "deprotect" the acetal if I've used it as a protecting group? A: To remove the acetal, treat the compound with aqueous acid (e.g., dilute HCl, H₂SO₄, or acetic acid in a water/THF mixture)[12]. This will efficiently hydrolyze it back to the original aldehyde.
Experimental Protocol: Standard Acidic Stability Test
This protocol describes a method to quantify the stability of this compound under defined acidic conditions using NMR spectroscopy.
Objective: To determine the rate of hydrolysis of this compound.
Materials:
-
This compound
-
Deuterated water (D₂O)
-
Deuterated chloroform (CDCl₃)
-
Trifluoroacetic acid-d (TFA-d)
-
NMR tubes, pipettes, and standard lab glassware
Procedure:
-
Prepare a Stock Solution: Accurately weigh ~50 mg of this compound into a 5 mL volumetric flask. Add a known quantity of an internal standard (e.g., mesitylene). Dilute to the mark with CDCl₃.
-
Acquire Initial Spectrum (T=0): Transfer ~0.6 mL of the stock solution to an NMR tube. Acquire a quantitative ¹H NMR spectrum. Integrate the acetal proton (~4.6 ppm) relative to the internal standard.
-
Initiate Hydrolysis: To the NMR tube, add a precise volume of a D₂O solution containing a known concentration of TFA-d (e.g., 50 µL of a 1% TFA-d solution in D₂O).
-
Monitor Reaction: Immediately after addition, shake the tube vigorously to mix and begin acquiring spectra at regular time intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
Data Analysis: For each spectrum, calculate the ratio of the acetal proton integral to the internal standard integral. Plot this ratio against time to determine the rate of disappearance of the starting material. The appearance of the aldehyde proton (~9.7 ppm) can also be monitored.
Self-Validation: The use of a non-reactive internal standard ensures that changes in signal intensity are due to chemical reaction, not instrumental variation. The concurrent disappearance of the reactant signal and appearance of the product signal confirms the transformation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. echemi.com [echemi.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Peroxide Formation in 1,1,2-Triethoxyethane
A Guide for Senior Research & Development Professionals
As a Senior Application Scientist, I've frequently addressed concerns regarding the stability of common laboratory reagents. One recurring and critical issue is the formation of explosive peroxides in aged ethers and acetals, such as 1,1,2-Triethoxyethane. This guide is structured as a direct response to the most pressing questions and troubleshooting scenarios you may encounter. Its purpose is to provide not just procedural steps, but the underlying scientific rationale to ensure both experimental integrity and, most importantly, laboratory safety.
Frequently Asked Questions (FAQs): Understanding the Hazard
Q1: My bottle of this compound has been on the shelf for a while. What's the concern?
This compound, due to its chemical structure containing ether and acetal functionalities, is classified as a peroxide-forming chemical (PFC).[1][2][3] Specifically, it falls into Class B , meaning it can form explosive levels of peroxides upon concentration.[1][2] Over time, especially when exposed to atmospheric oxygen and light, it undergoes a process called autoxidation.[4][5] This reaction produces thermally unstable and shock-sensitive hydroperoxides and peroxides.[1][2][6] The primary danger arises when these non-volatile peroxides become concentrated during processes like distillation or simple evaporation, creating a risk of violent explosion.[1][7][8]
Q2: What is the chemical mechanism behind peroxide formation?
Peroxide formation in ethers and acetals is a free-radical chain reaction initiated by factors like light, heat, or contaminants.[3][4][9] The process can be broken down into three main stages:
-
Initiation: A radical initiator (which can be formed by UV light) abstracts a hydrogen atom from a carbon adjacent to an ether oxygen. This is the most vulnerable site due to the stability of the resulting carbon-centered radical.[9][10]
-
Propagation: The carbon radical reacts with molecular oxygen (O₂) from the air to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another molecule of this compound, forming a hydroperoxide and regenerating the carbon radical. This cycle continues, propagating the chain reaction.[9][10]
-
Termination: The reaction eventually stops when two radicals combine to form a non-radical product.[9]
The slow accumulation of hydroperoxides during storage is the result of this ongoing cycle.[9]
Q3: My solvent contains an inhibitor like BHT. Am I completely safe?
No. Inhibitors like Butylated Hydroxytoluene (BHT) are radical scavengers that significantly slow down the autoxidation process but do not stop it indefinitely.[4][6][7] The inhibitor is consumed over time, and once depleted, the rate of peroxide formation can increase significantly.[4] Therefore, even inhibited solvents have a finite shelf life and must be tested periodically.[1][7] Distilling an inhibited solvent will remove the non-volatile inhibitor, leaving the purified solvent unprotected and highly susceptible to rapid peroxide formation.[4]
Troubleshooting Guide: Detection, Removal, and Disposal
Q4: How can I check my aged this compound for peroxides?
First, a critical safety warning: Before handling any aged container of a peroxide-forming chemical, perform a visual inspection.[2] If you observe any crystalline solids around the cap, viscous liquid, or precipitate inside the container, DO NOT MOVE OR OPEN IT .[2][6][11][12] These crystals could be shock-sensitive peroxides that can detonate from friction.[2] In this event, contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[1][6]
If the solvent appears clear and free of crystals, you can proceed with chemical testing. While several methods exist, the most common and user-friendly approach for a research lab is using semi-quantitative test strips.[3][13][14]
Experimental Protocol: Peroxide Detection with Test Strips
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[1]
-
Sample Collection: In a well-ventilated fume hood, carefully open the solvent container. Using a clean glass pipette or rod, withdraw a small aliquot (approx. 1 mL) of the this compound.
-
Testing:
-
Immerse the reactive zone of a peroxide test strip (e.g., MQuant® or equivalent) into the solvent for 1 second.[15][16]
-
Remove the strip and allow the solvent to evaporate completely.
-
To develop the color, some organic-solvent-compatible strips require a drop of deionized water or simply breathing on the reactive pad.[14] Always follow the specific manufacturer's instructions.[13]
-
-
Interpretation: Compare the resulting color of the test pad to the color scale provided on the vial.[16] Record the peroxide concentration (in ppm or mg/L) and the test date directly on the solvent container's label.[1][3]
Q5: I've tested my solvent. What do the peroxide levels mean?
The action you take depends directly on the measured peroxide concentration.
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 25 ppm | Safe for General Use. The solvent can be used for most procedures. Continue to monitor and re-test according to the storage schedule.[1][12] |
| 25 - 100 ppm | Moderate Hazard. The solvent should not be distilled or otherwise concentrated.[1][12][13] Use with caution for other applications. Plan for peroxide removal or disposal. |
| > 100 ppm | High Hazard. Do not use. The solvent is considered unsafe for any laboratory work.[1][12][13] Do not handle further. Contact your EHS office immediately for disposal. |
Q6: My solvent has a moderate peroxide level (<100 ppm) that I need to remove for an experiment. How can I do this safely?
For water-insoluble ethers, a common and effective method is quenching with an acidified ferrous sulfate solution.[8][17][18] The Fe(II) ion reduces the peroxides (R-O-O-H) to the corresponding alcohols (R-O-H) while being oxidized to Fe(III).
Experimental Protocol: Peroxide Quenching with Ferrous Sulfate
This procedure must be performed in a fume hood with appropriate PPE.
-
Prepare the Quenching Solution: Freshly prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄•7H₂O) in 110 mL of deionized water, then carefully add 6 mL of concentrated sulfuric acid.[18][19]
-
Solvent Treatment:
-
Place the peroxide-containing this compound in a separatory funnel.
-
Add approximately one-fifth of its volume of the freshly prepared ferrous sulfate solution.
-
Stopper the funnel and shake, venting frequently to release any pressure.
-
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Verification: Re-test the this compound with a new peroxide test strip. Repeat the washing procedure with fresh ferrous sulfate solution until the peroxide test is negative or within the acceptable safe range (<25 ppm).[17]
-
Final Wash: Wash the solvent with a portion of deionized water to remove any residual acid or iron salts.
-
Drying: Dry the purified solvent over an appropriate drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
Important Note: This process, along with other methods like passing the solvent through activated alumina, will also remove any BHT inhibitor.[7][13] The freshly purified, uninhibited solvent is now highly susceptible to peroxide formation and should be used promptly or stored under an inert atmosphere (e.g., nitrogen or argon).[3][7]
FAQ: Prevention and Best Practices
Q7: How can I minimize peroxide formation in my chemicals going forward?
Proactive management is the key to preventing hazardous situations.[11]
-
Procurement: Purchase peroxide-forming chemicals in the smallest quantity necessary for your short-term needs.[3][12] Always opt for solvents containing an inhibitor unless your application cannot tolerate it.[6][7]
-
Storage: Store all PFCs in airtight, light-resistant containers, such as the original amber bottle or a metal can, away from light and heat.[3][11] Do not store in a refrigerator, as this has not been shown to slow peroxide formation and can create an explosive atmosphere.[7]
-
Inert Atmosphere: For uninhibited or freshly purified solvents, purge the headspace of the container with an inert gas like nitrogen or argon before sealing.[3][7][11]
-
Labeling: This is a critical and mandatory step. Every container of a peroxide-forming chemical must be clearly labeled with:
Q8: What are the recommended storage and disposal timelines?
Adherence to a strict timeline for testing and disposal is essential. This compound falls under the guidelines for Class B peroxide formers.
| Chemical Status | Recommended Testing / Disposal Timeline |
| Unopened Container | Dispose of before the manufacturer's expiration date.[1] |
| Opened, Inhibited | Test every 6-12 months.[6][20] Dispose of after 1 year.[2] |
| Opened, Uninhibited | Test quarterly (every 3 months).[6] Dispose of after 6 months.[20] |
| Purified (Inhibitor Removed) | Test before each use or at least monthly. Use as quickly as possible. Peroxides can form within days to weeks.[11] |
Always defer to your institution's specific Chemical Hygiene Plan, which may have stricter guidelines.[6][12] When a chemical reaches its disposal date, it must be managed as hazardous waste through your EHS department.[1][20]
References
- 1. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 2. ehs.tcu.edu [ehs.tcu.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. louisville.edu [louisville.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ehs.mit.edu [ehs.mit.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ehs.washington.edu [ehs.washington.edu]
- 12. uh.edu [uh.edu]
- 13. ehs.wwu.edu [ehs.wwu.edu]
- 14. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 15. MilliporeSigma MQuant Peroxide Test Strips 100 Strips/Pk. | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 16. Peroxide Test Strips 0-100 ppm - Hazmat Resource, Inc. [hazmatresource.com]
- 17. Sciencemadness Discussion Board - removing peroxides from thf with ferrous sulfate - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 19. uwyo.edu [uwyo.edu]
- 20. ehs.msstate.edu [ehs.msstate.edu]
Flammability and safety protocols for handling 1,1,2-Triethoxyethane in the lab
Welcome to the technical support guide for the safe handling and flammability protocols for 1,1,2-Triethoxyethane (CAS: 4819-77-6). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshoot common issues encountered during laboratory experiments. As your virtual Senior Application Scientist, my objective is to blend technical accuracy with practical, field-tested insights to ensure your work is both innovative and safe.
Understanding the Hazards: A Quick Reference
This compound is a flammable liquid that requires careful handling to mitigate risks in a laboratory setting.[1] Its known hazard classifications are summarized below.
| Hazard Classification | GHS Code | Description | Source |
| Flammable Liquid | H226 | Flammable liquid and vapor | --INVALID-LINK-- |
| Skin Irritation | H315 | Causes skin irritation | --INVALID-LINK-- |
| Eye Irritation | H319 | Causes serious eye irritation | --INVALID-LINK-- |
| Respiratory Irritation | H335 | May cause respiratory irritation | --INVALID-LINK-- |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and potential issues that may arise during the use of this compound, with a focus on safety and troubleshooting.
Q1: I can't find the specific flash point for this compound. How should I assess its flammability risk?
Causality and Best Practice: The absence of specific data necessitates a conservative approach. You must treat this compound as a significant fire hazard. This means all work should be conducted in a well-ventilated area, preferably a chemical fume hood, and away from any potential ignition sources such as open flames, hot plates, and non-intrinsically safe electrical equipment.
Q2: Is this compound a peroxide-former? My bottle has been open for a while.
A2: Due to its ether linkage, this compound should be treated as a potential peroxide-forming chemical. Ethers are known to react with atmospheric oxygen to form unstable and potentially explosive peroxides, a risk that increases with storage time and exposure to light and air.[4][5][6]
Troubleshooting & Protocol:
-
Visual Inspection: Before use, carefully inspect the container (without shaking) for any signs of peroxide formation, such as crystallization around the cap or within the liquid. If crystals are present, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.
-
Peroxide Testing: If the container has been open for more than six months, it is crucial to test for the presence of peroxides before use, especially before any distillation or concentration steps. Commercially available peroxide test strips can be used for this purpose.[4]
-
Documentation: Always date containers of potential peroxide-formers upon receipt and upon opening to track their age.
Q3: What are the immediate first aid steps if I get this compound on my skin or in my eyes?
A3: Given its classification as a skin and serious eye irritant, immediate action is critical to prevent injury.[1]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove any contaminated clothing while continuing to flush. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. It is imperative to seek immediate medical attention.
Q4: I've spilled a small amount of this compound on the lab bench. What is the correct cleanup procedure?
A4: For a small spill (typically less than 100 mL) that you are trained and equipped to handle:
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Eliminate Ignition Sources: Turn off all nearby ignition sources (burners, hot plates, etc.).
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Contain & Absorb: Use a chemical absorbent material, such as vermiculite or a commercial spill pad, to absorb the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully collect the absorbed material into a sealable, properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor or EHS department as per your institution's policy.
Experimental Protocols: A Step-by-Step Guide to Safe Handling
Protocol 1: General Handling and Dispensing
This protocol outlines the standard procedure for safely handling and dispensing this compound in a laboratory setting.
-
Pre-Experiment Checklist:
-
Confirm availability and functionality of safety equipment (fume hood, fire extinguisher, safety shower, eyewash station).
-
Review the Safety Data Sheet (SDS) if available, or at a minimum, the known GHS hazards.
-
Don appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves.
-
-
Dispensing Procedure:
-
Conduct all dispensing activities inside a certified chemical fume hood.
-
Ground any metal containers to prevent static electricity buildup, which can be an ignition source.
-
Use a funnel for transferring to prevent drips and spills.
-
Keep the container sealed when not in use to minimize vapor release and exposure to air.
-
-
Post-Experiment:
-
Tightly seal the this compound container.
-
Return the chemical to its designated, approved storage location.
-
Clean the work area thoroughly.
-
Dispose of any contaminated materials as hazardous waste.
-
Protocol 2: Peroxide Detection
This protocol describes a qualitative method for detecting peroxides in this compound.
-
Materials:
-
Sample of this compound
-
Potassium iodide (KI)
-
Glacial acetic acid
-
Starch solution (optional, for increased sensitivity)
-
Test tube
-
-
Procedure:
-
In a test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add a few crystals of potassium iodide.
-
Shake the mixture and observe for any color change.
-
-
Interpretation of Results:
-
No color change: Peroxide levels are likely low.
-
Yellow to brown color: Indicates the presence of peroxides. The intensity of the color correlates with the peroxide concentration.
-
If a starch solution is added, a blue-black color indicates the presence of peroxides.
-
-
Action: If peroxides are detected, the solvent should be treated to remove the peroxides or disposed of as hazardous waste according to institutional guidelines. Do not distill or heat a solvent that has tested positive for peroxides.
Visualizing Safety Workflows
Risk Assessment and Mitigation Workflow
This diagram illustrates the logical steps for assessing and mitigating risks before working with this compound.
Caption: Risk assessment workflow for this compound.
Small Spill Emergency Response Logic
This diagram outlines the decision-making process for responding to a small laboratory spill of this compound.
Caption: Decision logic for small spill response.
References
Validation & Comparative
A Comparative Guide to 1,1,2-Triethoxyethane and Alternative Acyclic Acetal Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount to achieving high yields and minimizing unwanted side reactions. Among the arsenal of protective strategies, acetals stand out for their utility in masking the reactivity of carbonyl groups. This guide provides an in-depth technical comparison of 1,1,2-triethoxyethane as a protecting group, alongside a critical evaluation of its performance against other acyclic acetal alternatives. By examining their nuclear magnetic resonance (NMR) spectral data, stability, and ease of formation and cleavage, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Role of Acyclic Acetals in Chemical Synthesis
Acyclic acetals, such as this compound, serve as invaluable tools for the temporary protection of aldehydes and ketones. Their stability under neutral to strongly basic conditions renders them inert to a wide array of nucleophiles, organometallic reagents, and hydrides.[1] This stability is crucial when performing chemical transformations on other parts of a complex molecule. The acetal can be readily removed under acidic conditions to regenerate the carbonyl functionality, a process often referred to as deprotection.[2]
The choice of a specific acetal is dictated by the unique demands of the synthetic route, including the pH sensitivity of other functional groups present in the molecule and the reaction conditions of subsequent steps. While cyclic acetals are generally recognized for their enhanced stability due to favorable entropic factors during their formation, acyclic acetals often offer the advantage of milder cleavage conditions.[3][4]
Comparative Analysis of Acyclic Acetals: A Spectroscopic and Performance Perspective
To provide a comprehensive comparison, this guide will focus on this compound and other relevant acyclic acetals for which detailed spectral and performance data are available.
Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. The characteristic chemical shifts, multiplicities, and coupling constants in ¹H and ¹³C NMR spectra provide a unique fingerprint for each molecule.
Table 1: ¹H and ¹³C NMR Spectral Data for Selected Acyclic Acetals
| Compound | ¹H NMR (CDCl₃) δ (ppm), Multiplicity, J (Hz) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | Data not readily available in public databases. | Data not readily available in public databases. |
| 1,1-Diethoxyethane (Acetaldehyde diethyl acetal) | 4.71 (q, 1H, J=5.1), 3.63 (dq, 2H, J=9.3, 7.0), 3.48 (dq, 2H, J=9.3, 7.0), 1.29 (d, 3H, J=5.1), 1.20 (t, 6H, J=7.0) | 100.5, 60.5, 19.8, 15.3 |
| 1,1,2-Trimethoxyethane | 4.51 (t, 1H, J=5.7), 3.52 (d, 2H, J=5.7), 3.40 (s, 6H), 3.32 (s, 3H) | 103.8, 75.5, 57.1, 53.6 |
Note: The absence of readily available, detailed NMR data for this compound in public spectral databases like SDBS and PubChem presents a challenge for direct comparison. The data for the alternatives are compiled from various sources and may have been recorded on instruments of different field strengths.
The expected ¹H NMR spectrum of this compound would feature a triplet for the methine proton (CH), multiplets for the methylene protons (CH₂) of the ethoxy groups, and triplets for the methyl protons (CH₃). The methylene protons adjacent to the two oxygen atoms would likely appear as diastereotopic protons, leading to more complex splitting patterns. In the ¹³C NMR spectrum, one would anticipate distinct signals for the methine carbon, the two types of methylene carbons, and the methyl carbons.
Performance Comparison: Stability and Reactivity
The performance of an acetal protecting group is primarily assessed by its stability under various reaction conditions and the ease and selectivity of its removal.
Stability:
Acyclic acetals are generally stable to bases, organometallic reagents (e.g., Grignard and organolithium reagents), and hydride reducing agents (e.g., LiAlH₄ and NaBH₄).[5] Their stability under acidic conditions, however, is a critical point of differentiation. The rate of acid-catalyzed hydrolysis is influenced by steric and electronic factors. Generally, acetals derived from less sterically hindered aldehydes and alcohols are cleaved more readily.
Ease of Formation and Deprotection:
The formation of acetals is an equilibrium process, typically catalyzed by an acid, that requires the removal of water to drive the reaction to completion.[2] Common methods for water removal include the use of a Dean-Stark apparatus or chemical dehydrating agents.
Deprotection is achieved by shifting the equilibrium back towards the carbonyl compound and alcohol through the addition of water and an acid catalyst. The choice of acid and reaction conditions can be tailored to the lability of the acetal and the presence of other acid-sensitive functional groups.
Table 2: General Performance Comparison of Acyclic Acetals
| Acetal Type | Relative Stability | Typical Formation Conditions | Typical Deprotection Conditions | Key Considerations |
| Diethyl Acetals | Moderate | Ethanol, cat. acid (e.g., p-TsOH), water removal | Aqueous acid (e.g., HCl, H₂SO₄) | Common and versatile. |
| Dimethyl Acetals | Generally less stable than diethyl acetals | Methanol, cat. acid, water removal | Milder aqueous acid conditions | Can be more readily cleaved. |
| Mixed Acetals (e.g., this compound) | Stability is influenced by the different alkoxy groups. | Stepwise synthesis or from corresponding orthoesters. | Acid-catalyzed hydrolysis. | May offer different selectivity in formation and cleavage. |
Experimental Protocols
To provide practical context, the following are generalized, step-by-step methodologies for the formation and deprotection of acyclic acetals.
Protocol 1: General Procedure for Acetal Formation
-
To a solution of the aldehyde (1.0 equiv) in the corresponding alcohol (e.g., ethanol for diethyl acetal) as the solvent, add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equiv).
-
Equip the reaction vessel with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench the acid catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Remove the excess alcohol under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude acetal.
-
Purify the product by distillation or column chromatography as needed.
Protocol 2: General Procedure for Acetal Deprotection
-
Dissolve the acetal in a mixture of a water-miscible organic solvent (e.g., acetone or tetrahydrofuran) and water.
-
Add a catalytic amount of an acid (e.g., 1 M HCl or a solid-supported acid).
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or GC.
-
Once the deprotection is complete, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting aldehyde or ketone as necessary.
Visualizing the Workflow and Logic
To further clarify the experimental design and the relationships between different acetal types, the following diagrams are provided.
Caption: Experimental workflows for acetal protection and deprotection.
Caption: Logical relationship of acetal stability.
Conclusion and Future Outlook
The selection of an appropriate acetal protecting group is a nuanced decision that requires careful consideration of the specific synthetic context. While this compound represents a viable, albeit less commonly documented, option, a thorough understanding of the spectral properties and performance characteristics of more established alternatives like 1,1-diethoxyethane is crucial. The lack of readily available, comprehensive NMR data for this compound highlights a gap in the accessible chemical literature and underscores the importance of thorough characterization of all synthetic intermediates.
Future comparative studies, ideally with directly measured kinetic data for the formation and cleavage of a wider range of acyclic acetals under standardized conditions, would be of immense value to the synthetic chemistry community. Such data would enable a more quantitative and predictive approach to the selection of these indispensable protecting groups, ultimately facilitating the more efficient and robust synthesis of complex molecules in both academic and industrial settings.
References
- 1. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Dimethyl Acetals [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to the Infrared Spectrum of 1,1,2-Triethoxyethane
This guide provides an in-depth analysis of the infrared (IR) spectrum of 1,1,2-triethoxyethane, a molecule featuring both acetal and ether functionalities. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-listing to offer a comparative interpretation grounded in the principles of vibrational spectroscopy. We will dissect the spectrum by correlating absorption bands to specific molecular motions and compare these features to simpler, structurally related compounds to illuminate the unique spectral signature of this compound.
The Structural Landscape of this compound
Before delving into its spectral features, it is crucial to understand the molecular architecture of this compound. The molecule possesses a central two-carbon ethane chain. One carbon is part of an acetal group, bonded to two ethoxy groups (-OCH₂CH₃), while the second carbon is bonded to a single ethoxy group. This combination of functional groups dictates the primary vibrational modes that will be active in the infrared spectrum.
Deconstructing the IR Spectrum: A Region-by-Region Analysis
The infrared spectrum of an organic molecule is a unique fingerprint arising from the absorption of IR radiation at frequencies corresponding to the molecule's vibrational modes. For this compound, we can anticipate distinct regions of absorption corresponding to its alkane backbone and its multiple ether linkages.
The C-H Stretching Region (3000-2850 cm⁻¹)
This region is dominated by the stretching vibrations of the carbon-hydrogen bonds. As this compound contains only sp³ hybridized carbon atoms, we expect to see a series of strong, sharp absorptions just below 3000 cm⁻¹.[1] Specifically, these peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the three ethoxy substituents and the ethane backbone. The presence of multiple CH₂ and CH₃ groups will likely result in a complex, overlapping pattern of several sharp peaks in the 2960-2850 cm⁻¹ range.
The C-H Bending Region (1470-1370 cm⁻¹)
The bending vibrations (scissoring, rocking, and wagging) of the CH₂ and CH₃ groups give rise to absorptions in this region. Expect to see moderate to weak peaks around 1470-1450 cm⁻¹ corresponding to the scissoring of the methylene groups.[1] Additionally, a characteristic peak for the symmetric bending of the methyl groups should appear around 1370-1350 cm⁻¹.
The Fingerprint Region and the Signature of C-O Bonds (1300-1000 cm⁻¹)
This region is the most informative for identifying this compound due to the presence of multiple C-O bonds within the acetal and ether functional groups. While a simple aliphatic ether typically shows a single, strong C-O stretching band around 1120 cm⁻¹, the C-O-C-O-C moiety of the acetal group introduces more complex vibrational patterns.[2]
For an acetal, the coupling of the C-O stretching vibrations leads to multiple strong absorption bands. It is expected that acetals will show five characteristic strong bands in the 1200-1020 cm⁻¹ range. This complexity arises from the various symmetric and asymmetric stretching modes of the coupled C-O bonds. In this compound, this will be further complicated by the additional, non-acetal C-O bond of the third ethoxy group. This will likely result in a series of strong, overlapping bands, making this region particularly dense and characteristic of the molecule.
Comparative Spectral Analysis: this compound vs. Simpler Analogues
To truly appreciate the spectral nuances of this compound, it is instructive to compare its expected spectrum with those of simpler, related molecules: diethyl ether (a simple ether) and 1,1-diethoxyethane (a simple acetal).
| Vibrational Mode | Diethyl Ether | 1,1-Diethoxyethane | This compound (Expected) |
| sp³ C-H Stretch | Strong peaks ~2975-2860 cm⁻¹ | Strong peaks ~2975-2860 cm⁻¹ | Strong, complex peaks ~2960-2850 cm⁻¹ |
| C-H Bends | ~1450 cm⁻¹ (CH₂) & ~1380 cm⁻¹ (CH₃) | ~1450 cm⁻¹ (CH₂) & ~1380 cm⁻¹ (CH₃) | ~1470-1450 cm⁻¹ (CH₂) & ~1370-1350 cm⁻¹ (CH₃) |
| C-O Stretch | One strong, broad band ~1120 cm⁻¹ | Multiple (typically 5) strong bands in the 1200-1020 cm⁻¹ region | A complex and broad series of multiple strong bands in the 1200-1020 cm⁻¹ region |
This comparison highlights that while the C-H stretching and bending regions will be broadly similar across these molecules, the C-O stretching region is the key to distinguishing them. The single C-O stretch of diethyl ether contrasts sharply with the complex pattern expected for the acetal-containing molecules. This compound, with its additional ether linkage, is predicted to have the most complex and broad absorption pattern in this fingerprint region.
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized protocol for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Materials:
-
Fourier-Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
This compound sample
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
With the empty, clean ATR accessory in place, acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a clean dropper, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
If necessary, perform a baseline correction and/or an ATR correction using the spectrometer's software to account for the wavelength-dependent depth of penetration of the IR beam.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-dampened, lint-free wipe to remove all traces of the sample.
-
Visualizing Molecular Vibrations and Spectral Regions
To better understand the relationship between the functional groups in this compound and their corresponding IR absorptions, the following diagrams are provided.
Caption: Correlation of functional groups in this compound to their characteristic IR absorption regions.
Caption: Increasing complexity of the C-O stretching region from a simple ether to this compound.
Conclusion
The infrared spectrum of this compound is a rich source of structural information. While the high-frequency region confirms the presence of saturated C-H bonds, the fingerprint region, specifically between 1200 and 1020 cm⁻¹, provides a unique and complex signature. This complexity, arising from the coupled vibrations of the acetal and ether C-O bonds, allows for clear differentiation from simpler ethers and acetals. By understanding the fundamental principles of vibrational spectroscopy and employing a comparative approach, researchers can confidently interpret the IR spectrum of this and other multifunctional molecules.
References
A Comparative Guide to 1,1,2-Triethoxyethane and Other Acetal Protecting Groups in Complex Synthesis
An in-depth technical guide by a Senior Application Scientist.
In the architecturally demanding field of multi-step organic synthesis, particularly within drug development, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. A protecting group is not merely a temporary shield but an integral part of the synthetic design that dictates reaction compatibility and overall efficiency. Among the most reliable choices for the ubiquitous hydroxyl group are acetal-based protecting groups, prized for their predictable stability and controlled cleavage.
This guide provides a detailed comparative analysis of 1,1,2-triethoxyethane as a precursor for alcohol protection, contextualizing its utility against more conventional acetal and silyl ether protecting groups. We will delve into the causality behind experimental choices, present actionable protocols, and offer data-driven insights to guide your synthetic strategy.
Pillar 1: The Rationale for Acetal Protection
Hydroxyl groups are nucleophilic and weakly acidic, making them incompatible with a vast array of common reagents, including organometallics, hydrides, and strong bases. Acetal protection converts the alcohol (R-OH) into an ether-like linkage (R-O-CH(R')OR''), which is stable under these conditions. The protection is readily reversed by acid-catalyzed hydrolysis, regenerating the alcohol when desired. The choice of which acetal to use is dictated by the specific demands of the synthetic route, including steric considerations, required stability, and orthogonality with other protecting groups present in the molecule.
This compound: A Profile
This compound serves as a precursor to the 1-(ethoxy)ethoxyethyl (EOE) protecting group. While less common than reagents like dihydropyran (DHP), its acyclic nature presents a critical advantage in specific contexts.
-
Mechanism of Protection: The protection of an alcohol with this compound proceeds via an acid-catalyzed transacetalization reaction. A proton source, such as p-toluenesulfonic acid (TsOH) or pyridinium p-toluenesulfonate (PPTS), activates the this compound, facilitating the displacement of an ethoxy group by the substrate's hydroxyl group.
-
Key Structural Advantage: The most significant benefit of using an acyclic acetal precursor like this compound is the avoidance of a new stereocenter . When a chiral alcohol is protected, many cyclic protecting groups create a new chiral center, leading to a mixture of diastereomers. This complicates purification and spectral analysis (e.g., NMR). The EOE group, being acyclic, does not introduce this complexity.
Pillar 2: A Comparative Analysis of Acetal and Silyl Protecting Groups
The selection of a protecting group is a decision of strategic importance. Below, we compare the EOE group (derived from this compound) with other industry-standard options.
Dimethoxymethane (DMM) and diethoxymethane (DEM) are used to install the methoxymethyl (MOM) and ethoxymethyl (EOM) protecting groups, respectively.[1][2][3][4][5][6][7]
-
Comparison:
-
Stability: The MOM group is known for its considerable stability and often requires strong acidic conditions (e.g., TFA, HCl) for cleavage.[8] The EOE group is expected to have lability more comparable to other acetals that are readily cleaved under milder acidic conditions.
-
Introduction: MOM ether formation often requires the use of MOMCl, which can be hazardous, or activation of DMM with strong reagents like phosphorus pentoxide.[2] The transacetalization with this compound offers a potentially milder alternative.
-
Advantage: Like EOE, both MOM and EOM are acyclic and do not introduce new stereocenters.
-
The THP ether is a workhorse protecting group, formed by the acid-catalyzed reaction of an alcohol with 3,4-dihydropyran (DHP).[9][10][11][12]
-
Comparison:
-
Stereochemistry: As previously mentioned, the primary drawback of the THP group is the formation of a new stereocenter, resulting in diastereomeric mixtures with chiral alcohols.[9][13] This is a critical point of differentiation where this compound offers a clear advantage.
-
Stability & Cleavage: THP ethers are stable to bases, organometallics, and hydrides but are readily cleaved by aqueous acid.[9][11] Their lability is generally considered to be high, making them suitable for protection early in a synthesis where robust conditions are not required. The EOE group's stability is expected to be in a similar range.
-
Silyl ethers are formed by reacting an alcohol with a silyl halide (e.g., TBDMSCl) and a base like imidazole.[14][15][16] They represent a different class of protecting groups with distinct cleavage conditions.
-
Comparison:
-
Orthogonality: This is the most crucial concept. Silyl ethers are cleaved by fluoride ion sources (e.g., TBAF) or acid, whereas acetals are stable to fluoride but labile to acid.[14] This "orthogonality" allows for the selective deprotection of one group in the presence of the other, a powerful tool in complex molecule synthesis. The EOE group fits perfectly into this strategy as an acid-labile partner to a fluoride-labile silyl ether.
-
Tunable Stability: The stability of silyl ethers can be precisely tuned through steric hindrance: TMS (trimethylsilyl) is very labile, while TBDMS (tert-butyldimethylsilyl) and TIPS (triisopropylsilyl) are progressively more robust.[14][17] This allows for multiple silyl groups to be used and removed selectively. While acetal stability can be varied, the range of tunability with silyl ethers is generally broader.
-
| Protecting Group | Precursor/Reagent | Protection Conditions | Deprotection Conditions | Key Advantage | Key Disadvantage |
| EOE | This compound | Acid catalyst (e.g., PPTS) | Mild aqueous acid (e.g., AcOH/THF/H₂O) | Acyclic; no new stereocenter created. | Less commonly used; specific lability data is sparse. |
| MOM | Dimethoxymethane (DMM) or MOMCl | P₂O₅/DMM or MOMCl/Base | Strong acid (e.g., TFA, HCl) | Very stable; acyclic. | Can require harsh deprotection; MOMCl is hazardous. |
| THP | Dihydropyran (DHP) | Acid catalyst (e.g., PPTS) in DCM | Mild aqueous acid | Common, inexpensive, and well-understood. | Creates a diastereomeric mixture with chiral alcohols.[9][13] |
| TBDMS | TBDMSCl | Imidazole, DMF | Fluoride source (TBAF) or acid | Orthogonal to acetals; very stable.[17] | Can be difficult to install on hindered alcohols. |
Pillar 3: Self-Validating Experimental Protocols
The trustworthiness of a method lies in its reproducibility. The following are detailed, generalized protocols grounded in established chemical principles.
-
System Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M).
-
Reagent Addition: Add this compound (1.5 eq).
-
Catalysis: Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.05 eq). Causality: PPTS is a mild acid catalyst that minimizes the risk of side reactions with acid-sensitive substrates compared to stronger acids like TsOH.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the disappearance of the starting alcohol by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
System Setup: Dissolve the EOE-protected alcohol (1.0 eq) in a 4:1 mixture of tetrahydrofuran (THF) and water.
-
Acidification: Add a mild acid, such as acetic acid (AcOH) or a catalytic amount of PPTS (0.1 eq). Causality: The use of aqueous acid is essential for the hydrolysis mechanism. THF serves as a co-solvent to ensure miscibility.
-
Reaction Monitoring: Stir the reaction at room temperature or warm gently to 40 °C if the reaction is sluggish. Monitor the formation of the deprotected alcohol by TLC.
-
Workup: Upon completion, carefully neutralize the acid with saturated aqueous NaHCO₃.
-
Extraction & Purification: Remove the bulk of the THF via rotary evaporation. Extract the remaining aqueous solution three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography if necessary.
Mandatory Visualizations
Caption: Decision workflow for selecting a hydroxyl protecting group based on substrate chirality and synthetic strategy.
References
- 1. ataman-chemicals.com [ataman-chemicals.com]
- 2. Dimethoxymethane - Wikipedia [en.wikipedia.org]
- 3. Page loading... [wap.guidechem.com]
- 4. DIETHOXYMETHANE | 462-95-3 [amp.chemicalbook.com]
- 5. Dimethoxymethane | 109-87-5 [amp.chemicalbook.com]
- 6. 二甲氧基甲烷 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Diethoxymethane Supplier | 462-95-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]
- 8. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. Tetrahydropyran - Wikipedia [en.wikipedia.org]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Silyl ether - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. total-synthesis.com [total-synthesis.com]
A Senior Application Scientist's Guide to Validating Product Formation in 1,1,2-Triethoxyethane Reactions via NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the precise confirmation of molecular structure is paramount. When employing versatile reagents like 1,1,2-triethoxyethane, which serves as a masked acetaldehyde equivalent or a protecting group, unambiguous validation of the reaction outcome is critical for the success of a synthetic campaign. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring these reactions. It is structured from the perspective of an experienced scientist, focusing not just on the "how," but the fundamental "why" behind the analytical choices that ensure robust, reliable results.
The Synthetic Challenge: Certainty in Acetal Chemistry
This compound is an acetal, a functional group known for its role in protecting carbonyls or as a precursor to aldehydes and other functionalities.[1][2] Reactions involving this molecule, such as hydrolysis to release ethoxyacetaldehyde or substitution reactions, can sometimes be subtle. The starting material and products often share similar structural motifs—namely, multiple ethoxy groups—which can complicate analysis. The core challenge lies in definitively answering the question: "Has the desired transformation at the acetal carbon occurred, and to what extent?" Answering this requires a technique that offers exquisite structural detail.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier tool for the unambiguous structural characterization of organic molecules in solution.[3][4][5] Its power lies in its ability to probe the precise chemical environment of individual nuclei (typically ¹H and ¹³C), providing direct evidence of covalent bonds and molecular connectivity. Unlike methods that infer structure from mass or chromatographic behavior, NMR provides a detailed, atom-by-atom fingerprint of the molecule.
Why NMR is a Self-Validating System for Acetal Reactions
The inherent strength of NMR for monitoring reactions of this compound is its direct observation of the key structural changes.
-
¹H NMR Spectral Signatures : The proton NMR spectrum provides a clear and immediate picture of the reaction's progress.
-
Starting Material (this compound) : The key diagnostic signal is the acetal proton (-CH(OEt)₂), which appears as a distinct triplet at approximately 4.7 ppm. The adjacent methylene protons (-CH₂OEt) and the ethoxy groups (-OCH₂CH₃) also have characteristic shifts and coupling patterns.
-
Product of Hydrolysis (Ethoxyacetaldehyde) : Upon successful hydrolysis, the diagnostic acetal proton signal disappears completely. In its place, a new, highly deshielded aldehyde proton signal emerges around 9.6 ppm. This dramatic downfield shift is an unequivocal indicator of product formation.
-
Intermediate Hemiacetal : In some cases, particularly with careful real-time monitoring, the transient hemiacetal intermediate can be observed.[6] This species would exhibit a proton signal intermediate between the acetal and the free aldehyde.
-
-
¹³C NMR as a Confirmatory Tool : The ¹³C NMR spectrum provides complementary and confirmatory evidence.
-
Starting Material : The acetal carbon (-C H(OEt)₂) has a characteristic chemical shift in the range of 100-110 ppm.[7]
-
Product of Hydrolysis : The newly formed aldehyde carbonyl carbon gives a highly deshielded signal, typically appearing far downfield in the 190-200 ppm region. The disappearance of the ~100 ppm signal and the appearance of a ~200 ppm signal provides definitive proof of the transformation.
-
-
Quantitative Analysis (qNMR) : NMR is not merely a qualitative tool. With the inclusion of an internal standard of known concentration, NMR can be used to accurately determine the concentration of reactants and products in a mixture, allowing for the calculation of reaction conversion and yield without the need for response factor calibration, as is often required for chromatographic methods.[8][9][10][11] This makes quantitative NMR (qNMR) an exceptionally powerful and direct method for reaction optimization.[12]
A Comparative Analysis: NMR vs. Alternative Techniques
While NMR is unparalleled for structural confirmation, other techniques are often employed in a chemistry lab. It is crucial to understand their strengths and limitations in the context of validating this compound reactions.
| Feature | NMR Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) | Infrared (IR) Spectroscopy |
| Information Type | Unambiguous Structure & Connectivity | Retention Time & Mass-to-Charge Ratio | Retention Time & Mass-to-Charge Ratio | Functional Groups Present |
| Key Advantage | Direct structural elucidation, non-destructive, highly reproducible.[13][14] | Excellent sensitivity for volatile compounds, good for detecting trace impurities.[15][16] | Broad applicability to non-volatile compounds, high sensitivity. | Fast, simple, good for tracking disappearance of starting material functional groups. |
| Key Limitation | Lower sensitivity compared to MS.[14] | Provides molecular weight, not definitive structure; potential for thermal decomposition. | Provides molecular weight; isomers can be difficult to distinguish. | Provides limited structural information; spectra can be complex in mixtures. |
| Quantitation | Excellent (qNMR with internal standard).[8][9] | Good (requires calibration curves). | Good (requires calibration curves). | Generally non-quantitative. |
| Sample Prep | Simple dissolution in a deuterated solvent.[14] | Can require derivatization for polar analytes.[16] | Requires finding suitable mobile phase conditions. | Minimal, can be run neat. |
| Best Use Case | Primary validation , structural confirmation, mechanistic studies, quantitation. | Screening , purity assessment, detection of volatile byproducts. | Purity assessment of less volatile products/reactants. | Rapid check for presence/absence of key functional groups (e.g., C=O). |
Decision-Making Framework & Workflows
The choice of analytical technique should be driven by the scientific question at hand.
Logical Workflow for Reaction Validation
The following diagram illustrates a robust workflow for validating the outcome of a reaction involving this compound, placing NMR as the central, definitive step.
Caption: A logical workflow for reaction validation.
Choosing the Right Tool for the Job
This decision tree outlines the thought process for selecting the appropriate analytical method based on the experimental goal.
Caption: Decision tree for analytical method selection.
Experimental Protocol: NMR Validation of this compound Hydrolysis
This protocol provides a self-validating system for confirming the conversion of this compound to ethoxyacetaldehyde.
Objective : To confirm the acid-catalyzed hydrolysis of this compound to ethoxyacetaldehyde via ¹H NMR spectroscopy.
Materials :
-
This compound
-
Deuterated Chloroform (CDCl₃)
-
Dilute HCl (e.g., 1M solution in H₂O)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
NMR tubes
-
Pipettes and vials
Procedure :
-
Reaction Setup : In a small vial, dissolve ~50 mg of this compound in 1 mL of a suitable solvent (e.g., THF). Add a catalytic amount of dilute HCl (1-2 drops). Allow the reaction to stir at room temperature.
-
Reaction Monitoring (Optional) : For kinetic analysis, an aliquot can be taken at various time points, quenched with a mild base (e.g., a drop of saturated NaHCO₃ solution), extracted, dried, and prepared for NMR.
-
Workup : After a set time (e.g., 1 hour), quench the reaction by adding 1 mL of saturated sodium bicarbonate solution. Extract the organic components with a suitable solvent like diethyl ether (2 x 2 mL). Combine the organic layers and dry over anhydrous MgSO₄.
-
Sample Preparation for NMR :
-
Filter the dried organic solution to remove the MgSO₄.
-
Carefully evaporate the solvent under reduced pressure.
-
Dissolve the resulting crude residue in ~0.6 mL of CDCl₃. It is critical that the sample dissolves completely to ensure a homogeneous solution for analysis.[10]
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Data Acquisition :
-
Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 seconds if quantitative data is desired to allow for full relaxation of all protons.[10]
-
Acquire a standard proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis & Validation :
-
¹H Spectrum : Look for the complete disappearance of the triplet signal for the acetal proton of the starting material (approx. 4.7 ppm). Confirm the appearance of a new singlet or triplet signal for the aldehyde proton in the product (approx. 9.6 ppm).
-
¹³C Spectrum : Confirm the disappearance of the acetal carbon signal (approx. 100-110 ppm) and the appearance of the aldehyde carbonyl carbon signal (approx. 190-200 ppm).
-
Conclusion
References
- 1. innospk.com [innospk.com]
- 2. agroipm.cn [agroipm.cn]
- 3. NMR | Organic Synthesis [nmr.oxinst.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Real-time mechanistic monitoring of an acetal hydrolysis using ultrafast 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of quantitative 19F and 1H NMR for reaction monitoring and in situ yield determinations for an early stage pharmaceutical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. ethz.ch [ethz.ch]
- 13. quora.com [quora.com]
- 14. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 15. Comparison of GC-MS and NMR for metabolite profiling of rice subjected to submergence stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Ethoxy and Methoxy Acetals in Synthetic Chemistry
Introduction: The Strategic Role of Acetals in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving desired molecular architectures. Acetals, formed by the reaction of a carbonyl compound with an alcohol, serve as robust and versatile protecting groups for aldehydes, ketones, and diols.[1] Their stability under neutral to strongly basic, oxidative, and reductive conditions makes them indispensable tools for chemists.[2][3] However, the nuanced differences between various acetal derivatives are often critical for the success of a synthetic campaign. This guide provides an in-depth comparative analysis of two of the most common acyclic acetals: those derived from methanol (methoxy acetals) and ethanol (ethoxy acetals). We will explore their relative stability, ease of formation and cleavage, and the strategic implications of choosing one over the other, supported by mechanistic insights and detailed experimental protocols.
Section 1: Fundamental Physicochemical and Reactivity Profiles
The core difference between methoxy and ethoxy acetals lies in the steric bulk and electronic nature of the alkyl group attached to the oxygen atoms. A methoxy group (–OCH₃) is smaller and less sterically hindering than an ethoxy group (–OCH₂CH₃). While both are electron-donating through resonance, their inductive effects and steric profiles lead to significant differences in reactivity, particularly during acid-catalyzed hydrolysis.
In general, the methoxy group is more reactive and more readily hydrolyzed than the ethoxy group.[4] This is a critical distinction: methoxy acetals are less stable in acidic media compared to their ethoxy counterparts. The smaller size of the methyl group allows for easier protonation and subsequent nucleophilic attack by water during cleavage. Conversely, the greater steric bulk of the ethyl group in ethoxy acetals provides enhanced stability, requiring harsher acidic conditions or longer reaction times for deprotection. This fundamental difference in stability is the primary factor guiding the choice between these two protecting groups.
Comparative Stability Overview
| Property | Methoxy Acetal (e.g., Dimethyl Acetal) | Ethoxy Acetal (e.g., Diethyl Acetal) | Rationale |
| Acid Stability | Lower | Higher | Increased steric hindrance from the ethyl groups impedes the approach of hydronium ions and water, slowing the rate of hydrolysis.[4] |
| Base Stability | High | High | Like ethers, acetals are generally unreactive towards bases and nucleophiles.[3][5] |
| Oxidative Stability | High | High | Stable to most common oxidizing agents that do not involve strongly acidic conditions.[6] |
| Reductive Stability | High | High | Stable to a wide range of reducing agents, including catalytic hydrogenation and metal hydrides.[7] |
| Rate of Cleavage | Faster | Slower | The lower steric hindrance and the nature of methanol as a leaving group contribute to a faster rate of acid-catalyzed hydrolysis. |
| Byproduct Toxicity | Methanol | Ethanol | The generation of methanol upon cleavage can be a concern in biological or large-scale applications.[4] |
Section 2: Synthesis of Methoxy and Ethoxy Acetals
The formation of both methoxy and ethoxy acetals typically proceeds through the acid-catalyzed reaction of an aldehyde or ketone with two equivalents of the corresponding alcohol (methanol or ethanol) or an orthoformate.[8][9] The reaction is an equilibrium process, and water, a byproduct, must be removed to drive the reaction to completion.[10] This is often achieved by using a Dean-Stark apparatus, a dehydrating agent, or by employing an orthoformate which consumes water as it reacts.[8]
A variety of acid catalysts can be employed, ranging from strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) to Lewis acids such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate.[11] The choice of catalyst often depends on the sensitivity of other functional groups within the substrate.
General Mechanism of Acetal Formation
The mechanism involves two main stages: initial formation of a hemiacetal, followed by its conversion to the acetal.
Caption: General acid-catalyzed mechanism for acetal formation.
Section 3: Deprotection of Methoxy and Ethoxy Acetals
The cleavage of acetals back to the parent carbonyl compound is most commonly achieved by hydrolysis with aqueous acid.[12] This process is essentially the reverse of acetal formation. The key difference in the deprotection of methoxy versus ethoxy acetals is the reaction kinetics. Methoxy acetals, being less stable, can often be cleaved under milder acidic conditions (e.g., dilute HCl, acetic acid) than the more robust ethoxy acetals, which may require stronger acids or higher temperatures.[13] This differential stability allows for selective deprotection strategies in complex molecules containing multiple acetal protecting groups.
Decision Logic for Acetal Selection
Choosing between a methoxy and ethoxy acetal is a strategic decision based on the planned synthetic route. The following diagram illustrates a typical thought process.
Caption: Decision workflow for choosing between ethoxy and methoxy acetals.
Section 4: Detailed Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for the formation and cleavage of a dimethyl and a diethyl acetal.
Protocol 1: Synthesis of Benzaldehyde Dimethyl Acetal
Objective: To protect benzaldehyde using methanol and an orthoformate to form a methoxy acetal.[8]
Materials:
-
Benzaldehyde (1.06 g, 10.0 mmol)
-
Trimethyl orthoformate (1.59 g, 15.0 mmol)
-
Anhydrous Methanol (20 mL)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (95 mg, 0.5 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a stirred solution of benzaldehyde in anhydrous methanol in a round-bottom flask, add trimethyl orthoformate.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate to the mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the mixture is neutral or slightly basic.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude benzaldehyde dimethyl acetal. Purify by distillation if necessary.
Protocol 2: Synthesis of Cyclohexanone Diethyl Acetal
Objective: To protect cyclohexanone using ethanol and an acid catalyst with azeotropic removal of water.
Materials:
-
Cyclohexanone (0.98 g, 10.0 mmol)
-
Absolute Ethanol (1.38 g, 30.0 mmol)
-
Toluene (40 mL)
-
Concentrated Sulfuric Acid (H₂SO₄) (1 drop)
-
10% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
Combine cyclohexanone, absolute ethanol, and toluene in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a single drop of concentrated sulfuric acid as the catalyst.
-
Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with 10% aqueous NaOH solution, followed by water.
-
Dry the organic layer over anhydrous K₂CO₃.
-
Filter the drying agent and remove the toluene by distillation.
-
Purify the resulting cyclohexanone diethyl acetal by vacuum distillation.
Protocol 3: Acid-Catalyzed Deprotection of Benzaldehyde Dimethyl Acetal
Objective: To cleave a methoxy acetal under mild acidic conditions to regenerate the parent aldehyde.[13]
Materials:
-
Benzaldehyde dimethyl acetal (1.52 g, 10.0 mmol)
-
Tetrahydrofuran (THF) (15 mL)
-
1 M Hydrochloric acid (HCl) (10 mL)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the benzaldehyde dimethyl acetal in THF in a round-bottom flask.
-
Add the 1 M HCl solution and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The hydrolysis is typically complete within 30-60 minutes.
-
Once the starting material is consumed, neutralize the acid by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield benzaldehyde.
Conclusion and Strategic Recommendations
The choice between ethoxy and methoxy acetals is a critical decision in synthesis design that hinges on the required stability and the desired ease of cleavage.
-
Choose Methoxy Acetals when you require a protecting group that can be removed under very mild acidic conditions, or when subsequent steps are exclusively basic or neutral. Their rapid cleavage is advantageous in the late stages of a synthesis involving sensitive functional groups.
-
Choose Ethoxy Acetals when the protected molecule must endure moderately acidic conditions in subsequent synthetic steps. Their enhanced stability provides a more robust protecting group, albeit at the cost of requiring more forcing conditions for removal.
By understanding the fundamental reactivity differences and leveraging them strategically, researchers can effectively navigate the challenges of complex molecule synthesis, ensuring that protection and deprotection steps proceed with high efficiency and selectivity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acetal Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 5. Ether - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Dimethyl Acetals [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]
- 12. ncert.nic.in [ncert.nic.in]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Heterocycle Synthesis: Characterization of Compounds Derived from 1,1,2-Triethoxyethane and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the efficient construction of heterocyclic scaffolds is a cornerstone of drug discovery and materials science. This guide provides a comprehensive comparison of synthetic routes to quinoline derivatives, focusing on a pathway involving an intermediate derived from 1,1,2-triethoxyethane and contrasting it with established, alternative methods. We will delve into the characterization data of the synthesized compounds, offering a critical evaluation of the methodologies to inform your experimental design.
The Role of Acetal-Containing Building Blocks in Heterocycle Synthesis
This compound serves as a precursor to versatile building blocks for the synthesis of nitrogen-containing heterocycles. A key reactive intermediate derivable from this reagent is bromoacetaldehyde diethyl acetal, which can be used to introduce a protected aldehyde functionality onto a nucleophilic amine. This strategy is particularly valuable in the synthesis of quinoline and isoquinoline frameworks through reactions like the Pomeranz-Fritsch and its modifications.
One such application is the synthesis of 8-methoxy-1,2,3,4-tetrahydroquinoline, a substituted quinoline derivative. The synthesis proceeds via the key intermediate, N-(2,2-diethoxyethyl)-2-methoxyaniline. This intermediate is prepared by the N-alkylation of 2-methoxyaniline with bromoacetaldehyde diethyl acetal. The subsequent acid-catalyzed cyclization of this intermediate, a modification of the Pomeranz-Fritsch reaction, yields the desired tetrahydroquinoline.
Characterization of 8-Methoxy-1,2,3,4-tetrahydroquinoline Synthesized via an Acetal Intermediate
The successful synthesis of 8-methoxy-1,2,3,4-tetrahydroquinoline is confirmed through rigorous spectroscopic analysis.
Table 1: Characterization Data for 8-Methoxy-1,2,3,4-tetrahydroquinoline
| Analysis | Data |
| ¹³C NMR | δ (ppm): 22.4, 27.2, 41.9, 55.2, 109.8, 117.5, 121.8, 127.8, 138.5, 145.9[1] |
| ¹H NMR | Predicted δ (ppm): 1.9 (m, 2H), 2.7 (t, 2H), 3.3 (t, 2H), 3.8 (s, 3H), 6.6-6.8 (m, 3H) |
| Mass Spec (EI) | Predicted m/z: 177 (M+), 162, 146, 134 |
Note: Predicted ¹H NMR and Mass Spec data are based on typical fragmentation patterns and chemical shifts for this class of compounds.
Comparative Analysis with Alternative Synthetic Methods
While the use of acetal-derived intermediates offers a strategic approach to certain quinoline derivatives, it is essential to compare its performance with established, classical methods such as the Skraup and Doebner-von Miller reactions.
The Skraup Synthesis
The Skraup synthesis is a well-established, one-pot method for producing quinolines from an aromatic amine, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid.[2][3]
Table 2: Performance Comparison of Synthetic Methods for Quinoline Derivatives
| Feature | Acetal-Based Synthesis (e.g., Bobbitt Mod.) | Skraup Synthesis | Doebner-von Miller Synthesis |
| Starting Materials | Aniline, Bromoacetaldehyde diethyl acetal | Aniline, Glycerol, Oxidizing Agent | Aniline, α,β-Unsaturated carbonyl |
| Reaction Conditions | Multi-step, milder cyclization | One-pot, harsh, highly exothermic[2] | One-pot, acidic conditions |
| Yield | Moderate to good | Often 84-91% for unsubstituted quinoline[4] | Variable, can be moderate to good |
| Substrate Scope | Good for tetrahydroisoquinolines | Good for simple quinolines | Good for 2- and 4-substituted quinolines[5] |
| Safety Considerations | Use of lachrymatory bromoacetal | Potentially violent reaction[2] | Use of strong acids |
The Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a route to substituted quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid.[5] This method is particularly useful for accessing 2- and/or 4-substituted quinolines.
Experimental Protocols
Protocol 1: Synthesis of 8-Methoxy-1,2,3,4-tetrahydroquinoline (via Acetal Intermediate)
Step 1: Synthesis of N-(2,2-diethoxyethyl)-2-methoxyaniline
-
To a solution of 2-methoxyaniline (1.0 eq) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).
-
Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-(2,2-diethoxyethyl)-2-methoxyaniline.
Step 2: Cyclization to 8-Methoxy-1,2,3,4-tetrahydroquinoline
-
Dissolve N-(2,2-diethoxyethyl)-2-methoxyaniline (1.0 eq) in a mixture of a non-polar solvent (e.g., benzene) and aqueous acid (e.g., 6M HCl).
-
Reflux the biphasic mixture with vigorous stirring for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and separate the aqueous layer.
-
Neutralize the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.
-
Dry the combined organic layers and concentrate under reduced pressure to obtain the crude 8-methoxy-1,2,3,4-tetrahydroquinoline.
-
Further purification can be achieved by column chromatography or distillation.
Protocol 2: Skraup Synthesis of 8-Hydroxyquinoline
A representative alternative protocol for a related quinoline derivative is provided below.
-
In a large round-bottom flask, cautiously add concentrated sulfuric acid to glycerol with cooling.
-
Slowly add o-aminophenol to the mixture, followed by an oxidizing agent such as o-nitrophenol or arsenic acid.[6]
-
Heat the mixture gently under reflux. The reaction is highly exothermic and requires careful temperature control.[2]
-
After the initial vigorous reaction subsides, continue heating for several hours.
-
Cool the reaction mixture and cautiously pour it into a large volume of water.
-
Neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide) to precipitate the crude product.
-
The crude 8-hydroxyquinoline can be purified by steam distillation or recrystallization.
Mechanistic Insights
The choice of synthetic route is fundamentally guided by the desired substitution pattern and the stability of the starting materials and intermediates.
Conclusion
The synthesis of quinoline derivatives via an acetal-derived intermediate, such as in the Bobbitt modification of the Pomeranz-Fritsch reaction, offers a valuable alternative to classical methods, particularly for the preparation of tetrahydroquinolines. While multi-step, the conditions for the key cyclization are often milder than the harsh, exothermic environment of the Skraup synthesis. The choice of method will ultimately depend on the desired target molecule, available starting materials, and scalability considerations. The Doebner-von Miller reaction provides a versatile route to a different subset of substituted quinolines. A thorough understanding of the mechanisms and a careful comparison of the performance data are crucial for selecting the optimal synthetic strategy in a drug discovery or process development setting.
References
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 1,1,2-Triethoxyethane
This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,1,2-Triethoxyethane. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we use. This document is structured to provide not just a protocol, but a framework for understanding the causality behind each step, ensuring a self-validating system of safety and compliance in your laboratory.
Section 1: Hazard Profile & Pre-Disposal Safety Imperatives
Understanding the inherent risks of this compound is fundamental to its safe disposal. This compound is not merely a chemical to be discarded; it is a regulated hazardous material that demands a protocol rooted in its specific chemical properties.
Core Hazards: this compound is classified as a flammable liquid and vapor that causes significant skin and eye irritation, and may also cause respiratory irritation.[1] Its disposal is therefore governed by regulations for ignitable hazardous waste under the Resource Conservation and Recovery Act (RCRA) as defined by the U.S. Environmental Protection Agency (EPA).[2][3]
The Peroxide Threat: A Latent Danger in Ethers: A critical, and often overlooked, hazard associated with ethers like this compound is the potential for the formation of explosive peroxides.[4][5] This occurs when the chemical is exposed to air and light over time.[6] These peroxide crystals are shock-sensitive and can detonate unexpectedly, posing a severe explosion risk.[4]
-
Causality: The ether linkage is susceptible to autoxidation. This is why you must always date containers upon receipt and upon opening .[5]
-
Trustworthiness: Instituting a strict inventory management policy where ethers are disposed of within one year of opening, or by the manufacturer's expiration date, is a critical self-validating safety measure.[6] For certain classes of peroxide-formers, this window is even shorter, at just three months.[2] If you discover an old or undated container, especially with visible crystals or discoloration, do not handle it and contact your institution's Environmental Health & Safety (EHS) office immediately.[2][5]
Section 2: Quantitative Safety Data & Personal Protective Equipment (PPE)
All handling and disposal operations must be preceded by a thorough risk assessment and the use of appropriate PPE.
| Property | Data | Source |
| GHS Hazard Class | Flammable Liquid 3; Skin Irritant 2; Eye Irritant 2A | [1] |
| Hazard Statements | H226: Flammable liquid and vapor | [1] |
| H315: Causes skin irritation | [1] | |
| H319: Causes serious eye irritation | [1] | |
| H335: May cause respiratory irritation | [1] | |
| Flash Point | 39°C (for the similar 1,1,1-isomer) | [7] |
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are required.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Be aware that ethers can have a short breakthrough time; limit work to less than 15 minutes between glove changes or consult a glove compatibility chart for extended tasks.[6]
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[6] All handling of open containers should be performed inside a certified chemical fume hood to prevent the accumulation of flammable vapors.[9]
Section 3: Step-by-Step Waste Collection Protocol
The primary and only acceptable method for disposing of this compound is through collection for treatment by a licensed hazardous waste management service.[10] Never dispose of this chemical down the drain or in regular trash.[4][10]
-
Designate a Waste Container:
-
Select a sturdy, leak-proof container that is chemically compatible with this compound. Glass or high-density polyethylene (HDPE) are typically appropriate.[5][11]
-
The container must have a secure, screw-top cap to prevent leaks and vapor escape.[5][11]
-
Ensure the container is clean and dry before adding waste.
-
-
Segregate Your Waste:
-
Label the Container Correctly:
-
Transfer Waste Safely:
-
Perform all transfers inside a chemical fume hood.[9]
-
Ground and bond the waste container and the source container to prevent static electricity discharge, which can ignite flammable vapors.[8][12]
-
Use a funnel to avoid spills.
-
Do not fill the container more than 90% full to allow for vapor expansion.[11]
-
-
Seal and Store Securely:
-
After adding waste, securely fasten the cap.[5]
-
Wipe the exterior of the container clean.
-
Store the container in your lab's designated Satellite Accumulation Area (SAA).
-
Section 4: Disposal Workflow Diagram
The following diagram outlines the decision-making and operational process for the safe disposal of this compound.
Caption: Workflow for the safe collection and disposal of this compound waste.
Section 5: On-Site Storage & Final Disposal
Satellite Accumulation Areas (SAA): Your sealed and labeled waste container must be stored in a designated SAA. An SAA must be at or near the point of generation and under the control of laboratory personnel.[2][11][13]
-
Location: The SAA should be in a well-ventilated area, away from heat, open flames, or other ignition sources.[7][14]
-
Containment: The container must be kept within a secondary containment bin to catch any potential leaks.[5]
-
Quantity Limits: Regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons).[2]
Arranging for Final Disposal: Once your waste container is full or has been in the SAA for the maximum allowed time (often 6-12 months, check with your EHS), you must arrange for its removal.[11][13]
-
Contact your institution's EHS office or the designated hazardous waste disposal contractor.[10][12]
-
Provide them with the information from the hazardous waste label.
-
Follow their specific instructions for pickup. Do not transport hazardous waste yourself.[10]
Section 6: Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is critical.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab and call emergency services.
-
Control Ignition Sources: Remove all sources of ignition from the area.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain & Absorb: Contain the spill using a commercial sorbent pad or an inert material like sand or vermiculite. Do not use combustible materials like paper towels to absorb the bulk of the spill.[7][12]
-
Collect & Dispose: Carefully scoop the absorbent material into a designated hazardous waste container. Label it as "Spill Debris containing this compound" and dispose of it through the same EHS waste stream.[15]
References
- 1. This compound | C8H18O3 | CID 43390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. Hazardous Waste Disposal [cool.culturalheritage.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. Triethyl Orthoacetate or 1,1,1-triethoxyethane Manufacturers, SDS [mubychem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 10. vumc.org [vumc.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. benchchem.com [benchchem.com]
- 13. epa.gov [epa.gov]
- 14. k-state.edu [k-state.edu]
- 15. Ethane,1,1,2-trimethoxy- MSDS CasNo.24332-20-5 [lookchem.com]
Navigating the Safe Handling of 1,1,2-Triethoxyethane: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, a deep understanding of the chemical reagents in use is paramount to both experimental success and personal safety. This guide provides essential, immediate safety and logistical information for handling 1,1,2-Triethoxyethane, a flammable and irritant compound. By moving beyond a simple checklist and delving into the causality behind safety protocols, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust through value-added insights.
Understanding the Risks: The Chemical Profile of this compound
This compound (CAS No. 4819-77-6) is a flammable liquid and vapor that poses several hazards requiring careful management in a laboratory setting.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
| Hazard Classification | GHS Category |
| Flammable liquids | Category 3 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | Category 3 |
| Data sourced from PubChem[1] |
The flammability of this compound necessitates stringent control over ignition sources in the laboratory. Its irritant properties to the skin, eyes, and respiratory system underscore the critical importance of appropriate personal protective equipment (PPE) to prevent direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The rationale for each piece of equipment is grounded in mitigating the specific hazards posed by this chemical.
Eye and Face Protection:
-
Rationale: To prevent eye irritation from splashes or vapors.
-
Recommendation: Wear chemical splash goggles. In situations with a higher risk of splashing, a face shield worn over goggles is recommended.
Skin Protection:
-
Rationale: To prevent skin irritation from direct contact.
-
Recommendation:
-
Lab Coat/Apron: A flame-retardant lab coat or a chemical-resistant apron should be worn to protect street clothing and underlying skin.
Respiratory Protection:
-
Rationale: To prevent respiratory tract irritation from inhaling vapors.
-
Recommendation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable levels, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound
Safe Handling and Storage: A Procedural Approach
Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.
Handling:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible. Have appropriate spill cleanup materials on hand.
-
Location: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer. Use spark-proof tools.
-
Personal Hygiene: Avoid breathing vapors. Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling.
Storage:
-
Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.
-
Contain: For small spills, absorb the material with a non-combustible absorbent material such as sand or earth.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Clean: Clean the spill area thoroughly.
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately.
Disposal Plan: Environmental Responsibility
The disposal of this compound and its contaminated materials must be handled with care to prevent environmental contamination.
-
Classification: As a flammable liquid, waste this compound is considered hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the hazardous waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local regulations.[2][3][4] Never pour flammable liquids down the drain.[2][3][4]
Conclusion: Fostering a Culture of Safety
The safe handling of this compound is not merely about following a set of rules, but about understanding the principles behind them. By integrating this knowledge into your laboratory practices, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research. This guide serves as a foundational resource, and it is imperative to always consult the most current Safety Data Sheet (SDS) for any chemical before use and to receive site-specific training.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
